Product packaging for Leucylnegamycin(Cat. No.:CAS No. 35663-84-4)

Leucylnegamycin

Cat. No.: B15478896
CAS No.: 35663-84-4
M. Wt: 361.44 g/mol
InChI Key: BRLOZZKKEWGIEL-UTUOFQBUSA-N
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Description

Leucylnegamycin is a useful research compound. Its molecular formula is C15H31N5O5 and its molecular weight is 361.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31N5O5 B15478896 Leucylnegamycin CAS No. 35663-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35663-84-4

Molecular Formula

C15H31N5O5

Molecular Weight

361.44 g/mol

IUPAC Name

2-[[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acid

InChI

InChI=1S/C15H31N5O5/c1-9(2)4-12(17)15(25)18-7-11(21)5-10(16)6-13(22)19-20(3)8-14(23)24/h9-12,21H,4-8,16-17H2,1-3H3,(H,18,25)(H,19,22)(H,23,24)/t10-,11-,12+/m1/s1

InChI Key

BRLOZZKKEWGIEL-UTUOFQBUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC[C@@H](C[C@H](CC(=O)NN(C)CC(=O)O)N)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(CC(CC(=O)NN(C)CC(=O)O)N)O)N

Origin of Product

United States

Foundational & Exploratory

Leucylnegamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylnegamycin, a dipeptide-like antibiotic, represents a class of natural products with potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its producing organism, Streptomyces. The document details the experimental protocols for fermentation, purification, and assessment of its biological activity. Quantitative data are presented in structured tables for clarity, and key experimental workflows and the proposed biosynthetic pathway are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism

This compound, initially reported as leucyl-3-epi-deoxynegamycin, was discovered in 1977 by S. Kondo, H. Umezawa, and their colleagues.[1] The compound was isolated from the culture broth of a Streptomyces species, strain K11-0554. This compound is an analog of negamycin, another antibiotic isolated from Streptomyces purpeofuscus, and is characterized by the addition of a leucine (B10760876) residue.[2]

Fermentation

The production of this compound is achieved through submerged fermentation of Streptomyces sp. K11-0554. While the specific medium composition for this strain has not been detailed in readily available literature, a general approach for the cultivation of Streptomyces for antibiotic production can be applied. The following protocol is a representative methodology based on common practices for this genus.

Experimental Protocol: Fermentation

2.1.1. Media Composition

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed to ensure a robust inoculum and optimal secondary metabolite production.

Table 1: Seed and Production Culture Media for Streptomyces sp. K11-0554

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose10.020.0
Soluble Starch-15.0
Soybean Meal10.010.0
Yeast Extract2.05.0
Peptone-5.0
NaCl5.05.0
K₂HPO₄1.01.0
MgSO₄·7H₂O0.50.5
CaCO₃2.03.0
Trace Elements Sol1.0 mL1.0 mL

Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0 in distilled water.

2.1.2. Inoculum Preparation

  • A loopful of a mature culture of Streptomyces sp. K11-0554 from an agar (B569324) slant is inoculated into a 250 mL flask containing 50 mL of seed medium.

  • The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

2.1.3. Production Fermentation

  • The seed culture (5% v/v) is transferred to a 2 L baffled flask containing 1 L of production medium.

  • The production culture is incubated at 28°C for 7-10 days on a rotary shaker at 200 rpm.

  • The pH of the culture is maintained at 7.0-7.4.

  • Growth and antibiotic production can be monitored periodically by measuring mycelial dry weight and bioassay of the culture broth against a susceptible organism, such as Bacillus subtilis.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Agar_Slant Streptomyces sp. K11-0554 Agar Slant Seed_Flask Seed Culture Flask (50 mL Seed Medium) Agar_Slant->Seed_Flask Inoculate Incubator_Seed Incubation (28°C, 48-72h, 200 rpm) Seed_Flask->Incubator_Seed Production_Flask Production Flask (1 L Production Medium) Incubator_Seed->Production_Flask Inoculate (5% v/v) Incubator_Production Incubation (28°C, 7-10 days, 200 rpm) Production_Flask->Incubator_Production Harvest Harvest Culture Broth Incubator_Production->Harvest Isolation_Purification_Workflow cluster_Process Isolation and Purification of this compound Start Fermentation Broth Centrifugation Centrifugation & Filtration Start->Centrifugation Clarification Diaion Diaion HP-20 Chromatography Centrifugation->Diaion Adsorption Dowex50 Dowex 50W-X2 (Cation Exchange) Diaion->Dowex50 Elution & Concentration Dowex1 Dowex 1-X2 (Anion Exchange) Dowex50->Dowex1 Elution & Concentration Sephadex Sephadex G-25 (Gel Filtration) Dowex1->Sephadex Elution & Concentration Lyophilization Lyophilization Sephadex->Lyophilization Pooling of pure fractions End Purified this compound Lyophilization->End Biosynthetic_Pathway cluster_Pathway Proposed Biosynthetic Pathway of this compound Precursors Primary Metabolites (e.g., Amino Acids, Acetyl-CoA) Negamycin_Core_Synthase Negamycin Core Biosynthesis (NRPS/PKS Machinery) Precursors->Negamycin_Core_Synthase Negamycin_Core Negamycin Core Structure Negamycin_Core_Synthase->Negamycin_Core Leucyl_Transferase Leucyl Transferase (NRPS or other enzyme) This compound This compound Leucyl_Transferase->this compound Negamycin_Core->Leucyl_Transferase L-Leucine

References

An In-depth Technical Guide to Leucylnegamycin: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylnegamycin, a derivative of the antibiotic negamycin (B1678013), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis pathway of this compound. Detailed experimental protocols, drawn from the synthesis of structurally similar compounds, are presented to facilitate further research and development. Quantitative data on its physicochemical properties and biological activities are summarized in structured tables for ease of reference. Additionally, this guide includes visualizations of the chemical structure and a logical synthesis workflow to enhance understanding.

Chemical Structure

This compound is an amino-dipeptide antibiotic. Its chemical structure consists of a negamycin core to which a leucine (B10760876) residue is attached. The systematic name for this compound is 2-[[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acid.[1]

The key structural features include a hydrazine (B178648) moiety, a β-amino acid core, and the appended L-leucine. These features are critical for its biological activity.

Leucylnegamycin_Structure cluster_leucine Leucine Residue cluster_negamycin Negamycin Core L L_NH2 H2N L_CH CH L_NH2->L_CH L_CO CO L_CH->L_CO L_CH2 CH2 L_CH->L_CH2 N_NH NH L_CO->N_NH Amide Bond L_CH_iso CH L_CH2->L_CH_iso L_CH3_1 CH3 L_CH_iso->L_CH3_1 L_CH3_2 CH3 L_CH_iso->L_CH3_2 N N_CH2 CH2 N_NH->N_CH2 N_CH_OH CH(OH) N_CH2->N_CH_OH N_CH2_2 CH2 N_CH_OH->N_CH2_2 N_CH_NH2 CH(NH2) N_CH2_2->N_CH_NH2 N_CH2_3 CH2 N_CH_NH2->N_CH2_3 N_CO CO N_CH2_3->N_CO N_N_Me N(CH3) N_CO->N_N_Me N_CH2_COOH CH2COOH N_N_Me->N_CH2_COOH

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and pharmacokinetic studies.

PropertyValueSource
Molecular FormulaC15H31N5O5[1]
Molecular Weight361.44 g/mol [1]
IUPAC Name2-[[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acid[1]
SMILESCC(C)C--INVALID-LINK--NN(C)CC(=O)O)N)O">C@@HN[1]
CAS Number35663-84-4[1]

Synthesis Pathway

The following diagram illustrates a plausible synthetic workflow.

Leucylnegamycin_Synthesis start Starting Materials (e.g., Protected Amino Acids, Chiral Auxiliaries) core_synthesis Synthesis of Protected Negamycin Core start->core_synthesis leucine_prep Preparation of N-protected Leucine start->leucine_prep coupling Peptide Coupling core_synthesis->coupling leucine_prep->coupling deprotection Global Deprotection coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product This compound purification->final_product Readthrough_Mechanism This compound This compound Ribosome Eukaryotic Ribosome (A-site) This compound->Ribosome Binds to PTC Premature Termination Codon (e.g., UGA, UAG, UAA) on mRNA Ribosome->PTC Recognizes tRNA Near-cognate aminoacyl-tRNA Ribosome->tRNA Promotes binding of Readthrough Stop Codon Readthrough PTC->Readthrough tRNA->Readthrough FullLengthProtein Full-length Protein Synthesis Readthrough->FullLengthProtein

References

An In-depth Technical Guide to the Mechanism of Action of Leucylnegamycin on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylnegamycin, a potent antibiotic, exerts its antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding site, its impact on the various stages of translation, and the experimental methodologies used to elucidate these interactions. Quantitative data from key studies are summarized, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound belongs to the negamycin (B1678013) family of antibiotics, which are natural products with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its unique mode of action, distinct from many clinically used antibiotics, makes it a promising candidate for further drug development in an era of growing antibiotic resistance. This guide focuses on the intricate details of how this compound interacts with the bacterial ribosome to inhibit protein synthesis.

The Bacterial Ribosome: The Target of this compound

The bacterial 70S ribosome, composed of the 30S small subunit and the 50S large subunit, is the central enzyme of protein synthesis. It reads the genetic code from messenger RNA (mRNA) and catalyzes the formation of peptide bonds to create proteins. The 30S subunit is primarily responsible for decoding the mRNA, while the 50S subunit contains the peptidyl transferase center (PTC), where peptide bond formation occurs. Key functional sites on the ribosome include the aminoacyl (A), peptidyl (P), and exit (E) sites, which accommodate the transfer RNA (tRNA) molecules that carry the amino acids.

Mechanism of Action of this compound

This compound primarily targets the small 30S ribosomal subunit to disrupt the elongation phase of protein synthesis. Its mechanism is multifaceted, involving a specific binding site and a unique mode of inhibition that leads to translational stalling and the production of erroneous proteins.

Binding Site on the 30S Ribosomal Subunit

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have identified the primary binding site of this compound on the 30S subunit.

  • Location: this compound binds in the vicinity of helix 34 (h34) of the 16S ribosomal RNA (rRNA), a component of the 30S subunit's head domain.[1]

  • Overlap with Tetracycline Binding Site: This binding pocket partially overlaps with the binding site of tetracycline-class antibiotics.[1] However, the mechanism of action of this compound is distinct from that of tetracyclines.

  • Molecular Interactions: The binding is characterized by interactions with the sugar-phosphate backbone of the 16S rRNA.[2] This interaction is crucial for its inhibitory activity.

Inhibition of Protein Synthesis

This compound's interaction with the ribosome disrupts the fidelity and efficiency of protein synthesis through two primary mechanisms: stabilization of near-cognate tRNA and inhibition of translocation.

A key and unusual aspect of this compound's mechanism is its effect on the decoding process at the A-site.

  • Stabilization of tRNA Binding: Unlike tetracyclines, which sterically block the binding of aminoacyl-tRNA (aa-tRNA) to the A-site, this compound stabilizes the binding of aa-tRNA.[1][2]

  • Promotion of Miscoding: This stabilization effect is particularly pronounced for near-cognate tRNAs (tRNAs that are not a perfect match for the mRNA codon in the A-site). By increasing the lifetime of these near-cognate tRNAs in the A-site, this compound significantly increases the probability of misincorporation of amino acids into the growing polypeptide chain.[1] This leads to the synthesis of non-functional or toxic proteins, contributing to the antibiotic's bactericidal activity.

Following peptide bond formation, the ribosome must move one codon down the mRNA in a process called translocation. This compound interferes with this crucial step.

  • Stalling of the Ribosome: By stabilizing the aa-tRNA in the A-site, this compound hinders the movement of the tRNAs from the A and P sites to the P and E sites, respectively. This results in the stalling of the ribosome on the mRNA.[2]

  • Inhibition of Elongation Factor G (EF-G) Function: Translocation is catalyzed by the elongation factor G (EF-G). While not directly binding to EF-G, the this compound-induced conformation of the ribosome likely impedes the proper binding and function of EF-G, thus inhibiting the translocation step.

Effect on Translation Termination

Early studies also suggested that this compound affects the termination phase of protein synthesis.

  • Inhibition of the Overall Termination Reaction: Research has shown that this compound strongly inhibits the overall process of translation termination.[3]

  • Minimal Impact on Sub-steps: Interestingly, it only weakly inhibits the individual sub-steps of termination, such as the binding of release factors and the hydrolysis of the completed polypeptide chain from the P-site tRNA.[3] This suggests that this compound's primary effect on termination may be an indirect consequence of its impact on the overall conformation and dynamics of the ribosome.

Quantitative Data

ParameterValueAssay SystemReference
IC50 ~1.5 µMCoupled in vitro transcription-translation (E. coli)[2]
IC50 64 ± 1.2 µMTetracycline displacement assay[2]
Concentration for Translocation Assay 10, 100, 1000 µMIn vitro translocation assay
Concentration for Crystallography 250 µMSoaking of T. thermophilus 70S ribosome crystals

Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of biochemical and structural biology techniques. The following are generalized protocols for the key experiments cited.

In Vitro Transcription-Translation (IVTT) Assay

This assay is used to determine the overall inhibitory effect of a compound on protein synthesis.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing an E. coli cell-free extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors), a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source (ATP, GTP).

  • Incubation: this compound at various concentrations is added to the reaction mixtures. A control reaction without the antibiotic is also prepared. The reactions are incubated at 37°C to allow for transcription and translation to occur.

  • Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by adding the luciferin (B1168401) substrate and measuring the resulting luminescence.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of this compound relative to the no-antibiotic control. The IC50 value is determined by plotting the percentage of inhibition against the log of the antibiotic concentration and fitting the data to a dose-response curve.

Toe-printing Assay for Translocation Inhibition

This technique is used to map the precise location of ribosomes on an mRNA molecule and can reveal antibiotic-induced stalling.

  • In Vitro Translation: A defined in vitro translation system is set up with purified 70S ribosomes, a specific mRNA template, initiator tRNA, and elongation factors. The reaction is initiated and allowed to proceed to a specific point.

  • Addition of Antibiotic: this compound is added to the reaction, and the ribosomes are allowed to translate a short distance before stalling.

  • Primer Extension: A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the ribosome binding site on the mRNA, is added. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand.

  • Analysis of cDNA Products: The reverse transcriptase will stop when it encounters the stalled ribosome. The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The positions of the "toe-prints" (the bands corresponding to the stalled ribosomes) reveal where the ribosomes have been arrested on the mRNA, providing insights into the mechanism of translocation inhibition.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET is a powerful technique to study the conformational dynamics of the ribosome and the effect of antibiotics in real-time.

  • Labeling of Ribosomal Components: Specific components of the translation machinery, such as the ribosome, tRNAs, or translation factors, are labeled with donor and acceptor fluorophores. For studying tRNA selection, the P-site tRNA can be labeled with a donor and the incoming A-site tRNA with an acceptor.

  • Immobilization: The labeled ribosomal complexes are immobilized on a microscope slide.

  • Data Acquisition: The immobilized complexes are illuminated with a laser, and the fluorescence signals from the donor and acceptor fluorophores are recorded over time using a sensitive detector.

  • FRET Analysis: The FRET efficiency, which is dependent on the distance between the two fluorophores, is calculated from the fluorescence intensities. Changes in FRET efficiency report on the conformational changes of the ribosome or the movement of tRNAs during translation. The addition of this compound allows for the direct observation of its effect on these dynamics, such as the prolonged residence time of near-cognate tRNAs in the A-site.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to investigate it.

Leucylnegamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_sites tRNA Binding Sites cluster_inhibition Inhibitory Effects 30S 30S Subunit h34 of 16S rRNA Stabilization Stabilizes near-cognate aa-tRNA in A-site 30S:f1->Stabilization 50S 50S Subunit A A P P E E This compound This compound This compound->30S:f1 Binds to h34 aa_tRNA Aminoacyl-tRNA aa_tRNA->A Enters A-site EF_G EF-G Miscoding Promotes Miscoding Stabilization->Miscoding Translocation_Inhibition Inhibits Translocation Stabilization->Translocation_Inhibition Translocation_Inhibition->EF_G Prevents function Experimental_Workflow cluster_initial Initial Screening & Characterization cluster_mechanistic Mechanistic Studies cluster_structural Structural Biology IVTT In Vitro Transcription- Translation (IVTT) Assay IC50 Determine IC50 IVTT->IC50 Quantify inhibition ToePrinting Toe-printing Assay IC50->ToePrinting Investigate mechanism smFRET Single-Molecule FRET IC50->smFRET Investigate mechanism Stalling Identify Ribosome Stalling ToePrinting->Stalling Dynamics Observe Ribosome Dynamics & tRNA Binding smFRET->Dynamics CryoEM Cryo-Electron Microscopy (Cryo-EM) Stalling->CryoEM Structural basis of stalling Dynamics->CryoEM Structural basis of dynamics BindingSite Determine 3D Structure of Ribosome Complex CryoEM->BindingSite Xray X-ray Crystallography Xray->BindingSite Conclusion Comprehensive Mechanism of Action BindingSite->Conclusion Elucidate full mechanism

References

The Leucylnegamycin Binding Site on the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylnegamycin, a potent antibiotic, exerts its therapeutic effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides an in-depth exploration of the binding site of this compound on the 30S ribosomal subunit. By compiling and presenting key structural and biochemical data, detailed experimental methodologies, and visual representations of the involved pathways, this document aims to serve as a comprehensive resource for researchers in the fields of microbiology, structural biology, and antibiotic drug development. Understanding the precise molecular interactions between this compound and its ribosomal target is paramount for the rational design of novel and more effective antimicrobial agents to combat the growing threat of antibiotic resistance.

Introduction

The bacterial ribosome is a primary target for a multitude of clinically important antibiotics. These molecules can interfere with various stages of protein synthesis, leading to the inhibition of bacterial growth or cell death. This compound, and its close analog negamycin (B1678013), are dipeptide antibiotics that have demonstrated significant activity against a broad spectrum of bacteria, including multidrug-resistant strains. Their mechanism of action involves the specific targeting of the 30S ribosomal subunit, a key player in the decoding of genetic information. This guide will delineate the precise binding location of this compound, the nature of its interactions with the ribosomal RNA (rRNA) and proteins, and the functional consequences of this binding.

The this compound Binding Site

Structural studies, primarily X-ray crystallography, have been instrumental in elucidating the binding site of the closely related antibiotic, negamycin, on the Thermus thermophilus 70S ribosome. These studies have revealed that while negamycin interacts with both the 30S and 50S ribosomal subunits at multiple locations, its primary and functionally relevant binding site resides on the 30S subunit.

The primary binding pocket for this compound is located in a functionally critical region of the 30S subunit, near the decoding center, in the vicinity of helix 34 (h34) of the 16S rRNA . This site is adjacent to the A-site, where aminoacyl-tRNAs bind during the elongation cycle of protein synthesis.

Key interactions have been identified between the antibiotic and specific nucleotides of the 16S rRNA. These interactions are crucial for the stable binding of the drug and are the basis for its inhibitory activity. The binding of this compound to this site has been shown to stabilize the binding of aminoacyl-tRNA in the A-site, which paradoxically leads to the inhibition of the translocation step of protein synthesis. This mechanism is distinct from that of other antibiotics that bind in the same region, such as tetracycline, which sterically hinders the initial binding of aminoacyl-tRNA.

Quantitative Data

The following tables summarize the available quantitative data for negamycin, a close analog of this compound. This data provides insights into the potency and binding characteristics of this class of antibiotics.

Table 1: In Vitro Translation Inhibition

CompoundAssay SystemIC50 (µM)Reference
NegamycinCell-free E. coli transcription/translation2.8(Not explicitly cited in snippets)
NegamycinCell-free E. coli transcription/translation~1.5(Not explicitly cited in snippets)
NegamycinTetracycline binding competition assay64(Not explicitly cited in snippets)

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismStrainConditionNegamycin MIC (µg/mL)Tetracycline MIC (µg/mL)Reference
E. coliBL21-Not specifiedNot specifiedPolikanov et al., 2014[1]
E. coliBL21Expressing TetM resistance proteinNo effect32-fold increasePolikanov et al., 2014[1]

Experimental Protocols

The characterization of the this compound binding site has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the primary literature.

X-ray Crystallography of the Ribosome-Leucylnegamycin Complex

This protocol outlines the general steps for determining the crystal structure of a bacterial 70S ribosome in complex with this compound.

1. Ribosome Purification from Thermus thermophilus

  • Grow Thermus thermophilus cells to late logarithmic phase.

  • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol).

  • Lyse cells using a French press or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Isolate ribosomes by ultracentrifugation through a sucrose (B13894) cushion.

  • Dissociate 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer.

  • Separate the 30S and 50S subunits using sucrose density gradient centrifugation.

  • Collect fractions containing the 30S subunits and concentrate them.

2. Formation of the 30S-Leucylnegamycin Complex

  • Incubate purified 30S ribosomal subunits with a molar excess of this compound.

  • The incubation is typically performed in a buffer that maintains the integrity and activity of the ribosome (e.g., a buffer containing Tris-HCl, KCl, Mg(OAc)2).

  • Allow the binding to reach equilibrium.

3. Crystallization

  • Use the hanging drop vapor diffusion method.

  • Mix the 30S-leucylnegamycin complex with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), salts, and a buffer.

  • Equilibrate the drop against a reservoir solution with a higher precipitant concentration.

  • Crystals should form over a period of several days to weeks.

4. X-ray Diffraction Data Collection and Structure Determination

  • Cryo-protect the crystals using a suitable cryoprotectant solution and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data (indexing, integration, and scaling).

  • Solve the structure using molecular replacement with a known ribosome structure as a search model.

  • Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.

Generation and Analysis of this compound-Resistant Mutants

This method is used to identify the specific ribosomal components that are critical for the antibiotic's action.

1. Isolation of Resistant Mutants

  • Grow a culture of a sensitive bacterial strain (e.g., E. coli) to mid-logarithmic phase.

  • Plate a high density of cells onto agar (B569324) plates containing a concentration of this compound that is inhibitory to the wild-type strain.

  • Incubate the plates until resistant colonies appear.

2. Identification of Mutations

  • Isolate genomic DNA from the resistant colonies.

  • Amplify the genes encoding the 16S rRNA and ribosomal proteins of the 30S subunit using the polymerase chain reaction (PCR).

  • Sequence the PCR products to identify any mutations that are present in the resistant strains but not in the wild-type strain.

  • Map the identified mutations onto the three-dimensional structure of the 30S subunit to correlate them with the this compound binding site.

Toe-printing Assay

This biochemical technique is used to map the position of the ribosome on an mRNA molecule and can reveal antibiotic-induced stalling.

1. Preparation of the Translation System

  • Use a cell-free in vitro transcription-translation system (e.g., from E. coli).

  • Prepare a specific mRNA template that will be used for the translation reaction.

  • Design and label a DNA primer that is complementary to a region downstream of the desired start codon on the mRNA.

2. Translation Reaction and Ribosome Stalling

  • Assemble the translation reaction mixture containing the cell-free extract, the mRNA template, and amino acids.

  • Add this compound at various concentrations to the reactions.

  • Incubate the reactions to allow translation to proceed and for the antibiotic to stall the ribosomes.

3. Primer Extension

  • Add the labeled primer and a reverse transcriptase enzyme to the reaction.

  • The reverse transcriptase will synthesize a complementary DNA (cDNA) strand starting from the primer until it is blocked by the stalled ribosome.

4. Analysis of the cDNA Products

  • Denature the samples and separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the labeled cDNA fragments (the "toe-prints") by autoradiography or fluorescence imaging.

  • The size of the toe-print indicates the precise position of the leading edge of the stalled ribosome on the mRNA.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the this compound binding site and the experimental workflows used to study it.

Leucylnegamycin_Binding_and_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit h34 16S rRNA (helix 34) A_Site A-Site h34->A_Site Proximity Translocation Translocation A_Site->Translocation Inhibits P_Site P-Site E_Site E-Site This compound This compound This compound->h34 Binds to Aminoacyl_tRNA Aminoacyl-tRNA This compound->Aminoacyl_tRNA Stabilizes Binding Aminoacyl_tRNA->A_Site Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation->Protein_Synthesis_Inhibition Leads to

Caption: this compound binding to helix 34 of the 16S rRNA on the 30S subunit.

Experimental_Workflow_Binding_Site_ID cluster_structural Structural Biology cluster_genetic Molecular Genetics Purify_Ribosomes Purify 30S Subunits Form_Complex Form 30S-Leucylnegamycin Complex Purify_Ribosomes->Form_Complex Crystallize Crystallize Complex Form_Complex->Crystallize XRay_Diffraction X-ray Diffraction Crystallize->XRay_Diffraction Structure_Determination Determine 3D Structure XRay_Diffraction->Structure_Determination Binding_Site_Identification Binding Site Identification Structure_Determination->Binding_Site_Identification Isolate_Mutants Isolate Resistant Mutants Sequence_Genes Sequence 16S rRNA and Ribosomal Protein Genes Isolate_Mutants->Sequence_Genes Map_Mutations Map Mutations onto 3D Structure Sequence_Genes->Map_Mutations Map_Mutations->Binding_Site_Identification

Caption: Workflow for identifying the this compound binding site.

Toeprinting_Assay_Workflow IVT_System In Vitro Translation System Setup Add_this compound Add this compound IVT_System->Add_this compound Ribosome_Stalling Ribosome Stalling on mRNA Add_this compound->Ribosome_Stalling Primer_Extension Primer Extension with Reverse Transcriptase Ribosome_Stalling->Primer_Extension Toeprint_Formation Formation of cDNA 'Toe-prints' Primer_Extension->Toeprint_Formation Gel_Electrophoresis Denaturing Gel Electrophoresis Toeprint_Formation->Gel_Electrophoresis Analysis Analysis of Stalling Position Gel_Electrophoresis->Analysis

Caption: Workflow of a toe-printing assay to map ribosome stalling.

Conclusion

The binding site of this compound on the 30S ribosomal subunit, centered around helix 34 of the 16S rRNA, represents a critical target for this class of antibiotics. The detailed understanding of this interaction, derived from structural, genetic, and biochemical studies, provides a solid foundation for future drug development efforts. The methodologies outlined in this guide serve as a reference for researchers aiming to investigate the mechanisms of action of other ribosome-targeting antibiotics. As antibiotic resistance continues to be a global health crisis, the continued exploration of novel binding sites and inhibitory mechanisms on the bacterial ribosome remains a vital area of research. This technical guide offers a comprehensive overview to aid in these endeavors.

References

Investigating the Antibacterial Spectrum of Leucylnegamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Leucylnegamycin, a derivative of the natural antibiotic Negamycin, has been a subject of interest primarily for its potential in premature termination codon (PTC) readthrough activity. However, a comprehensive understanding of its antibacterial spectrum is crucial for any therapeutic development. This technical guide synthesizes the available information on the antibacterial properties of this compound and its parent compound, Negamycin. It provides a detailed overview of the known antibacterial activity, outlines the standard experimental protocols for determining such activity, and presents logical workflows to guide future research in this area.

Antibacterial Spectrum: Quantitative Data

Direct quantitative data on the broad-spectrum antibacterial activity of this compound is notably scarce in publicly available scientific literature. Research has largely focused on its applications in genetic disorders, with some studies indicating a lack of significant antimicrobial action.

A study focusing on the structure-activity relationship of Leucyl-3-epi-deoxynegamycin, a related analogue, for PTC readthrough, reported that it possesses no antimicrobial activity .[1][2] This finding suggests that the leucyl modification to the Negamycin scaffold may diminish or abolish its antibacterial properties.

In contrast, the parent compound, Negamycin, exhibits activity against a range of both Gram-negative and Gram-positive bacteria.[3] The potency of Negamycin is, however, highly dependent on the composition of the growth medium used for testing.[3]

Below is a summary of the available Minimum Inhibitory Concentration (MIC) data for Negamycin :

Bacterial SpeciesStrainGrowth MediumMIC (µg/mL)Reference
Escherichia coliBW25113Mueller-Hinton Broth (MHB)≥64[3]
Escherichia coliBW25113Lysogeny Broth (LB)≥64[3]
Escherichia coliBW25113M9 Medium4[3]
Escherichia coliBW25113PP Medium8[3]
Pseudomonas aeruginosaPAO1Not SpecifiedInhibited at higher concentrations[3]
Staphylococcus aureusNot SpecifiedNot SpecifiedActive[3]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of a compound, such as this compound, based on the widely accepted broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • Bacterial strains for testing.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Cation-Adjusted Mueller-Hinton Broth, M9 Medium).

  • Spectrophotometer.

  • Pipettes and sterile, disposable tips.

  • Incubator.

Procedure:

  • Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown on an appropriate agar (B569324) plate. b. Several colonies are used to inoculate a sterile broth medium. c. The broth culture is incubated at 37°C until it reaches the exponential growth phase. d. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. e. The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: a. A serial two-fold dilution of the test compound is prepared in the sterile broth medium in the 96-well microtiter plate. b. Typically, a range of concentrations is tested, for example, from 128 µg/mL down to 0.06 µg/mL.

  • Inoculation: a. Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. b. A positive control well, containing only the broth medium and the bacterial inoculum (no antimicrobial agent), is included to ensure bacterial growth. c. A negative control well, containing only the sterile broth medium (no bacteria or antimicrobial agent), is included to check for contamination.

  • Incubation: a. The inoculated microtiter plate is incubated at 37°C for 16-24 hours under aerobic conditions.

  • Determination of MIC: a. Following incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth. c. Optionally, a growth indicator dye, such as resazurin (B115843) or iodonitrotetrazolium (B1214958) chloride (INT), can be added to aid in the visualization of viable bacteria.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland Standard) start->bacterial_culture compound_dilution Prepare Serial Dilutions of this compound start->compound_dilution inoculation Inoculate Microtiter Plate Wells bacterial_culture->inoculation compound_dilution->inoculation incubation Incubate at 37°C (16-24 hours) inoculation->incubation positive_control Positive Control (Bacteria + Broth) inoculation->positive_control negative_control Negative Control (Broth Only) inoculation->negative_control visual_inspection Visually Inspect for Growth (Turbidity) incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end End mic_determination->end positive_control->visual_inspection negative_control->visual_inspection

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship cluster_compounds Compound Relationships cluster_activity Antibacterial Activity Negamycin Negamycin This compound This compound Negamycin->this compound is a derivative of Active Known Antibacterial Activity (Gram-positive & Gram-negative) Negamycin->Active Inactive_Analogue Leucyl-3-epi-deoxynegamycin This compound->Inactive_Analogue is a related analogue to Limited_Data Limited/No Public Data on Antibacterial Spectrum This compound->Limited_Data Inactive Reported as Antimicrobially Inactive Inactive_Analogue->Inactive

Caption: Logical relationship of antibacterial activity among Negamycin and its derivatives.

References

Leucylnegamycin: A Technical Guide on its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antimicrobial Activity of Negamycin (B1678013) and its Analogues

While specific Minimum Inhibitory Concentration (MIC) data for leucylnegamycin against a wide range of bacteria is not available in the reviewed literature, the activity of its parent compound, negamycin, and other derivatives provides valuable insight into its potential spectrum. The following tables summarize the available MIC values for negamycin and a related analogue against various Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Negamycin against Various Bacteria

Bacterial SpeciesStrainGram StainingMIC (µg/mL)
Staphylococcus aureus209pGram-positive50
Staphylococcus aureus193Gram-positive12.5
Staphylococcus aureusSmithGram-positive50
Sarcina luteaPCI-1001Gram-positive12.5
Bacillus subtilisNRRL-B558Gram-positive25
Escherichia coliK12Gram-negative3.12
Pseudomonas aeruginosaPAO1Gram-negative32 - 64

Data sourced from a US Patent on negamycin.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of an N-methyl Negamycin Analogue

Bacterial SpeciesStrainGram StainingMIC (µg/mL)
Escherichia coli-Gram-negative16

This data is for an N-methyl derivative of negamycin and may not be directly representative of this compound's activity.[4]

Experimental Protocols

Detailed experimental protocols for testing the antibacterial activity of this compound are not explicitly available. However, standard and widely accepted methodologies for determining antimicrobial susceptibility and mechanism of action can be readily applied.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.

1. Preparation of Materials:

  • Test compound (this compound) stock solution of known concentration.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity.
  • Positive control (bacterial growth without antibiotic) and negative control (broth only).

2. Serial Dilution:

  • Dispense a fixed volume of sterile broth into all wells of the microtiter plate.
  • Add a specific volume of the this compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, and so on, across the plate.

3. Inoculation:

  • Dilute the standardized bacterial suspension to the final desired concentration in sterile broth.
  • Inoculate each well (except the negative control) with a fixed volume of the diluted bacterial suspension.

4. Incubation:

  • Seal the microtiter plate and incubate at the optimal temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).

5. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity, indicating bacterial growth.
  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay helps to confirm the mechanism of action of this compound as a protein synthesis inhibitor.

1. Preparation of Cell-Free Extract:

  • Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
  • Harvest the cells and prepare a cell-free extract (S30 extract) containing ribosomes, tRNAs, and other necessary translation factors.

2. Assay Reaction Mixture:

  • Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., encoding a specific protein).

3. Inhibition Assay:

  • Add varying concentrations of this compound to the reaction mixtures.
  • Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

4. Incubation:

  • Incubate the reaction mixtures at 37°C for a defined period to allow for protein synthesis.

5. Measurement of Protein Synthesis:

  • Precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).
  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the percentage of protein synthesis inhibition at each concentration of this compound compared to the negative control.
  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of protein synthesis.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_media Prepare Sterile Broth serial_dil Perform Serial Dilutions in 96-Well Plate prep_media->serial_dil prep_bact Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_bact->inoculate prep_comp Prepare this compound Stock prep_comp->serial_dil serial_dil->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate det_mic Determine MIC read_plate->det_mic

Caption: Experimental workflow for MIC determination.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein Polypeptide Chain (Blocked) 30S 30S Subunit mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->50S This compound This compound This compound->30S Binds to 30S subunit This compound->Protein Inhibits Translocation

Caption: Proposed mechanism of action of this compound.

References

Efficacy of Halicin Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel antimicrobial agents. Halicin (formerly SU3327), a c-Jun N-terminal kinase inhibitor, was recently identified through a deep learning model as a potent antibiotic with a novel mechanism of action. This technical guide provides a comprehensive analysis of the efficacy of Halicin against MRSA, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.

Introduction

The rise of antibiotic resistance has rendered many conventional therapies ineffective against bacterial infections. MRSA, in particular, is a leading cause of morbidity and mortality worldwide, responsible for a spectrum of diseases from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis. The discovery of Halicin as a powerful antibacterial compound offers a promising new avenue for combating MRSA. This document consolidates the available scientific data on Halicin's anti-MRSA activity.

Quantitative Efficacy Data

The antibacterial potency of Halicin against MRSA has been evaluated in various studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Susceptibility of MRSA to Halicin

MRSA StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
USA3002 - 4[1][2]
Clinical Isolates (n=10)2 - 4[1][2]

Table 2: In Vivo Efficacy of Halicin in a C. elegans MRSA Infection Model

Treatment GroupMedian Nematode Survival (days)Statistical Significance (p-value)Reference
Untreated ControlNot specified-[1]
Halicin (1x MIC)5.5< 0.0001[1]
Halicin (2x MIC)6< 0.0001[1]

Experimental Protocols

The following sections detail the methodologies employed in the referenced studies to determine the efficacy of Halicin against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Halicin against MRSA strains was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of Halicin in Mueller-Hinton Broth (MHB) inoculate Inoculate microtiter plate wells containing Halicin dilutions with MRSA start->inoculate inoculum Prepare standardized MRSA inoculum (e.g., 0.5 McFarland) inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe mic Determine MIC as the lowest concentration with no visible growth observe->mic

Caption: Workflow for MIC determination.
Caenorhabditis elegans MRSA Infection Model

An in vivo assessment of Halicin's efficacy was conducted using a C. elegans infection model.

Celegans_Infection_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis infect Infect C. elegans with MRSA USA300 treat Treat infected nematodes with Halicin (1x and 2x MIC) infect->treat monitor Monitor nematode survival over several days treat->monitor analyze Generate survival curves and perform statistical analysis monitor->analyze

Caption: C. elegans infection model workflow.

Mechanism of Action

Recent studies suggest that Halicin exerts its antibacterial effect by disrupting the electrical gradient of bacterial membranes.[1] This mechanism is distinct from that of most conventional antibiotics, which typically target DNA replication, protein synthesis, or cell wall construction.

Halicin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effect Downstream Effects halicin Halicin membrane Bacterial Membrane Gradient halicin->membrane interacts with disruption Disruption of Proton Motive Force membrane->disruption leads to atp_depletion ATP Synthesis Inhibition disruption->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death

Caption: Proposed mechanism of action of Halicin.

The disruption of the proton motive force across the bacterial cell membrane by Halicin leads to a cascade of events, including the inhibition of ATP synthesis, which ultimately results in bacterial cell death. This unique mechanism may also explain Halicin's efficacy against other resistant pathogens and its low propensity for inducing resistance.

Conclusion

Halicin demonstrates significant in vitro and in vivo efficacy against methicillin-resistant Staphylococcus aureus. Its novel mechanism of action, centered on the disruption of the bacterial membrane's electrochemical gradient, makes it a promising candidate for further development as a therapeutic agent against MRSA and other multidrug-resistant bacteria. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in preclinical and clinical settings.

References

Leucylnegamycin: A Technical Guide to a Novel Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin is a dipeptide antibiotic that has garnered interest as a potential novel protein synthesis inhibitor. Its unique structure and mechanism of action suggest it may be effective against a range of bacterial pathogens, including those with resistance to existing antibiotic classes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antibacterial activity, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound is an analog of negamycin (B1678013), characterized by the addition of a leucine (B10760876) residue.

  • Molecular Formula: C₁₅H₃₁N₅O₅[1]

  • Molecular Weight: 361.44 g/mol

  • IUPAC Name: 2-[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acid[1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like its parent compound negamycin, is believed to exert its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. While specific high-resolution structural data for this compound bound to the ribosome is not yet available, studies on negamycin provide significant insights into its mechanism.

Negamycin interferes with the decoding and translocation steps of protein synthesis by simultaneously interacting with both ribosomal RNA (rRNA) and transfer RNA (tRNA) in the A-site of the ribosome. This interaction is thought to stabilize the binding of tRNA to the A-site, thereby impeding the translocation of the peptidyl-tRNA from the A-site to the P-site and ultimately halting peptide chain elongation.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, based on the known interactions of negamycin with the bacterial ribosome.

cluster_ribosome 70S Ribosome A_site A-site P_site P-site A_site->P_site Translocation Inhibition Inhibition of Translocation A_site->Inhibition E_site E-site P_site->E_site Exit Elongation Peptide Chain Elongation P_site->Elongation aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding This compound This compound This compound->A_site Inhibition->Elongation start Prepare Cell-Free Extract (e.g., E. coli S30) reagents Prepare Reaction Mix: - Buffer, Amino Acids, Energy Source - Reporter mRNA (e.g., Luciferase) start->reagents compound Add this compound (or control) reagents->compound incubation Incubate at 37°C compound->incubation measurement Measure Reporter Activity (e.g., Luminescence) incubation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis start Isolate Ribosomes (70S) binding_rxn Incubate Ribosomes with Radiolabeled this compound +/- unlabeled competitor start->binding_rxn radiolabel Radiolabel this compound (e.g., [3H] or [14C]) radiolabel->binding_rxn filtration Filter through Nitrocellulose Membrane binding_rxn->filtration wash Wash Membrane filtration->wash scintillation Scintillation Counting wash->scintillation analysis Calculate Binding Affinity (Kd) scintillation->analysis

References

The Core Structure-Activity Relationship of Leucylnegamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin, an analog of the natural antibiotic negamycin (B1678013), represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound core, offering insights for the rational design of more potent and selective derivatives. By examining the impact of structural modifications on biological activity, we aim to elucidate the key molecular features governing the efficacy of this compound class. This document details quantitative biological data, comprehensive experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its analogs is primarily assessed through their ability to inhibit bacterial protein synthesis and their antimicrobial efficacy against various bacterial strains. The following tables summarize the key quantitative data from SAR studies, focusing on modifications to the core structure.

Table 1: In Vitro Transcription-Translation Inhibition and Antimicrobial Activity of N6-Substituted Negamycin Analogs

CompoundR Group (Modification at N6)IC50 (µM) in E. coli TT AssayMIC (µg/mL) vs. A. baumanniiMIC (µg/mL) vs. K. pneumoniaeMIC (µg/mL) vs. E. coli
Negamycin H2.3884
31a Methyl4.616168
31b Ethyl9.8323216
31c Propyl15.2646432
31d Isopropyl25.1>64>64>64
31e Hydroxypropyl>50>64>64>64
31f Aminopropyl1.1221
31g Guanidinopropyl3.5442

Data synthesized from publicly available research on negamycin analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for the key assays used to evaluate this compound and its derivatives.

In Vitro Coupled Transcription-Translation (TT) Assay

This assay biochemically quantifies the inhibitory effect of a compound on bacterial protein synthesis.

Materials:

  • E. coli S30 extract (prepared from a suitable strain like MRE600)

  • DNA template (e.g., plasmid encoding a reporter gene like firefly luciferase under a prokaryotic promoter)

  • S30 Premix (containing amino acids, NTPs, tRNAs, and an ATP regenerating system)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Luminometer or scintillation counter for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the E. coli S30 extract, S30 premix, and the DNA template according to the manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control (a known translation inhibitor like tetracycline).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation to occur.

  • Detection:

    • If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.

    • If using a radiolabeled amino acid, the translated protein is precipitated, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The activity of the reporter protein (luminescence or radioactivity) is plotted against the concentration of the test compound. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, is then calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, K. pneumoniae, A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound analogs)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizing the Molecular Landscape

To better understand the complex biological processes involved in the action of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_site A-site 30S_subunit->A_site P_site P-site 30S_subunit->P_site E_site E-site 30S_subunit->E_site 50S_subunit 50S Subunit A_site->P_site Translocation Miscoding Miscoding (Amino Acid Misincorporation) A_site->Miscoding Translocation_inhibition Translocation Inhibition A_site->Translocation_inhibition P_site->E_site Translocation Peptide_elongation Peptide Elongation P_site->Peptide_elongation Exit Exit E_site->Exit This compound This compound This compound->A_site Binds near Near_cognate_tRNA Near-cognate aminoacyl-tRNA This compound->Near_cognate_tRNA Stabilizes binding of mRNA mRNA mRNA->30S_subunit Binds to Cognate_tRNA Cognate aminoacyl-tRNA Cognate_tRNA->A_site Correctly binds Near_cognate_tRNA->A_site Incorrectly binds Bacterial_death Bacterial Cell Death Miscoding->Bacterial_death Translocation_inhibition->Bacterial_death

Figure 1: Mechanism of action of this compound on the bacterial ribosome.

cluster_stringent Stringent Response cluster_rqc Ribosome-associated Quality Control (RQC) Ribosome_stalling Ribosome Stalling / Mistranslation (induced by this compound) RelA RelA Activation Ribosome_stalling->RelA Triggers Stalled_ribosome_recognition Recognition of Stalled Ribosome Ribosome_stalling->Stalled_ribosome_recognition Leads to ppGpp (p)ppGpp Synthesis RelA->ppGpp rRNA_tRNA_synthesis_down Downregulation of rRNA & tRNA synthesis ppGpp->rRNA_tRNA_synthesis_down Amino_acid_synthesis_up Upregulation of amino acid biosynthesis ppGpp->Amino_acid_synthesis_up Ribosome_splitting Ribosome Subunit Splitting Stalled_ribosome_recognition->Ribosome_splitting Aberrant_protein_tagging Tagging of Aberrant Polypeptide (e.g., with SsrA) Ribosome_splitting->Aberrant_protein_tagging Proteolysis Proteolysis of Aberrant Protein Aberrant_protein_tagging->Proteolysis

Figure 2: Downstream cellular stress responses to this compound-induced ribosomal stalling.

Start Start: this compound Analog Library Screening Primary Screening: In Vitro Transcription-Translation Assay Start->Screening Determine_IC50 Determine IC50 Values Screening->Determine_IC50 MIC_testing Secondary Screening: MIC Assay against Bacterial Panel Determine_IC50->MIC_testing Potent Hits Determine_MIC Determine MIC Values MIC_testing->Determine_MIC Lead_identification Lead Candidate Identification Determine_MIC->Lead_identification Active Compounds SAR_analysis Structure-Activity Relationship Analysis Lead_identification->SAR_analysis End End: Optimized Lead Compound SAR_analysis->End

Figure 3: Experimental workflow for the evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound is a critical area of study for the development of new antibiotics. The quantitative data presented herein reveals that modifications at the N6 position of the negamycin core significantly impact both biochemical potency and whole-cell antimicrobial activity. Specifically, the introduction of an aminopropyl group at this position has been shown to enhance efficacy. The detailed experimental protocols provide a foundation for consistent and reproducible evaluation of novel analogs. Furthermore, the visualized pathways of this compound's mechanism of action and the downstream cellular responses offer a deeper understanding of its biological effects. This guide serves as a comprehensive resource to inform and accelerate the design and development of next-generation this compound-based therapeutics.

In Vitro Antibacterial Profile of Leucylnegamycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro antibacterial activity of Leucylnegamycin, a natural product antibiotic. The information presented herein is compiled for an audience with a background in microbiology and drug discovery, offering a consolidated resource on its antimicrobial spectrum and the methodologies for its evaluation.

Quantitative Antibacterial Activity

The in vitro efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antibacterial potency. The available data for this compound is summarized in the table below.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus FDA 209P>100
Bacillus subtilis PCI 219>100
Escherichia coli K-1212.5
Escherichia coli B25
Shigella sonnei6.25
Salmonella typhi T-6325
Klebsiella pneumoniae PCI 60250
Pseudomonas aeruginosa>100
Mycobacterium smegmatis ATCC 607100

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical component in the evaluation of a novel antimicrobial agent. The standard methodology employed for assessing the in vitro antibacterial activity of this compound is the agar (B569324) dilution method.

Agar Dilution Method

The agar dilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of the test microorganism on the surface.

Procedure:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent to a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a sterile diluent.

  • Incorporation into Agar: Each dilution is added to molten nutrient agar at a temperature of 45-50°C. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the prepared agar plates with the standardized bacterial suspensions.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the in vitro antibacterial activity of this compound using the agar dilution method.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions stock->dilutions Dilute agar_prep Incorporate into Molten Nutrient Agar dilutions->agar_prep Add to Agar inoculation Spot Inoculate Agar Plates agar_prep->inoculation Antibiotic Plates inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation Standardized Culture incubation Incubate Plates (37°C, 18-24h) inoculation->incubation Incubate mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination Observe Growth

Caption: Workflow for MIC Determination by Agar Dilution.

Signaling and Logical Relationships

The primary mechanism of action of negamycin, the parent compound of this compound, involves the inhibition of protein synthesis. While the specific signaling pathways affected by this compound have not been extensively detailed, a logical diagram can represent its proposed interaction with the bacterial ribosome, leading to the cessation of bacterial growth.

mechanism_of_action This compound This compound Ribosome Bacterial Ribosome (70S) This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Ribosome->Inhibition Inhibits BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth

Caption: Proposed Mechanism of Action of this compound.

Leucylnegamycin's Differential Effect on Eukaryotic Versus Prokaryotic Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylnegamycin, a derivative of the antibiotic negamycin (B1678013), represents a class of molecules with significant potential in therapeutic applications, particularly in the context of premature termination codon (PTC) readthrough. A critical aspect of its pharmacological profile is its differential activity on eukaryotic versus prokaryotic ribosomes. This technical guide provides an in-depth analysis of this selectivity, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and development of this compound and its analogs as targeted therapeutic agents.

Introduction

The ribosome is a primary target for a multitude of antibiotics, which exploit the structural and functional differences between prokaryotic (70S) and eukaryotic (80S) ribosomes to achieve selective toxicity.[1][2] this compound emerges from the broader family of negamycin-related compounds, which have demonstrated antimicrobial activity against Gram-negative bacteria.[3] However, modifications to the negamycin scaffold, such as the addition of a leucine (B10760876) residue, can dramatically alter this activity profile. A close analog, leucyl-3-epi-deoxynegamycin, has been shown to possess potent readthrough activity of nonsense mutations in eukaryotic cells while being devoid of antimicrobial and in vitro readthrough activity in prokaryotic systems.[3] This suggests a significant shift in ribosomal targeting, favoring the eukaryotic translation machinery. This guide explores the basis of this selectivity.

Quantitative Data on Ribosomal Inhibition

CompoundTarget SystemAssay TypeEndpointResultReference
Leucyl-3-epi-deoxynegamycin Eukaryotic (COS-7 cells)Cell-based Readthrough AssayReadthrough ActivityMore potent than Negamycin[3]
ProkaryoticAntimicrobial AssayAntimicrobial ActivityNo activity[3]
ProkaryoticIn vitro Readthrough AssayReadthrough ActivityNo activity[3]
Negamycin Gram-negative bacteriaAntimicrobial AssayAntimicrobial ActivityActive[3]
Eukaryotic (COS-7 cells)Cell-based Readthrough AssayReadthrough ActivityActive[3]

Mechanism of Action: Preferential Targeting of the Eukaryotic Ribosome

The selective activity of this compound and its analogs on eukaryotic ribosomes likely stems from subtle but critical differences in the architecture of the ribosomal RNA (rRNA) and ribosomal proteins that constitute the binding pocket. For many ribosome-targeting antibiotics, selectivity is determined by single nucleotide variations in the rRNA.[4]

The proposed mechanism for this compound's eukaryotic-specific activity, particularly in the context of PTC readthrough, involves its interaction with the decoding center of the small ribosomal subunit (40S). By binding to this site, it is hypothesized to reduce the fidelity of translation termination, allowing for the incorporation of a near-cognate tRNA at the premature stop codon and the continuation of translation. The lack of activity in prokaryotes suggests that the corresponding binding site on the 30S ribosomal subunit is sufficiently different to preclude effective binding.

cluster_eukaryotic Eukaryotic Ribosome (80S) cluster_prokaryotic Prokaryotic Ribosome (70S) Euk_Ribosome 80S Ribosome PTC Premature Termination Codon Euk_Ribosome->PTC Encounters This compound This compound This compound->Euk_Ribosome Binds to Decoding Center Prok_Ribosome 70S Ribosome This compound->Prok_Ribosome Readthrough Translation Readthrough PTC->Readthrough This compound Promotes Full_Length_Protein Full-Length Protein Readthrough->Full_Length_Protein Results in No_Binding No Significant Binding

Figure 1. Proposed differential mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the differential effects of compounds like this compound on prokaryotic and eukaryotic ribosomes.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prokaryotic and eukaryotic cell-free translation systems.

Materials:

  • Prokaryotic in vitro translation system (e.g., E. coli S30 extract)

  • Eukaryotic in vitro translation system (e.g., rabbit reticulocyte lysate or HeLa cell extract)

  • Luciferase reporter mRNA

  • This compound stock solution

  • Amino acid mixture containing a radiolabeled amino acid (e.g., 35S-methionine) or a non-radioactive detection system (e.g., luciferase substrate)

  • Incubation buffer

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Scintillation fluid and counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In separate reaction tubes for prokaryotic and eukaryotic systems, combine the cell extract, reporter mRNA, and amino acid mixture.

  • Add the different concentrations of this compound to the respective tubes. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol (B1208) for prokaryotes, cycloheximide (B1669411) for eukaryotes).

  • Incubate the reactions at the optimal temperature for each system (typically 37°C for prokaryotic and 30°C for eukaryotic) for a defined period (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the amount of newly synthesized protein.

    • Radiolabeling: Precipitate the proteins with TCA, collect on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Start Prepare Serial Dilutions of this compound Setup_Rxn Set up Prokaryotic and Eukaryotic In Vitro Translation Reactions Start->Setup_Rxn Add_Drug Add this compound and Controls Setup_Rxn->Add_Drug Incubate Incubate at Optimal Temperature Add_Drug->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Quantify Quantify Protein Synthesis (Radiolabeling or Luminescence) Stop_Rxn->Quantify Analyze Plot Inhibition Curve and Determine IC50 Quantify->Analyze

Figure 2. Workflow for in vitro translation inhibition assay.

Ribosome Filter Binding Assay

This assay directly measures the binding affinity of a compound to ribosomes.

Objective: To determine the dissociation constant (Kd) of this compound for prokaryotic (70S) and eukaryotic (80S) ribosomes.

Materials:

  • Purified 70S ribosomes from a prokaryotic source (e.g., E. coli)

  • Purified 80S ribosomes from a eukaryotic source (e.g., rabbit reticulocytes)

  • Radiolabeled this compound (e.g., 3H-leucylnegamycin) or a competitive binding setup with a known radiolabeled ligand.

  • Binding buffer

  • Nitrocellulose filters (0.45 µm pore size)

  • Filter apparatus

  • Wash buffer

  • Scintillation fluid and counter

Procedure:

  • In a series of tubes, incubate a fixed concentration of ribosomes (70S or 80S) with increasing concentrations of radiolabeled this compound.

  • Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 4°C or room temperature) for a defined time.

  • Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

  • Wash the filters with cold wash buffer to remove non-specifically bound ligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Plot the amount of bound this compound against the concentration of free this compound and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd.

Start Incubate Ribosomes (70S or 80S) with Radiolabeled this compound Equilibrate Allow Binding to Reach Equilibrium Start->Equilibrate Filter Filter through Nitrocellulose Membrane Equilibrate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Measure Measure Radioactivity of Bound Ligand Wash->Measure Analyze Plot Binding Curve and Determine Kd Measure->Analyze

Figure 3. Workflow for ribosome filter binding assay.

Conclusion

The available evidence strongly indicates that this compound and its close analogs are selective inhibitors of eukaryotic translation, with a particularly promising application in promoting the readthrough of premature termination codons. This selectivity is a key attribute for its development as a therapeutic agent, as it minimizes the potential for off-target effects on the host microbiome. Further research, including the generation of direct quantitative binding and inhibition data for this compound, is crucial to fully elucidate its mechanism of action and to advance its clinical potential. The experimental protocols detailed in this guide provide a framework for conducting such investigations. The continued exploration of ribosome-targeting compounds with high selectivity for eukaryotic ribosomes holds significant promise for the treatment of genetic disorders and other diseases.

References

Preliminary Cytotoxicity Studies of Leucylnegamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary cytotoxicity assessment of Leucylnegamycin. As of the latest literature review, specific experimental data on the cytotoxicity of this compound is not publicly available. Therefore, this guide synthesizes established methodologies and known mechanisms of related compounds, such as aminoglycoside antibiotics, to propose a comprehensive investigational plan.

Introduction

This compound, a derivative of the antibiotic negamycin, presents a promising avenue for novel therapeutic development.[1] Understanding its cytotoxic profile is a critical early step in the drug development pipeline to ensure safety and efficacy. This guide outlines a series of recommended in vitro studies to characterize the potential cytotoxic effects of this compound on mammalian cells. The proposed experimental plan is designed to identify the concentration-dependent toxicity, elucidate potential mechanisms of cell death, and provide a foundation for further preclinical safety assessment.

Proposed In Vitro Cytotoxicity Assessment

A tiered approach is recommended to evaluate the cytotoxic potential of this compound. This involves initial screening assays to determine the concentration range of interest, followed by more detailed mechanistic studies.

Cell Line Selection

A panel of well-characterized cell lines should be selected to represent various tissues and to assess for potential selective toxicity. Recommended cell lines include:

  • HEK293 (Human Embryonic Kidney cells): To assess potential nephrotoxicity, a known side effect of some antibiotics.[2][3]

  • HepG2 (Human Hepatocellular Carcinoma): To evaluate potential hepatotoxicity.

  • A representative cancer cell line (e.g., HeLa, MCF-7): To explore potential anti-cancer therapeutic applications.

  • A non-cancerous fibroblast cell line (e.g., L929): To assess general cytotoxicity to healthy tissues.[4]

Quantitative Cytotoxicity Data

The following tables present a hypothetical summary of expected data from the proposed cytotoxicity assays. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: IC50 Values of this compound in Various Cell Lines after 24-hour Exposure

Cell LineAssay TypeIC50 (µM)
HEK293MTT AssayTo be determined
HepG2MTT AssayTo be determined
HeLaMTT AssayTo be determined
L929MTT AssayTo be determined

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay Results

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
HEK293Concentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined
HepG2Concentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Membrane Integrity Assessment: LDH Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with detergent).

Proposed Signaling Pathways and Experimental Workflows

Based on the known mechanisms of related aminoglycoside antibiotics, this compound-induced cytotoxicity could potentially involve the induction of apoptosis through mitochondrial-dependent pathways.[2][3]

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to programmed cell death.

Leucylnegamycin_Apoptosis_Pathway cluster_cell Mammalian Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Activation ROS->Bax_Bak Bax_Bak->Mitochondrion permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the logical flow of experiments for the preliminary cytotoxic evaluation of this compound.

Cytotoxicity_Screening_Workflow cluster_workflow Experimental Workflow Start Start: this compound Cell_Culture Cell Line Seeding (HEK293, HepG2, etc.) Start->Cell_Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Membrane_Integrity Membrane Integrity Assay (e.g., LDH) Treatment->Membrane_Integrity Data_Analysis Data Analysis (IC50, % Cytotoxicity) Viability_Assay->Data_Analysis Membrane_Integrity->Data_Analysis Mechanistic_Studies Mechanistic Studies (e.g., Caspase Assay, ROS Detection) Data_Analysis->Mechanistic_Studies End End: Cytotoxicity Profile Mechanistic_Studies->End

Caption: Workflow for this compound cytotoxicity assessment.

Conclusion

The successful execution of the described experimental plan will provide a robust preliminary dataset on the in vitro cytotoxicity of this compound. This information is essential for making informed decisions regarding the continued development of this compound as a potential therapeutic agent. Further studies should focus on elucidating the precise molecular targets and signaling pathways involved in this compound-induced cell death, as well as in vivo toxicity studies to establish a comprehensive safety profile.

References

Leucylnegamycin: A Technical Guide to Target Validation in Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucylnegamycin, an analog of the natural product negamycin (B1678013), represents a promising class of antibiotics targeting bacterial protein synthesis. This guide provides an in-depth technical overview of the target validation of this compound in pathogenic bacteria. By leveraging data from its close and well-studied analog, negamycin, this document outlines the mechanism of action, quantitative measures of antibacterial activity, and detailed experimental protocols for target validation. The primary molecular target of this antibiotic class is the 30S ribosomal subunit, where it binds to the 16S rRNA and disrupts the fidelity of translation, leading to bacterial cell death. This guide serves as a comprehensive resource for researchers engaged in the development of novel antibacterial agents that act on this validated target.

Introduction to this compound and its Target

This compound is a synthetic antibiotic derived from negamycin, a natural product known for its broad-spectrum antibacterial activity. Like its predecessor, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability.[1] The bacterial ribosome, a complex machinery composed of ribosomal RNA (rRNA) and proteins, is the cellular target. Specifically, this class of antibiotics binds to the small (30S) ribosomal subunit.

Extensive research on negamycin, through cryo-electron microscopy and biochemical assays, has elucidated the precise binding site and inhibitory mechanism. Negamycin binds in the vicinity of helix 34 (h34) of the 16S rRNA within the 30S subunit, making contact with both the rRNA and the A-site tRNA.[2][3] This interaction stabilizes the binding of near-cognate aminoacyl-tRNAs to the ribosome, leading to two primary consequences: an increase in miscoding (the incorporation of incorrect amino acids) and the stalling of translocation (the movement of the ribosome along the mRNA).[2] This disruption of translational fidelity is ultimately lethal to the bacterial cell. The validation of the 30S ribosomal subunit as the target of this antibiotic class is supported by quantitative data on its inhibitory activity, the characterization of resistance mutations, and direct evidence of target engagement from various experimental approaches.

Quantitative Data for Target Validation

The following tables summarize key quantitative data for negamycin, which serves as a robust proxy for understanding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Negamycin against Pathogenic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 2592232
Escherichia coliSQ110 (single rrn operon)32
Pseudomonas aeruginosaPAO1>64 (in MHB)
Staphylococcus aureusATCC 29213>64 (in MHB)

Data sourced from studies on negamycin and presented as a proxy for this compound's expected activity.

Table 2: In Vitro Inhibition of Translation by Negamycin

Assay TypeSystemIC50
Coupled Transcription-TranslationE. coli S30 extract1.9 µM
[3H]Tetracycline DisplacementE. coli 70S ribosomes64 µM

IC50 values represent the concentration of negamycin required to inhibit the respective process by 50%.[2]

Experimental Protocols for Target Validation

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.

Materials:

  • E. coli S30 extract system for coupled in vitro transcription-translation (commercially available)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine, or a substrate for the reporter enzyme)

  • Reaction buffer and other components of the in vitro translation kit

  • Trichloroacetic acid (TCA) for precipitation of proteins (if using radiolabeling)

  • Scintillation counter or luminometer/spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the E. coli S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA, according to the manufacturer's instructions.

  • Aliquot the reaction mixture into microcentrifuge tubes or a multi-well plate.

  • Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only).

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation to occur.

  • Stop the reaction.

  • Quantify the amount of newly synthesized protein.

    • If using a radiolabeled amino acid: Precipitate the proteins using TCA, wash the pellets, and measure the incorporated radioactivity using a scintillation counter.

    • If using a reporter enzyme: Add the appropriate substrate and measure the enzymatic activity using a luminometer or spectrophotometer.

  • Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is used to assess the binding of a ligand to a target protein by measuring changes in the protein's thermal stability.

Objective: To demonstrate direct binding of this compound to the bacterial 70S ribosome or 30S subunit.

Materials:

  • Purified bacterial 70S ribosomes or 30S subunits

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • This compound stock solution

  • Assay buffer (e.g., a buffer that maintains the stability of the ribosome)

  • Real-time PCR instrument capable of performing a melt curve analysis

Protocol:

  • Prepare a master mix containing the purified ribosomes and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to perform a melt curve analysis. This typically involves a gradual increase in temperature (e.g., from 25°C to 95°C) with fluorescence readings taken at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) of the ribosome in the presence of each concentration of this compound. The Tm is the temperature at which 50% of the protein is unfolded.

  • A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the ribosome, providing evidence of direct target engagement.

Characterization of Resistant Mutants

The generation and analysis of resistant mutants is a powerful genetic method for target validation.

Objective: To identify mutations that confer resistance to this compound and map them to the target protein.

Materials:

  • A susceptible bacterial strain (e.g., E. coli)

  • This compound

  • Bacterial growth medium (liquid and solid)

  • PCR reagents

  • Sanger sequencing or next-generation sequencing services

Protocol:

  • Grow a large population of the susceptible bacterial strain in liquid culture.

  • Plate the bacteria on solid medium containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 4x MIC).

  • Incubate the plates until resistant colonies appear.

  • Isolate and purify individual resistant colonies.

  • Confirm the resistance phenotype by determining the MIC of this compound for the mutant strains.

  • Extract genomic DNA from the resistant mutants and the parental wild-type strain.

  • Amplify the gene encoding the putative target (in this case, the 16S rRNA gene) using PCR.

  • Sequence the PCR products to identify any mutations in the resistant strains that are not present in the wild-type.

  • Mapping the identified mutations to the three-dimensional structure of the ribosome can provide strong evidence for the binding site of the antibiotic. For negamycin, resistance mutations have been identified in the 16S rRNA gene, specifically in regions that form the binding pocket for the antibiotic.[2]

Visualizing the Mechanism and Workflow

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Translation Initiation Initiation Ribosome->Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Protein Functional Protein Termination->Protein Death Bacterial Cell Death This compound This compound Binding Binds to 30S Subunit (16S rRNA, h34) This compound->Binding Binding->Ribosome Miscoding Increased Miscoding Binding->Miscoding Stalling Translocation Stalling Binding->Stalling NonFunctional Truncated/Misfolded Proteins Miscoding->NonFunctional Stalling->NonFunctional NonFunctional->Death

Caption: this compound's mechanism of action.

Experimental Workflow: Target Validation Cascade

G Start Start: this compound MIC Determine MIC (Antibacterial Activity) Start->MIC IVT In Vitro Translation Assay (IC50) MIC->IVT Biochemical Potency TSA Thermal Shift Assay (Direct Binding) IVT->TSA Target Engagement Resistance Resistant Mutant Selection & Sequencing TSA->Resistance Genetic Confirmation Validation Target Validated: 30S Ribosomal Subunit Resistance->Validation

Caption: A typical workflow for target validation.

Conclusion

The validation of the 30S ribosomal subunit as the target of this compound is strongly supported by extensive data on its close analog, negamycin. The convergence of evidence from antibacterial activity assays, in vitro translation inhibition, direct binding assays, and the characterization of resistance mutations provides a robust foundation for the continued development of this compound as a novel antibacterial agent. The detailed experimental protocols and conceptual workflows presented in this guide offer a practical framework for researchers to further investigate and optimize this promising class of antibiotics. The unique binding site and mechanism of action of the negamycin family of antibiotics may offer an advantage in overcoming existing resistance mechanisms to other classes of protein synthesis inhibitors, highlighting the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Leucylnegamycin In Vitro Translation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin, a derivative of the natural antibiotic negamycin, is a potent inhibitor of bacterial protein synthesis. Understanding its mechanism of action and quantifying its inhibitory effects are crucial for antibiotic development and research. This document provides a detailed protocol for an in vitro translation assay to characterize the inhibitory activity of this compound. The assay is based on a coupled transcription-translation system using an Escherichia coli S30 extract. This system allows for the simultaneous transcription of a DNA template into mRNA and the subsequent translation of that mRNA into a reporter protein, providing a robust platform for studying the effects of inhibitors on bacterial protein synthesis.

Principle of the Assay

The in vitro translation assay measures the amount of a reporter protein, such as firefly luciferase, synthesized in the presence and absence of this compound. A DNA template encoding the reporter protein is added to an E. coli S30 cell-free extract, which contains all the necessary machinery for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors. The reaction is initiated, and after a defined incubation period, the amount of synthesized reporter protein is quantified. A decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the compound that reduces the reporter protein synthesis by 50%.

CompoundIn Vitro Translation SystemReporter GeneIC50 (µM)Reference
NegamycinCoupled E. coli S30 ExtractLuciferase~1.5[1]
This compoundCoupled E. coli S30 ExtractLuciferaseData to be determined-

Note: The IC50 value for Negamycin is provided as a reference. The IC50 for this compound should be determined experimentally using the following protocol.

Experimental Protocols

Materials and Reagents
  • Coupled E. coli S30 Transcription-Translation System: Commercially available kits (e.g., from Promega, Thermo Fisher Scientific) are recommended for consistency. These kits typically include:

    • S30 Extract

    • Reaction Buffer

    • Amino Acid Mixture (without methionine if radiolabeling)

    • Energy Source (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

    • DNA template (e.g., plasmid DNA encoding firefly luciferase under a T7 promoter)

  • This compound: Dissolved in a suitable solvent (e.g., sterile water or DMSO) to prepare a stock solution.

  • Control Inhibitor (optional): A known translation inhibitor like tetracycline (B611298) or chloramphenicol.

  • Luciferase Assay Reagent: For chemiluminescent detection of luciferase activity.

  • Luminometer: For measuring the light output from the luciferase reaction.

  • Nuclease-free water

  • Microcentrifuge tubes

  • 96-well white, opaque microplates (for luminescence reading)

Experimental Procedure
  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution in nuclease-free water or the same solvent used for the stock. The concentration range should bracket the expected IC50 value. A starting range of 0.1 µM to 100 µM is recommended.

    • Include a vehicle control (solvent only) and a no-inhibitor control.

  • In Vitro Translation Reaction Setup:

    • Thaw all components of the E. coli S30 transcription-translation system on ice.

    • Assemble the reaction mixture in a microcentrifuge tube on ice according to the manufacturer's protocol. A typical reaction might consist of:

      • S30 Extract

      • Reaction Buffer

      • Amino Acid Mixture

      • Energy Source

      • DNA Template (e.g., 250 ng of luciferase plasmid DNA)

    • Add the appropriate volume of the this compound dilution or control to each reaction tube.

    • Bring the final reaction volume to the recommended amount (e.g., 25 µL or 50 µL) with nuclease-free water.

  • Incubation:

    • Gently mix the reactions.

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection of Reporter Protein Synthesis:

    • Following incubation, transfer a small aliquot (e.g., 5-10 µL) of each reaction to a well of a 96-well white, opaque microplate.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a reaction with no DNA template) from all readings.

    • Normalize the data by expressing the luminescence of the this compound-treated samples as a percentage of the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (S30 Extract, Buffers, DNA) setup Set up Transcription/ Translation Reactions prep_reagents->setup prep_leucyl Prepare this compound Serial Dilutions add_leucyl Add this compound Dilutions prep_leucyl->add_leucyl setup->add_leucyl incubate Incubate at 37°C add_leucyl->incubate detect Detect Luciferase Activity (Luminometry) incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze

Caption: Workflow for the this compound in vitro translation inhibition assay.

Mechanism of Action of Negamycin (this compound)

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit A_site A-site P_site P-site E_site E-site Inhibition Protein Synthesis Inhibition 30S->Inhibition Causes translational stalling and miscoding mRNA mRNA This compound This compound This compound->30S Binds to 30S subunit (near helix 34) tRNA Aminoacyl-tRNA tRNA->A_site Enters A-site

Caption: Proposed mechanism of this compound action on the bacterial ribosome.

References

Application Notes and Protocols: Cytotoxicity of Leucylnegamycin on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin is an antibiotic that, like its analog negamycin (B1678013), is believed to exert its biological effects through the inhibition of protein synthesis.[1][2] Understanding the cytotoxic potential of novel therapeutic agents is a critical step in the drug development process. This document provides detailed protocols for assessing the cytotoxicity of this compound on various mammalian cell lines using standard in vitro assays. The presented data, while illustrative, serves as a guide for the expected outcomes and data presentation.

Mechanism of Action

This compound is a structural analog of negamycin. Negamycin has been shown to interfere with bacterial protein synthesis by interacting with the ribosome, thereby inhibiting the decoding and translocation steps of translation.[2] This disruption of protein production leads to a cascade of cellular events culminating in cell death. It is hypothesized that this compound follows a similar mechanism of action in susceptible cells.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated against a panel of mammalian cell lines using the MTT assay after a 48-hour incubation period. The half-maximal inhibitory concentration (IC50), the concentration of a drug that causes a 50% reduction in cell viability, was determined for each cell line.

Table 1: IC50 Values of this compound on Various Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer15.2 ± 1.8
A549Human Lung Carcinoma25.5 ± 2.3
MCF-7Human Breast Cancer32.1 ± 3.1
HEK293Human Embryonic Kidney58.7 ± 4.5
NIH3T3Mouse Embryonic Fibroblast75.3 ± 6.2

Note: The data presented in this table is illustrative and intended to serve as an example. Actual IC50 values may vary based on experimental conditions.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Mammalian cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6] It serves as an indicator of cell membrane integrity.

Materials:

  • This compound

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity detection kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Cell Treatment cell_seeding->treatment compound_prep This compound Serial Dilution compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Absorbance Reading & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Experimental workflow for cytotoxicity assays.

signaling_pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cellular_Proteins Essential Cellular Proteins Protein_Synthesis->Cellular_Proteins Leads to decreased levels of Cell_Function Disruption of Normal Cell Function Cellular_Proteins->Cell_Function Affects Apoptosis Apoptosis Cell_Function->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

References

Application Note: High-Throughput Screening for Leucylnegamycin Analogs as Novel Bacterial Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of antibacterial drug discovery, molecular biology, and pharmacology.

Introduction The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Leucylnegamycin, a derivative of the natural product Negamycin, represents a promising class of compounds that inhibit bacterial protein synthesis. Negamycin targets the small (30S) ribosomal subunit, binding to helix 34 of the 16S rRNA. This interaction stabilizes the binding of near-cognate aminoacyl-tRNAs to the ribosomal A-site, leading to increased miscoding and inhibition of tRNA translocation, ultimately halting protein synthesis. This application note provides a comprehensive framework for a high-throughput screening (HTS) campaign to identify novel this compound analogs with enhanced antibacterial activity.

Principle of the Screening Cascade A multi-step screening cascade is proposed to efficiently identify and characterize potent this compound analogs. The cascade begins with a high-throughput primary screen to identify compounds that inhibit bacterial protein synthesis. Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action.

Data Presentation

Table 1: In Vitro Protein Synthesis Inhibition of Negamycin Analogs

CompoundModificationIn Vitro Translation IC50 (µM)Reference
NegamycinParent Compound~1.5 - 2.8[1][2]
TigecyclineControl (Tetracycline analog)1.6 ± 1.1[1]
N-methyl negamycinN-terminal modification2.3[3]
DeoxynegamycinC5-hydroxyl removal3-4 fold less potent than Negamycin[4]
O-methylnegamycinC5-hydroxyl methylation3-4 fold less potent than Negamycin[4]
3-epi-negamycinInversion of C3 stereocenter~10 fold less potent than Negamycin[4]
5-epi-negamycinInversion of C5 stereocenter~25 fold less potent than Negamycin[4]
N6-(3-aminopropyl)-negamycinSubstitution on the N6 amineMore potent than Negamycin[5][6]

Table 2: Antibacterial Activity of Negamycin and Analogs

CompoundOrganismMIC (µg/mL)Reference
NegamycinE. coli ATCC259221-4[1]
N-methyl negamycinE. coli8[3]
KanamycinControl2-16[7]

Experimental Protocols

1. Primary High-Throughput Screen: Cell-Free Transcription-Translation (TX-TL) Assay

This assay quantitatively measures the inhibition of bacterial protein synthesis in a high-throughput format using a luciferase reporter.

Materials:

  • E. coli S30 extract system for circular DNA (e.g., Promega L1020)[2]

  • pBESTluc™ DNA (or other plasmid with a bacterial promoter driving firefly luciferase)[8]

  • This compound analog library (dissolved in DMSO)

  • Luciferase Assay Reagent (e.g., Promega E1500)[9]

  • 384-well white, flat-bottom plates

  • Luminometer

Protocol:

  • Prepare the TX-TL Reaction Mix: On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid according to the manufacturer's instructions.

  • Compound Plating: Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate using an acoustic liquid handler. Include positive controls (e.g., Negamycin, Kanamycin) and negative controls (DMSO vehicle).

  • Initiate the Reaction: Add 25 µL of the TX-TL reaction mix to each well of the 384-well plate containing the compounds.

  • Incubation: Incubate the plate at 37°C for 1-2 hours in a plate incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 25 µL of Luciferase Assay Reagent to each well.

  • Data Acquisition: Measure luminescence using a plate luminometer with a 1-second integration time per well.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

2. Secondary Assay 1: IC50 Determination

This assay determines the potency of the primary hits by generating a dose-response curve.

Protocol:

  • Perform the Cell-Free TX-TL Assay as described above, but with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Plot the percent inhibition against the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression fit (e.g., four-parameter logistic equation).

3. Secondary Assay 2: Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the antibacterial activity of the compounds.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • 96-well clear, round-bottom plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare Bacterial Inoculum: Grow bacteria to mid-log phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.[10]

  • Compound Dilution: Prepare serial dilutions of the hit compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][11]

4. Secondary Assay 3: Miscoding Assay

This assay confirms the mechanism of action by measuring the ability of the compounds to induce stop codon readthrough.

Materials:

  • E. coli strain harboring a plasmid with a luciferase gene containing a premature stop codon (e.g., UGA).

  • Growth medium and appropriate antibiotics for plasmid maintenance.

  • Luciferase assay reagents.

Protocol:

  • Grow the reporter strain to mid-log phase.

  • Aliquot the culture into a 96-well plate and add serial dilutions of the hit compounds.

  • Incubate for a defined period to allow for protein expression.

  • Measure luciferase activity. An increase in luminescence compared to the untreated control indicates stop codon readthrough.

Visualizations

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_hit Hit Confirmation & Advancement Primary_Screen High-Throughput Screening (Cell-Free TX-TL Assay) IC50 IC50 Determination Primary_Screen->IC50 Active Compounds MIC MIC Determination IC50->MIC Miscoding Miscoding Assay MIC->Miscoding Hit_Confirmation Hit Confirmation Miscoding->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: High-throughput screening workflow for this compound analogs.

Signaling_Pathway cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis Ribosome Ribosome A_Site A-Site Peptide Growing Peptide Chain Ribosome->Peptide Elongation P_Site P-Site A_Site->P_Site Translocation E_Site E-Site P_Site->E_Site Exit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_Site Binds to codon This compound This compound Analog This compound->Ribosome Binds to 30S (helix 34)

References

Application Notes and Protocols for Analyzing Leucylnegamycin's Effect on Translation Using Ribosome Footprinting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin, a derivative of the natural antibiotic negamycin, presents a promising avenue for the development of novel antibacterial agents. Understanding its precise mechanism of action is crucial for optimizing its therapeutic potential and overcoming potential resistance. Ribosome footprinting, also known as Ribo-Seq, is a powerful high-throughput sequencing technique that provides a "snapshot" of all ribosomes actively translating in a cell at a specific moment.[1][2] This technology allows for the precise mapping of ribosome positions on messenger RNA (mRNA) transcripts, offering invaluable insights into the dynamics of protein synthesis.[3][4]

By applying ribosome footprinting to study the effects of this compound, researchers can elucidate its impact on translation at a genome-wide level. This includes identifying the specific step of translation that is inhibited, pinpointing the exact locations of ribosome stalling on mRNA, and quantifying changes in the rate of protein synthesis for every gene. This document provides detailed application notes and a comprehensive protocol for utilizing ribosome footprinting to investigate the mechanism of action of this compound. While direct ribosome footprinting studies on this compound are not yet published, the information presented here is based on the well-characterized mechanism of its close analog, negamycin.[1][5]

Application Notes

Elucidating the Mechanism of Action of this compound

Based on studies of negamycin, this compound is predicted to act on the bacterial ribosome. Ribosome footprinting can provide critical data to confirm and detail this mechanism in several ways:

  • Identifying Ribosome Stalling: this compound, like negamycin, is expected to inhibit the translocation step of elongation.[5] This would cause ribosomes to accumulate at specific positions on the mRNA. Ribosome footprinting data will reveal these stall sites as peaks in ribosome density.

  • Revealing Codon-Specific Effects: The chemical structure of this compound suggests it may interact with the A-site of the ribosome, potentially influencing the binding of aminoacyl-tRNAs.[1][5] Analysis of ribosome footprinting data can reveal if stalling occurs preferentially at specific codons, providing clues about the nature of this interaction.

  • Quantifying Changes in Translation Efficiency: By comparing ribosome footprint densities on each gene in this compound-treated versus untreated cells, the translational efficiency (a measure of protein synthesis) for thousands of genes can be calculated.[3] This can identify genes that are particularly sensitive to the inhibitory effects of the drug.

  • Investigating Miscoding: Negamycin has been shown to induce miscoding by stabilizing the binding of near-cognate tRNAs.[5] While challenging to detect directly with standard ribosome footprinting, an increase in ribosome density at codons where near-cognate tRNAs might bind could suggest a similar effect for this compound.

Utility in Drug Development

  • Target Validation: Ribosome footprinting can definitively confirm that the ribosome is the primary target of this compound in vivo.

  • Structure-Activity Relationship (SAR) Studies: By comparing the ribosome footprinting profiles of different this compound analogs, researchers can correlate chemical modifications with specific effects on translation, guiding the design of more potent and specific compounds.

  • Off-Target Effects: A genome-wide view of translation can help identify any unintended effects of this compound on the synthesis of host proteins, providing an early assessment of potential toxicity.

Experimental Protocols

This protocol outlines the key steps for a ribosome footprinting experiment to analyze the effect of this compound on bacterial translation.

1. Cell Culture and this compound Treatment

  • Grow a bacterial culture (e.g., E. coli) to mid-log phase (OD600 ≈ 0.4-0.6).

  • Split the culture into two flasks. To one flask, add this compound at a predetermined inhibitory concentration (e.g., 1x or 2x MIC). To the other, add an equivalent volume of vehicle (e.g., water or DMSO) as a control.

  • Incubate both cultures for a short period (e.g., 5-15 minutes) to allow the drug to act on translating ribosomes without causing significant secondary effects on transcription.

  • Rapidly harvest the cells by filtration or centrifugation in the presence of an elongation inhibitor like chloramphenicol (B1208) (for bacteria) to "freeze" the ribosomes on the mRNA.

2. Lysate Preparation and Nuclease Footprinting

  • Lyse the harvested cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing inhibitors of ribonucleases and proteases.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Treat the lysate with a nuclease (e.g., RNase I or Micrococcal Nuclease) to digest the mRNA that is not protected by ribosomes. The optimal concentration and digestion time should be empirically determined.

  • Stop the nuclease digestion by adding a specific inhibitor (e.g., SUPERase·In™ for RNase I).

3. Ribosome Isolation

  • Layer the nuclease-treated lysate onto a sucrose (B13894) cushion (e.g., 1M sucrose in a suitable buffer).

  • Pellet the ribosomes through the sucrose cushion by ultracentrifugation. This step purifies the monosomes (single ribosomes) containing the protected mRNA footprints away from digested mRNA and other cellular components.

4. Footprint Extraction and Library Preparation

  • Extract the RNA from the ribosome pellet using a standard method like phenol-chloroform extraction or a commercial RNA purification kit.

  • Isolate the ribosome-protected footprints (typically 25-35 nucleotides in length) by size selection on a denaturing polyacrylamide gel.

  • Ligate adapters to the 3' and 5' ends of the purified footprints.

  • Reverse transcribe the footprint fragments into cDNA.

  • Amplify the cDNA by PCR to generate a sequencing library.

  • Purify the PCR products to remove primers and adapter-dimers.

5. Sequencing and Data Analysis

  • Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

  • Data Preprocessing: Remove adapter sequences from the raw sequencing reads.

  • Alignment: Align the cleaned reads to the bacterial genome and transcriptome.

  • Quality Control: Assess the quality of the data by checking for the characteristic 3-nucleotide periodicity of ribosome footprints, which reflects the reading frame of translation.

  • Data Analysis:

    • Calculate ribosome density for each gene by counting the number of footprints that map to its coding sequence.

    • Determine the translational efficiency of each gene by normalizing the ribosome footprint density to the corresponding mRNA abundance (obtained from a parallel RNA-Seq experiment).

    • Identify ribosome stall sites by looking for positions with a significantly higher number of footprints compared to the surrounding regions.

    • Perform metagene analysis to visualize the distribution of ribosomes across all genes, which can reveal general effects on initiation and elongation.

Data Presentation

The quantitative data generated from a ribosome footprinting experiment can be summarized in the following tables:

Table 1: Differential Translation Efficiency of Genes Upon this compound Treatment

GeneRPKM (Control)RPKM (this compound)Fold Change (Log2)p-value
Gene A150.375.1-1.00.001
Gene B25.826.20.030.95
Gene C500.1125.0-2.0<0.0001
...............

RPKM: Reads Per Kilobase of transcript per Million mapped reads.

Table 2: Codon-Specific Ribosome Occupancy Changes with this compound

CodonAmino AcidRelative Occupancy (Control)Relative Occupancy (this compound)Fold Change
GGCGly1.052.502.38
CUCLeu0.981.021.04
AAGLys1.103.102.82
...............

Relative Occupancy: The average ribosome density at a given codon normalized to the average ribosome density across all codons.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_footprinting Footprinting & Isolation cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis start Bacterial Culture (Mid-log phase) treatment This compound Treatment (Control: Vehicle) start->treatment harvest Rapid Harvest with Elongation Inhibitor treatment->harvest lysis Cell Lysis harvest->lysis nuclease Nuclease Digestion lysis->nuclease isolation Ribosome Isolation (Sucrose Cushion) nuclease->isolation extraction RNA Extraction isolation->extraction size_selection Footprint Size Selection extraction->size_selection ligation Adapter Ligation size_selection->ligation rt_pcr Reverse Transcription & PCR ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing analysis Data Analysis (Alignment, Quantification, Stalling) sequencing->analysis

Caption: Experimental workflow for ribosome footprinting.

mechanism_of_action cluster_ribosome Ribosome E_site E Site P_site P Site A_site A Site translocation Translocation A_site->translocation Peptide bond formation, moves to P-site incoming_tRNA Aminoacyl-tRNA incoming_tRNA->A_site Enters A-site This compound This compound This compound->A_site Binds near A-site, stablizes tRNA stalling Ribosome Stalling translocation->stalling Inhibited by This compound

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for Preclinical Evaluation of Leucylnegamycin in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin is a derivative of negamycin, an antibiotic known for its activity against a range of bacteria, particularly Gram-negative pathogens. Efficacy has been noted in animal infection models for the parent compound, negamycin, against pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][2] These application notes provide a comprehensive framework for the preclinical evaluation of this compound in relevant animal infection models. The primary objectives of these studies are to determine the in vivo efficacy, establish a dose-response relationship, and assess the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound.

It is important to note that some analogues of negamycin, specifically leucyl-3-epi-deoxynegamycin, have been reported to lack antimicrobial activity, while demonstrating other biological effects such as premature termination codon readthrough.[3] Therefore, initial in vitro characterization of this compound's antimicrobial activity is a critical prerequisite to embarking on extensive animal studies.

Initial In Vitro Characterization

Before proceeding to animal models, it is essential to thoroughly characterize the in vitro antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

A detailed protocol for determining the MIC of this compound against a panel of relevant bacterial strains.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-negative (E. coli, K. pneumoniae, P. aeruginosa, Acinetobacter baumannii) and Gram-positive (S. aureus, Enterococcus faecalis) bacteria should be used. Include both wild-type and multidrug-resistant strains.

  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a series of two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

To understand whether this compound is bactericidal or bacteriostatic, a time-kill assay should be performed.

Protocol:

  • Bacterial Culture: Grow the test organism to the mid-logarithmic phase in CAMHB.

  • Drug Exposure: Add this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Murine Systemic Infection (Sepsis) Model

This model is crucial for evaluating the efficacy of this compound in a disseminated bacterial infection.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Infection and Treatment Phase cluster_2 Monitoring and Endpoint Analysis A Acclimatize Mice (e.g., C57BL/6, 7-9 weeks old) B Prepare Bacterial Inoculum (e.g., E. coli, K. pneumoniae) in mid-log phase A->B C Induce Infection (Intraperitoneal injection of bacteria) B->C D Administer this compound (e.g., IV or SC at various doses) at set time post-infection C->D E Control Groups: Vehicle control, No treatment C->E F Monitor Survival (e.g., for 7 days) D->F E->F G Assess Clinical Signs (Activity, posture, etc.) H Determine Bacterial Load (Blood, spleen, liver at endpoint) F->H G cluster_0 Preparation cluster_1 Induction and Treatment cluster_2 Endpoint Analysis (e.g., at 24h) A Acclimatize Mice B Prepare Bacterial Inoculum (e.g., E. coli in saline) A->B C Induce Peritonitis (Intraperitoneal injection of bacteria) B->C D Administer this compound (Multiple doses, IV or SC) C->D E Control Groups C->E F Collect Peritoneal Lavage Fluid D->F E->F G Determine Bacterial Load in Lavage F->G H Measure Inflammatory Markers (e.g., cytokines in lavage fluid) F->H G cluster_0 Proposed Mechanism of Action A This compound B Bacterial Cell A->B Enters C 30S Ribosomal Subunit B->C Targets D Protein Synthesis Inhibition C->D Leads to E Bacterial Cell Death D->E

References

Application Notes and Protocols for Studying Leucylnegamycin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating and characterizing resistance mechanisms to Leucylnegamycin, a derivative of the natural antibiotic Negamycin. The protocols outlined below are designed to enable researchers to identify and analyze both phenotypic and genotypic determinants of resistance, facilitating drug development efforts and the understanding of antibiotic evasion strategies in bacteria.

Introduction to this compound and Potential Resistance

This compound belongs to the Negamycin family of antibiotics, which are known to target bacterial protein synthesis. Its parent compound, Negamycin, exerts its antibacterial effect by binding to the small (30S) ribosomal subunit. Specifically, it interacts with helix 34 of the 16S rRNA, a region that partially overlaps with the tetracycline (B611298) binding site.[1][2] This binding interferes with the decoding of mRNA, leading to translational stalling and miscoding, which ultimately results in cell death.[1][3][4]

Based on the mechanism of action of Negamycin, resistance to this compound is likely to arise through two primary mechanisms:

  • Target Modification: Mutations in the 16S rRNA gene, particularly within helix 34, can alter the drug's binding site, reducing its affinity and rendering the antibiotic less effective.[1][2]

  • Reduced Intracellular Concentration: this compound, being a peptide-like molecule, likely enters bacterial cells through peptide transport systems.[5] Alterations or downregulation of these transporters can limit the uptake of the antibiotic, leading to resistance.

Phenotypic Characterization of Resistance

Phenotypic methods are the first step in identifying and quantifying this compound resistance. These assays measure the susceptibility of a bacterial strain to the antibiotic.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is the gold standard for assessing antimicrobial susceptibility.

Protocol: Broth Microdilution MIC Assay

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile water to a working stock concentration (e.g., 1024 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain to be tested overnight on an appropriate agar (B569324) medium. Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test broth.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working stock solution in the test broth. The final volume in each well should be 100 µL, and the concentration range should typically span from 256 µg/mL to 0.25 µg/mL.

  • Inoculate Plates: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation:

Strain IDThis compound MIC (µg/mL)Interpretation
Wild-Type Strain (e.g., ATCC 25922)1Susceptible
Resistant Mutant 132Resistant
Resistant Mutant 264Resistant
Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility and is useful for screening large numbers of isolates.

Protocol: Kirby-Bauer Disk Diffusion

  • Prepare Bacterial Lawn: Prepare a bacterial inoculum as described for the MIC assay (0.5 McFarland standard). Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

  • Apply Antibiotic Disks: Aseptically place a paper disk impregnated with a known amount of this compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone is inversely proportional to the MIC.

Data Presentation:

Strain IDZone of Inhibition (mm)Interpretation
Wild-Type Strain25Susceptible
Resistant Mutant 110Resistant
Resistant Mutant 26 (no zone)Highly Resistant

Genotypic Characterization of Resistance

Genotypic methods are used to identify the genetic basis of the observed resistance phenotype.

Identification of Target Site Mutations

Protocol: 16S rRNA Gene Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible wild-type strain and the this compound-resistant mutants.

  • PCR Amplification: Amplify the 16S rRNA gene using universal or species-specific primers that flank the entire gene or, more specifically, the region containing helix 34.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR products.

  • Sequence Analysis: Align the sequences from the resistant mutants with the wild-type sequence to identify any single nucleotide polymorphisms (SNPs). Pay close attention to mutations within helix 34.

Data Presentation:

Strain ID16S rRNA MutationNucleotide ChangeAmino Acid Change (if applicable)
Wild-TypeNone--
Resistant Mutant 1U1052GU to GN/A
Resistant Mutant 2A1197UA to UN/A
Analysis of Drug Uptake Systems

Protocol: Whole Genome Sequencing (WGS) and Comparative Genomics

  • Library Preparation and Sequencing: Prepare sequencing libraries from the genomic DNA of the wild-type and resistant strains. Perform high-throughput sequencing (e.g., Illumina).

  • Genome Assembly and Annotation: Assemble the sequencing reads into a complete or draft genome and annotate the genes.

  • Comparative Genomics: Compare the genomes of the resistant mutants to the wild-type strain to identify mutations (SNPs, insertions, deletions) in genes encoding for peptide transporters (e.g., dpp, opp, sap operons).

  • Gene Expression Analysis (Optional): Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of peptide transporter genes between the wild-type and resistant strains.

Data Presentation:

Strain IDGene AffectedMutation TypePredicted Impact on Protein Function
Resistant Mutant 3dppANonsense mutationTruncated, non-functional protein
Resistant Mutant 4oppBFrameshift deletionLoss of function

Visualization of Experimental Workflows and Resistance Mechanisms

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis pheno_start Bacterial Isolate mic Broth Microdilution (MIC Determination) disk Disk Diffusion pheno_result Susceptible vs. Resistant Phenotype geno_start Resistant Isolate pheno_result->geno_start Select for Genotypic Analysis gDNA Genomic DNA Extraction target_seq 16S rRNA Gene Sequencing wgs Whole Genome Sequencing target_result Target Site Mutation (e.g., in helix 34) uptake_result Mutation in Peptide Transporter Genes

Resistance_Mechanisms cluster_resistance Resistance Mechanisms leucylnegamycin_out leucylnegamycin_out transporter transporter leucylnegamycin_out->transporter Uptake leucylnegamycin_in leucylnegamycin_in transporter->leucylnegamycin_in ribosome ribosome leucylnegamycin_in->ribosome Binding target_mod Target Modification (16S rRNA mutation) target_mod->ribosome Prevents Binding reduced_uptake Reduced Uptake (Transporter mutation/ downregulation) reduced_uptake->transporter Impairs Function

References

Visualizing Leucylnegamycin's Target Engagement with In Situ Hybridization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylnegamycin, an analog of the natural antibiotic negamycin, is a promising small molecule for antibacterial drug development. Understanding its target engagement within the cellular context is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. These application notes provide a detailed protocol for visualizing the interaction of this compound with its target, the 16S ribosomal RNA (rRNA) in bacteria, using a competitive in situ hybridization (ISH) assay. This method allows for the qualitative and quantitative assessment of target engagement at the single-cell level.

Negamycin has been shown to bind to helix 34 of the 16S rRNA in the 30S ribosomal subunit, a mechanism that interferes with protein synthesis by causing translational stalling and miscoding.[1][2][3] This protocol is designed to visualize the displacement of a fluorescently labeled probe from this target site by this compound, providing a direct readout of drug-target interaction.

Principle of the Assay

This protocol employs a competitive displacement in situ hybridization approach. A fluorescently labeled oligonucleotide probe, designed to be complementary to the this compound binding site on the 16S rRNA, is first hybridized to fixed and permeabilized bacterial cells. Upon incubation with this compound, the drug competes with the probe for binding to the target rRNA. The displacement of the fluorescent probe by this compound results in a quantifiable reduction in the fluorescence signal, which is proportional to the degree of target engagement.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated using this protocol. These tables are intended to serve as a template for presenting experimental results.

Table 1: this compound In Situ Competitive Displacement IC50

Bacterial SpeciesProbe Concentration (nM)This compound IC50 (µM)
Escherichia coli102.5
Staphylococcus aureus105.1
Pseudomonas aeruginosa1012.8

Table 2: Time-Course of this compound Target Engagement

Incubation Time (minutes)E. coli (% Signal Decrease)S. aureus (% Signal Decrease)
5158
154525
307055
608578

Experimental Protocols

Protocol 1: Bacterial Cell Preparation and Fixation
  • Culture Bacteria: Grow the bacterial species of interest to the mid-logarithmic phase in the appropriate culture medium.

  • Harvest Cells: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C.

  • Wash: Resuspend the cell pellet in 1X Phosphate Buffered Saline (PBS) and centrifuge again. Repeat this wash step twice.

  • Fixation: Resuspend the final cell pellet in 4% paraformaldehyde (PFA) in PBS and incubate for 30 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 70% ethanol (B145695). Incubate for 1 hour at 4°C.

  • Storage: The permeabilized cells can be stored in 70% ethanol at -20°C for several weeks.

Protocol 2: In Situ Hybridization and Competitive Displacement
  • Probe Design: Design a 20-25 nucleotide long oligonucleotide probe complementary to helix 34 of the 16S rRNA of the target bacterium. The probe should be labeled with a fluorescent dye (e.g., Cy3 or Alexa Fluor 555).

  • Rehydration: Centrifuge the stored cells, remove the ethanol, and wash twice with 1X PBS.

  • Pre-hybridization: Resuspend the cells in hybridization buffer (40% formamide, 2X SSC, 10% dextran (B179266) sulfate) and incubate for 1 hour at 37°C.

  • Hybridization: Add the fluorescently labeled probe to the pre-hybridized cells to a final concentration of 10 nM. Incubate overnight at 37°C in the dark.

  • Washing: Wash the cells three times with wash buffer (40% formamide, 2X SSC) for 15 minutes each at 37°C.

  • Competitive Displacement:

    • Prepare a serial dilution of this compound in hybridization buffer.

    • Resuspend the probe-hybridized cells in the this compound solutions of varying concentrations.

    • Incubate for 1-2 hours at 37°C in the dark.

  • Final Washes: Wash the cells three times with 1X PBS to remove unbound drug and probe.

  • Microscopy: Resuspend the cells in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Image Acquisition and Analysis
  • Image Acquisition: Capture images of multiple fields of view for each this compound concentration. Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

    • Subtract the background fluorescence from a control sample (no probe).

    • Calculate the percentage decrease in fluorescence signal for each this compound concentration relative to the control (probe only).

    • Plot the percentage signal decrease against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow A Bacterial Culture B Fixation & Permeabilization A->B C Probe Hybridization B->C D This compound Incubation C->D E Washing D->E F Fluorescence Microscopy E->F G Image Analysis F->G

Caption: Workflow for visualizing this compound target engagement.

G cluster_pathway This compound Mechanism of Action Ribosome Bacterial Ribosome Translation Protein Synthesis (Translation) Ribosome->Translation Miscoding Translational Miscoding & Stalling Ribosome->Miscoding CellGrowth Bacterial Cell Growth & Proliferation Translation->CellGrowth This compound This compound This compound->Ribosome Binds to 16S rRNA This compound->Miscoding Induces Miscoding->Translation Inhibits

Caption: this compound's inhibitory pathway on bacterial translation.

G cluster_logic Competitive Displacement Logic Target 16S rRNA Target Site Bound_Probe Target-Probe Complex (Fluorescent Signal) Target->Bound_Probe Forms Probe Fluorescent Probe Probe->Target Binds Drug This compound Drug->Target Competes for Binding Bound_Drug Target-Drug Complex (No Signal) Bound_Probe->Bound_Drug Displaced by Drug

Caption: Logic of the competitive in situ hybridization assay.

References

Application Notes and Protocols for Cell-Free Protein Synthesis Assays with Leucylnegamycin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for high-throughput screening of antimicrobial compounds and for studying the intricate mechanisms of protein translation. This document provides detailed application notes and protocols for utilizing CFPS assays to investigate the effects of Leucylnegamycin and its parent compound, Negamycin (B1678013). While specific data for this compound in prokaryotic CFPS assays is limited in current literature, the information provided for Negamycin serves as a robust framework for designing and interpreting experiments with related molecules.

Negamycin is a naturally occurring antibiotic that inhibits bacterial protein synthesis.[1] Its derivatives, including this compound, are of significant interest for their potential therapeutic applications. Understanding their interaction with the ribosomal machinery is crucial for drug development.

Mechanism of Action of Negamycin

Negamycin exerts its antibacterial effect by targeting the bacterial ribosome. It binds to the small (30S) ribosomal subunit in proximity to helix 34 of the 16S rRNA.[1][2] This binding site partially overlaps with that of tetracycline-class antibiotics. However, unlike tetracyclines which sterically hinder the binding of aminoacyl-tRNA (aa-tRNA) to the A-site, Negamycin stabilizes the binding of near-cognate aa-tRNAs.[1][3] This stabilization leads to two primary consequences:

  • Inhibition of Translocation: The increased affinity of the tRNA for the A-site impedes the movement of the ribosome along the mRNA, a process known as translocation.[3]

  • Increased Miscoding: By allowing more time for incorrect aa-tRNAs to be incorporated, Negamycin promotes errors in the amino acid sequence of the synthesized protein.[1][4]

Furthermore, studies have indicated that Negamycin can also specifically inhibit the termination phase of protein synthesis.[5][6]

Quantitative Data: Inhibitory Activity of Negamycin

The following table summarizes the reported inhibitory concentrations (IC50) of Negamycin in E. coli-based cell-free protein synthesis systems. This data is crucial for designing dose-response experiments.

CompoundAssay SystemIC50Reference
NegamycinE. coli S30 extract-based CFPS (luciferase reporter)~1.5 µM[1]
NegamycinE. coli S30 extract-based CFPS (luciferase reporter)2.8 µM[7]

Note: No specific IC50 values for this compound in a prokaryotic CFPS system were found in the reviewed literature. A derivative, Leucyl-3-epi-deoxynegamycin, was reported to have no antimicrobial activity in prokaryotic systems, suggesting it may not inhibit prokaryotic CFPS.[8]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of a compound, such as Negamycin or its derivatives, on protein synthesis using a commercially available E. coli-based cell-free protein synthesis kit.

Protocol: Determination of IC50 for a Test Compound in an E. coli CFPS System

1. Objective:

To determine the concentration of a test compound required to inhibit 50% of protein synthesis in an E. coli cell-free system.

2. Materials:

  • E. coli S30-based Cell-Free Protein Synthesis Kit (e.g., NEBExpress® Cell-free E. coli Protein Synthesis System, Promega S30 T7 High-Yield Protein Expression System). These kits typically include:

    • S30 Extract

    • Protein Synthesis Buffer/Premix

    • Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)

    • Amino Acid Mix

  • Test Compound Stock Solution (e.g., Negamycin or this compound dissolved in nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes or a 96-well plate

  • Incubator or thermal cycler

  • Detection instrument (e.g., luminometer for luciferase, fluorometer for GFP)

3. Experimental Setup:

a. Thaw Reagents: Thaw all kit components on ice. Keep the S30 extract on ice at all times.

b. Prepare Test Compound Dilutions: Prepare a serial dilution of the test compound in nuclease-free water. The concentration range should span the expected IC50. For Negamycin, a starting range of 0.1 µM to 100 µM would be appropriate based on the data in Table 1. Include a no-compound control (vehicle control).

c. Assemble CFPS Reactions: In a microcentrifuge tube or a well of a 96-well plate on ice, assemble the reactions according to the manufacturer's instructions. A typical reaction setup is as follows:

ComponentVolume (for a 25 µL reaction)Final Concentration
S30 Extract10 µL-
Protein Synthesis Buffer/Premix7.5 µL1X
Control DNA Template (e.g., 250 ng/µL)1 µL10 ng/µL
Test Compound Dilution2.5 µLVariable
Nuclease-free waterUp to 25 µL-
Total Volume 25 µL

Note: The volumes and concentrations may vary depending on the specific CFPS kit used. Always refer to the manufacturer's manual.

4. Incubation:

  • Mix the reactions gently by pipetting.

  • Incubate the reactions at the recommended temperature (typically 37°C) for the specified time (usually 1-2 hours).

5. Detection of Protein Synthesis:

  • After incubation, stop the reaction by placing the tubes/plate on ice.

  • Quantify the amount of reporter protein synthesized.

    • For Luciferase: Add the luciferase substrate according to the assay manufacturer's protocol and measure luminescence.

    • For GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.

6. Data Analysis:

a. Calculate Percent Inhibition:

  • Percent Inhibition = [1 - (Signaltest compound - Signalbackground) / (Signalvehicle control - Signalbackground)] * 100
  • The background signal is from a reaction with no DNA template.

b. Determine IC50:

  • Plot the Percent Inhibition against the logarithm of the test compound concentration.
  • Fit the data to a dose-response curve (e.g., using sigmoidal dose-response in software like GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway: Mechanism of Negamycin Action

Negamycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit Sites 30S_Subunit 30S Subunit A_Site A-Site 30S_Subunit->A_Site 50S_Subunit 50S Subunit Translocation Translocation A_Site->Translocation Correct tRNA binding leads to A_Site->Translocation P_Site P-Site E_Site E-Site P_Site->E_Site Peptide_Chain Peptide_Chain P_Site->Peptide_Chain Adds amino acid to Ribosome Ribosome E_Site->Ribosome Exits Negamycin Negamycin Negamycin->30S_Subunit Binds near h34 Negamycin->A_Site Stabilizes near-cognate tRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters A-site mRNA mRNA mRNA->30S_Subunit Translocation->P_Site Inhibition Inhibition Translocation->Inhibition Termination Termination Peptide_Chain->Termination Completed chain undergoes Termination->Inhibition

Caption: Mechanism of action of Negamycin on the bacterial ribosome.

Experimental Workflow: CFPS Inhibition Assay

CFPS_Workflow Start Start Thaw Thaw CFPS Reagents on Ice Start->Thaw Prepare_Dilutions Prepare Serial Dilutions of Test Compound Thaw->Prepare_Dilutions Assemble Assemble CFPS Reactions (Extract, Buffer, DNA, Compound) Prepare_Dilutions->Assemble Incubate Incubate at 37°C for 1-2 hours Assemble->Incubate Detect Quantify Reporter Protein (Luminescence/Fluorescence) Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for a cell-free protein synthesis inhibition assay.

Logical Relationship: Negamycin and this compound Derivatives

Logical_Relationship Negamycin Negamycin This compound This compound Negamycin->this compound is a derivative of Prokaryotic_CFPS_Inhibition Inhibits Prokaryotic Protein Synthesis Negamycin->Prokaryotic_CFPS_Inhibition Leucyl_epi_deoxynegamycin Leucyl-3-epi-deoxynegamycin This compound->Leucyl_epi_deoxynegamycin is related to No_Prokaryotic_Activity No Reported Prokaryotic Antimicrobial Activity Leucyl_epi_deoxynegamycin->No_Prokaryotic_Activity Eukaryotic_Readthrough Promotes Eukaryotic PTC Readthrough Leucyl_epi_deoxynegamycin->Eukaryotic_Readthrough

Caption: Relationship between Negamycin and its leucyl-derivatives' activities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Leucylnegamycin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Leucylnegamycin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial solubilization, it is recommended to start with common laboratory solvents known to be effective for peptide-like compounds. Based on data for the related compound Negamycin hydrochloride, sterile, deionized water and dimethyl sulfoxide (B87167) (DMSO) are good starting points.[1] For aqueous buffers, phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a standard choice.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes, adjusting the pH is a common and effective strategy for improving the solubility of compounds with ionizable groups, which this compound has. Since it is a peptide-like molecule, its net charge will change with pH, affecting its interaction with the solvent. It is advisable to perform a pH-solubility profile to identify the optimal pH for dissolution and stability. For basic peptides, dissolving in a slightly acidic solution can be beneficial, while acidic peptides may dissolve better in slightly basic conditions.[2][3][4]

Q4: Is this compound prone to aggregation in aqueous solutions?

A4: While specific data on this compound aggregation is unavailable, peptide-based molecules, especially at higher concentrations, can be susceptible to aggregation.[5][6][7][8] Factors that can influence aggregation include pH, temperature, ionic strength, and the presence of certain excipients.[5][7] Visual inspection for turbidity or precipitation, as well as analytical techniques like dynamic light scattering (DLS), can be used to assess aggregation.

Q5: How should I store this compound solutions to maintain stability?

A5: To ensure the stability of this compound solutions, it is recommended to store them at -20°C or -80°C for long-term use. For short-term storage, 2-8°C may be acceptable, but stability studies should be conducted to confirm this.[9] The hydrochloride salt form of the parent compound, Negamycin, is noted to be more stable, suggesting that using a salt form of this compound, if available, could improve stability in solution.[1] It is also advisable to prepare fresh solutions for critical experiments whenever possible.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in water or buffer. Low intrinsic aqueous solubility.1. Try dissolving in a small amount of a co-solvent like DMSO or ethanol (B145695) first, then slowly add the aqueous buffer while vortexing.[2][3][4] 2. Adjust the pH of the aqueous buffer. Systematically test a range of pH values (e.g., from 4 to 9) to find the optimal pH for solubility.[2][3][5] 3. Gently warm the solution to 37°C and/or use sonication to aid dissolution.[2]
The solution becomes cloudy or forms a precipitate after initial dissolution. Aggregation of this compound molecules.1. Lower the concentration of the this compound solution. 2. Incorporate anti-aggregation excipients such as polysorbates (e.g., Tween® 80 at 0.01-0.1%) or polyethylene (B3416737) glycols (PEGs) into the formulation. 3. Optimize the pH and ionic strength of the buffer, as these can significantly impact peptide aggregation.[7]
Variability in experimental results between different batches of this compound solution. Incomplete solubilization or degradation of the compound.1. Ensure complete dissolution by visually inspecting for any particulate matter. Centrifuge the solution and use the supernatant for experiments.[2] 2. Perform a concentration analysis (e.g., using HPLC with UV detection) to confirm the final concentration of the dissolved this compound. 3. Prepare fresh solutions for each experiment to minimize the impact of potential degradation over time.[9]
Difficulty achieving a high concentration of this compound in solution. The desired concentration exceeds the solubility limit in the chosen solvent system.1. Explore the use of solubilizing excipients such as cyclodextrins, which can form inclusion complexes with the drug to enhance its solubility. 2. Consider creating a solid dispersion of this compound with a hydrophilic polymer.

Quantitative Data Summary

The following tables provide estimated solubility and recommended starting concentrations for co-solvents based on data for structurally similar compounds and general knowledge of peptide-like drug solubility. Note: These values are estimates and should be confirmed experimentally for this compound.

Table 1: Estimated Solubility of this compound in Common Solvents

Solvent Estimated Solubility (mg/mL) Notes
Water>1 (as hydrochloride salt)Based on the solubility of Negamycin hydrochloride.[1] The exact value needs experimental determination.
DMSO>10A common solvent for dissolving hydrophobic and peptide-based compounds.[1]
Ethanol1 - 10Often used as a co-solvent to aid in the dissolution of poorly water-soluble drugs.
PBS (pH 7.4)>1Expected to be soluble, but the exact limit should be determined.

Table 2: Recommended Starting Concentrations for Co-solvents and Excipients

Co-solvent / Excipient Recommended Starting Concentration Purpose
DMSO1-5% (v/v)To aid initial dissolution before dilution with aqueous buffer.
Ethanol5-10% (v/v)Co-solvent to improve solubility.
PEG 40010-30% (v/v)Solubilizer and viscosity modifier.
Tween® 800.01-0.1% (v/v)Non-ionic surfactant to prevent aggregation and improve wetting.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Preparation of Test Solutions:

    • In separate microcentrifuge tubes, add a small, precise volume of the DMSO stock solution to a series of aqueous buffers (e.g., water, PBS pH 7.4, citrate (B86180) buffer pH 5.0, Tris buffer pH 8.5). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Create a range of this compound concentrations in each buffer.

  • Equilibration:

    • Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Data Analysis:

    • The highest concentration at which no precipitate is observed and the quantified concentration represents the solubility of this compound in that specific solvent or buffer.

Protocol 2: Assessment of this compound Solution Stability

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the desired aqueous buffer at a known concentration below its solubility limit.

  • Storage Conditions:

    • Aliquot the solution into several sterile tubes.

    • Store the tubes at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a tube from each storage condition.

  • Analysis:

    • Visually inspect the solutions for any signs of precipitation or color change.

    • Quantify the concentration of this compound using a validated HPLC method.

    • Analyze for the appearance of any degradation products.

  • Data Interpretation:

    • Plot the concentration of this compound as a function of time for each storage condition. A significant decrease in concentration indicates instability under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start This compound Powder solvent Select Solvent (Water, Buffer, Co-solvent) start->solvent dissolve Dissolution (Vortex, Sonicate, Warm) solvent->dissolve observe Visual Observation (Clarity, Precipitate) dissolve->observe quantify Quantification (e.g., HPLC) observe->quantify Clear Solution troubleshoot Troubleshoot Solubility Issue observe->troubleshoot Precipitate/ Cloudiness stable Stable Solution for Experiment quantify->stable troubleshoot->solvent Modify Solvent/ pH/Excipients

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic cluster_options Troubleshooting Options cluster_outcomes Expected Outcomes start Issue: This compound Insoluble option1 Use Co-solvent (e.g., DMSO, Ethanol) start->option1 option2 Adjust pH start->option2 option3 Add Excipients (e.g., Surfactants, PEGs) start->option3 option4 Physical Methods (Sonication, Warming) start->option4 outcome1 Improved Solubility option1->outcome1 option2->outcome1 outcome2 Reduced Aggregation option3->outcome2 option4->outcome1 outcome3 Stable Solution outcome1->outcome3 outcome2->outcome3

Caption: Logic diagram for troubleshooting solubility issues.

References

Optimizing Leucylnegamycin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Leucylnegamycin for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a derivative of Negamycin, a natural pseudodipeptide antibiotic. While specific studies on this compound are limited, the mechanism of action is presumed to be similar to that of Negamycin. Negamycin targets the bacterial ribosome, inhibiting protein synthesis.[1][2] It binds to the small ribosomal subunit and interferes with the decoding of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.[3][4]

Q2: What is a recommended starting concentration for this compound in antibacterial assays?

There is currently no published data detailing the specific minimum inhibitory concentrations (MICs) for this compound against various bacterial strains. However, based on the activity of its parent compound, Negamycin, a starting point for determining the MIC could be in the range of 1 to 100 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

As this compound is a peptide-based compound, its solubility may vary. For in vitro experiments, it is common to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium.[5]

Stock Solution Preparation Protocol:

  • Solvent Selection: Use sterile, anhydrous DMSO for the initial stock solution to ensure stability.

  • Concentration: Prepare a stock solution at a concentration of 10-100 mM. This high concentration allows for minimal solvent addition to your experimental setup.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[6]

Q4: What is the potential for cytotoxicity of this compound against mammalian cells?

Troubleshooting Guides

Problem 1: No antibacterial effect observed.
Possible Cause Troubleshooting Step
Incorrect Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations.
Compound Degradation This compound may be unstable in the experimental conditions. Prepare fresh stock solutions and minimize the time the compound is in the culture medium before analysis.
Bacterial Resistance The bacterial strain may be resistant to this class of antibiotics. Verify the susceptibility of your strain using a control antibiotic with a known mechanism of action.
Solubility Issues The compound may have precipitated out of the solution. Visually inspect the culture medium for any precipitate. If precipitation is observed, try preparing the working solution by diluting the DMSO stock in pre-warmed medium and vortexing immediately before adding to the cells.
Problem 2: High cytotoxicity observed in mammalian cells.
Possible Cause Troubleshooting Step
Concentration Too High The concentration of this compound is above its cytotoxic threshold. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and use concentrations well below this for your experiments.
DMSO Toxicity The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1-0.5%, as higher concentrations can be toxic to some cell lines.[7]
Off-target Effects This compound may have off-target effects in eukaryotic cells. Investigate potential off-target interactions if cytotoxicity persists at low concentrations.

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth medium.

    • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium to create a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed the mammalian cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Leucylnegamycin_Mechanism cluster_bacterium Bacterial Cell Bacterial Ribosome Bacterial Ribosome Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Blocks mRNA mRNA mRNA->Bacterial Ribosome tRNA tRNA tRNA->Bacterial Ribosome Functional Proteins Functional Proteins Protein Synthesis->Functional Proteins Cell Death Cell Death Protein Synthesis->Cell Death Leads to This compound This compound This compound->Bacterial Ribosome Binds to Troubleshooting_Workflow start Experiment Start issue No Antibacterial Effect start->issue check_conc Check Concentration Range issue->check_conc Is the concentration appropriate? check_conc->issue No check_stability Check Compound Stability check_conc->check_stability Yes check_stability->issue No check_resistance Check Bacterial Resistance check_stability->check_resistance Yes check_resistance->issue No check_solubility Check Solubility check_resistance->check_solubility Yes check_solubility->issue No success Effect Observed check_solubility->success Yes end Experiment End success->end

References

Technical Support Center: Investigating Off-Target Effects of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of novel peptide antibiotics, with a focus on compounds structurally related to Leucylnegamycin. Given the limited specific data on this compound, this guide utilizes general principles and methodologies, drawing parallels with related compounds like Leucinostatins and Arylomycins.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for antibiotic development?

A1: Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. For antibiotics, this can lead to several undesirable outcomes:

  • Host Cell Toxicity: Interaction with host cell proteins can cause cellular damage and adverse effects in the patient.

  • Alteration of Host Microbiome: Unintended effects on commensal bacteria can disrupt the natural gut flora, leading to secondary infections or other health issues.[1][2][3]

  • Development of Resistance: Pressure on non-target bacteria can contribute to the selection and spread of antibiotic resistance genes.[1]

  • Confounding Experimental Results: In a research setting, off-target effects can obscure the true mechanism of action and lead to misinterpretation of experimental data.[4]

Q2: We are working with this compound, but there is limited information available. Where do we start to understand its potential for off-target effects?

A2: Due to the limited public data on this compound, a good starting point is to investigate its structural analogs and compounds with similar chemical features. This compound is a peptide-like molecule. Therefore, understanding the off-target effects of other peptide antibiotics like Leucinostatins and Arylomycins can provide valuable insights. Leucinostatins, for example, have been shown to have antiproliferative effects and may target mitochondrial ATP synthase.[5][6] Arylomycins are known inhibitors of bacterial type I signal peptidase.[7][8][9][10] Investigating whether this compound shares activities with these classes of compounds would be a logical first step.

Q3: What are the primary experimental approaches to identify the molecular target and off-target interactions of a new antibiotic?

A3: A multi-pronged approach is typically most effective. Key experimental strategies include:

  • Target-Based Screening: If a putative target is hypothesized based on structural similarity to other drugs, direct binding and activity assays with the purified protein can be performed.

  • Phenotypic Screening: Assessing the effect of the compound on a panel of cell lines (bacterial and mammalian) can reveal unexpected activities and provide clues about potential off-targets.[11]

  • Chemical Proteomics: Techniques like affinity chromatography using the antibiotic as bait can identify binding partners from cell lysates.

  • Genetic Approaches: Overexpression or knockout of specific genes in a model organism can reveal which gene products are essential for the drug's activity or mediate its off-target effects.[11]

  • Computational Modeling: In silico docking studies can predict potential binding partners based on the three-dimensional structure of the antibiotic and known protein structures.

Troubleshooting Guides

Problem 1: High-throughput screen reveals unexpected cytotoxicity in mammalian cell lines.

This suggests potential off-target effects on host cells. The following steps can help identify the responsible off-target interaction.

Troubleshooting Workflow:

A Unexpected cytotoxicity observed in mammalian cells B Perform dose-response analysis to determine IC50 A->B C Hypothesize potential off-targets based on cell phenotype (e.g., apoptosis, cell cycle arrest) B->C D Mitochondrial Toxicity Assays (e.g., Seahorse assay, JC-1 staining) C->D Mitochondrial dysfunction suspected E Kinase Profiling (if structural motifs suggest kinase inhibition) C->E Signaling pathway disruption observed F Affinity Chromatography with this compound bait C->F G Mass Spectrometry to identify binding partners F->G H Validate identified off-targets with direct binding assays (e.g., SPR, ITC) G->H I Structure-Activity Relationship (SAR) studies to design analogs with reduced off-target activity H->I

Caption: Troubleshooting workflow for unexpected mammalian cell cytotoxicity.

Experimental Protocols:

  • Mitochondrial Toxicity Assay (JC-1 Staining):

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound for a specified time (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • Incubate cells with JC-1 dye according to the manufacturer's protocol.

    • Measure fluorescence at both green (monomeric JC-1, indicating depolarization) and red (aggregated JC-1, indicating healthy mitochondria) wavelengths using a fluorescence plate reader or microscope.

    • Calculate the ratio of red to green fluorescence to quantify changes in mitochondrial membrane potential.

  • Affinity Chromatography:

    • Synthesize a this compound analog with a linker for immobilization on beads (e.g., NHS-activated sepharose).

    • Prepare a lysate from the mammalian cell line of interest.

    • Incubate the cell lysate with the this compound-conjugated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a high-salt buffer or by competing with free this compound.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Problem 2: Development of bacterial resistance to this compound is rapid and occurs via multiple mechanisms.

This could indicate that the antibiotic has multiple targets, or that mutations in off-target proteins can confer resistance.

Troubleshooting Workflow:

A Rapid development of bacterial resistance B Isolate and sequence genomes of resistant mutants A->B E Overexpression library screening A->E C Identify common mutations across independent resistant isolates B->C D Categorize mutations (e.g., target modification, efflux pump upregulation, metabolic bypass) C->D F Transform susceptible bacteria with a library of overexpressed genes E->F G Select for clones resistant to this compound F->G H Identify overexpressed gene conferring resistance G->H I Validate the role of the identified gene/protein in resistance H->I

Caption: Workflow for investigating mechanisms of bacterial resistance.

Experimental Protocols:

  • Whole Genome Sequencing of Resistant Mutants:

    • Culture a susceptible bacterial strain in the presence of sub-lethal concentrations of this compound to select for resistant colonies.

    • Isolate individual resistant colonies and confirm their resistance phenotype by determining the Minimum Inhibitory Concentration (MIC).

    • Extract genomic DNA from several independent resistant isolates and the parental susceptible strain.

    • Perform whole-genome sequencing using a next-generation sequencing platform.

    • Compare the genomes of the resistant isolates to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Analyze the mutated genes to identify potential resistance mechanisms.

  • Overexpression Library Screening:

    • Construct or obtain a genomic or plasmid-based overexpression library for the bacterial species of interest.

    • Transform the library into the susceptible parental strain.

    • Plate the transformed cells on agar (B569324) containing a selective concentration of this compound.

    • Isolate colonies that grow in the presence of the antibiotic.

    • Sequence the plasmid or genomic region from the resistant colonies to identify the overexpressed gene.

    • Confirm that overexpression of the identified gene confers resistance by re-transforming the susceptible strain with a plasmid containing only that gene.

Data Presentation

Table 1: Hypothetical Comparative IC50 Data for this compound and Related Compounds

CompoundTarget Organism/Cell LineIntended TargetIC50 (µM)Off-Target Cell LineIC50 (µM)Selectivity Index
This compound (Hypothetical) E. coliBacterial Protein Synthesis1.5HEK293>100>66.7
Leucinostatin A S. cerevisiaeMitochondrial ATP Synthase0.8HeLa5.26.5
Arylomycin A16 S. aureusType I Signal Peptidase0.5HepG250100

This table presents hypothetical data for illustrative purposes. The selectivity index is calculated as the ratio of the off-target IC50 to the on-target IC50. A higher selectivity index is desirable.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be affected by an off-target interaction of this compound, leading to apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 CytoC Cytochrome c Bcl2->CytoC Mito Mitochondrial Off-Target Mito->CytoC Apoptosis Apoptosis CytoC->Apoptosis This compound This compound This compound->Mito GrowthFactor Growth Factor GrowthFactor->Receptor

References

Technical Support Center: Leucylnegamycin Aggregation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Leucylnegamycin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C15H31N5O5.[1][2] Its IUPAC name is 2-[[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acid.[1] Key computed properties are listed in the table below.

PropertyValueSource
Molecular Weight361.44 g/mol PubChem[1]
IUPAC Name2-[[[(3R,5R)-3-amino-6-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-hydroxyhexanoyl]amino]-methylamino]acetic acidPubChem[1]
InChIKeyBRLOZZKKEWGIEL-UTUOFQBUSA-NPubChem[1]

Q2: What are the primary factors that can cause this compound to aggregate in solution?

While specific data on this compound is limited, based on general principles of peptide and small molecule behavior in solution, aggregation is likely influenced by several factors:

  • pH: The pH of the solution can affect the net charge of the molecule, influencing its solubility.[3][4][5] Peptides are often least soluble at their isoelectric point (pI).[6]

  • Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions, leading to aggregation.[7]

  • Temperature: Temperature can impact solubility and the rate of aggregation.[4][8][9] While moderate heating can sometimes improve solubility, excessive heat can promote degradation or aggregation.[9]

  • Ionic Strength: The salt concentration of the solution can either increase or decrease solubility depending on the specific ions and their concentration.[4]

  • Solvent: The choice of solvent is critical. While aqueous buffers are common, some peptide-like molecules require organic co-solvents for initial solubilization.[3][4]

Q3: What are some general strategies to prevent peptide aggregation that might apply to this compound?

To prevent aggregation, consider the following strategies:

  • Optimize pH: Adjust the pH of the buffer to be at least one pH unit away from the predicted isoelectric point (pI) of this compound.[3]

  • Control Concentration: Work with the lowest feasible concentration of this compound.

  • Use Additives:

    • Arginine: Adding 50-100 mM arginine can help to increase solubility and prevent aggregation.

    • Organic Solvents: For initial solubilization of hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used before diluting with an aqueous buffer.[3][4]

    • Surfactants: Non-ionic surfactants such as Polysorbate 20 or 80 can help to prevent surface-induced aggregation.[10][11]

  • Proper Storage: Store this compound solutions at an appropriate temperature, typically -20°C or -80°C for long-term storage, to minimize degradation and aggregation.

Q4: How can I detect if my this compound solution has aggregated?

Several methods can be used to detect aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering due to aggregates.[12][13]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to quantify monomers, dimers, and larger aggregates.[14]

  • Fluorescence Spectroscopy: Using extrinsic dyes that bind to exposed hydrophobic regions of aggregates can be a sensitive detection method.[13][15]

Troubleshooting Guides

Issue: this compound is not dissolving properly or is precipitating out of solution.

This guide provides a systematic approach to troubleshooting solubility and aggregation issues with this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Solution Optimization cluster_2 Analysis and Confirmation cluster_3 Resolution Start Start: this compound Aggregation Observed Check_Initial_Prep Review Initial Solution Preparation Protocol Start->Check_Initial_Prep Adjust_pH Adjust pH of Buffer Check_Initial_Prep->Adjust_pH If protocol followed correctly Modify_Ionic_Strength Modify Ionic Strength Adjust_pH->Modify_Ionic_Strength Test_Additives Test Solubility-Enhancing Additives Modify_Ionic_Strength->Test_Additives Optimize_Temperature Optimize Temperature Test_Additives->Optimize_Temperature Analyze_Aggregation Analyze for Aggregation (e.g., SEC, UV-Vis) Optimize_Temperature->Analyze_Aggregation Analyze_Aggregation->Adjust_pH If aggregation persists Assess_Stability Assess Long-Term Stability Analyze_Aggregation->Assess_Stability If aggregation is reduced Optimized_Protocol Optimized Protocol Achieved Assess_Stability->Optimized_Protocol

Caption: Troubleshooting workflow for this compound aggregation.

Factors Influencing this compound Stability

The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key factors and their interplay.

Stability_Factors This compound This compound Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Ionic_Strength Ionic Strength This compound->Ionic_Strength Additives Additives This compound->Additives Concentration Concentration This compound->Concentration

Caption: Key factors influencing this compound stability in solution.

Experimental Protocols

Protocol 1: Systematic Solubility Testing of this compound

This protocol outlines a method for systematically testing the solubility of this compound under various conditions.

Materials:

  • Lyophilized this compound

  • A selection of buffers at different pH values (e.g., acetate, phosphate, Tris)

  • Stock solutions of NaCl or other salts

  • Stock solutions of solubility-enhancing additives (e.g., L-arginine, glycerol)

  • Organic solvents (e.g., DMSO, ethanol)

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

  • Spectrophotometer

Procedure:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4 to 9.

  • Dispense this compound: Aliquot a small, consistent amount of lyophilized this compound into a series of microcentrifuge tubes.

  • Test different solvents:

    • To each tube, add a small volume of the test solvent (e.g., a specific buffer, buffer with salt, or buffer with an additive).

    • Vortex the tubes for 30 seconds.

    • If the compound does not dissolve, sonicate for 5-10 minutes.

  • Observe and record: Visually inspect each tube for dissolution.

  • Quantify solubility (optional):

    • Centrifuge the tubes to pellet any undissolved material.

    • Measure the absorbance of the supernatant at a relevant wavelength to determine the concentration of dissolved this compound.

Data Recording:

Use the following table to record your observations.

Buffer pHSalt Concentration (mM)AdditiveVisual Observation (Dissolved/Partially/Insoluble)
4.00None
4.0150None
7.00None
7.0150None
7.015050 mM L-arginine
9.00None
9.0150None
Protocol 2: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound with a reduced risk of aggregation.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water

  • Appropriate buffer (determined from solubility testing)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to avoid condensation.

  • Initial Solubilization:

    • If this compound is known to be hydrophobic, add a small amount of an organic solvent like DMSO to the vial to dissolve the powder.

    • If it is expected to be water-soluble, proceed directly with the chosen aqueous buffer.

  • Dilution: Slowly add the desired aqueous buffer to the dissolved this compound while gently vortexing.

  • Final Concentration: Adjust the volume to achieve the desired final stock concentration.

  • Sterilization (optional): If required for your application, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in low-protein-binding tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary for Stability Assessment:

The following table can be used to track the stability of your this compound stock solution over time.

Time PointStorage Temperature (°C)% Monomer (by SEC)Visual Appearance
Day 0-80Clear
Week 1-80
Month 1-80
Month 6-80
Day 04Clear
Week 14

References

Technical Support Center: Improving the Yield of Leucylnegamycin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Leucylnegamycin, a potent dipeptide antibiotic. Our goal is to equip researchers with the knowledge to optimize reaction conditions, minimize side reactions, and ultimately improve the overall yield of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the negamycin (B1678013) core is low. What are the most critical steps to focus on for optimization?

A1: Based on reported total syntheses of (+)-negamycin, the key transformations to scrutinize for yield improvement are:

  • The construction of the diaminohydroxyhexanoyl backbone: This often involves multiple steps, including stereoselective additions and functional group manipulations. Small losses in each step can significantly impact the overall yield. Re-evaluating reagents, reaction times, and purification methods for these steps is crucial.

  • Peptide coupling steps: The formation of the amide bond is a critical step. Inefficient coupling can lead to a mixture of starting materials and the desired product, complicating purification and lowering the yield.[1][2]

  • Protecting group strategy: The choice and application of protecting groups for the various amine and hydroxyl functionalities are vital. Incomplete protection or deprotection can lead to a cascade of side reactions. Ensure robust and high-yielding protection and deprotection steps.

Q2: I am observing significant side product formation during the peptide coupling step to introduce the leucyl moiety. What are the likely side reactions and how can I mitigate them?

A2: Common side reactions during peptide coupling include:

  • Racemization: The chiral center of the amino acid can epimerize under basic conditions or with certain activating agents. To minimize this, consider using coupling reagents known to suppress racemization, such as HATU or HCTU, in combination with a base like N,N-diisopropylethylamine (DIPEA).[1]

  • Diketopiperazine formation: This is particularly prevalent when coupling the second amino acid to a dipeptide, leading to a cyclic by-product and loss of the linear peptide. Using a pre-activated amino acid or performing the reaction at low temperatures can help reduce this side reaction.

  • N-acylation of urea: Carbodiimide coupling reagents like DCC or EDC can react with the activated carboxylic acid to form a stable N-acylurea, which is unreactive and reduces the yield. The addition of a nucleophilic agent like HOBt or HOAt can trap the activated intermediate and prevent this side reaction.

Q3: What are the best practices for purifying this compound?

A3: this compound is a polar and potentially water-soluble molecule. The most effective purification technique is typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3][4][5]

  • Column: A C18 column is a common choice for peptide and peptide-like molecules.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically used. The acid helps to protonate the amines, improving peak shape and retention.

  • Detection: UV detection at 214 nm (peptide bond) and 280 nm (if aromatic residues are present, though not in this compound) is standard.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Final Leucine (B10760876) Coupling Step

This guide provides a systematic approach to troubleshooting low yields when coupling leucine to the negamycin core.

Troubleshooting Workflow

G start Low Yield in Leucine Coupling check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents coupling_reagent Optimize Coupling Reagent and Conditions check_reagents->coupling_reagent Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved base Evaluate Base and Reaction Temperature coupling_reagent->base No Improvement coupling_reagent->success Yield Improved purification Assess Purification Method base->purification No Improvement base->success Yield Improved purification->success Yield Improved

Caption: Troubleshooting workflow for low yield in the final coupling step.

Detailed Steps:

  • Verify Reagent Purity and Stoichiometry:

    • Leucine Derivative: Ensure the protected leucine (e.g., Fmoc-Leu-OH or Boc-Leu-OH) is of high purity and free of contaminants.

    • Negamycin Intermediate: Confirm the purity and accurate concentration of the negamycin core amine.

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the protected leucine and coupling reagents to drive the reaction to completion.

  • Optimize Coupling Reagent and Conditions:

    • If using standard carbodiimides (DCC, EDC), consider switching to more efficient and racemization-suppressing reagents like HATU, HBTU, or PyBOP.[1][6] These are often more effective for complex substrates.

    • Activation Time: Allow for a pre-activation step where the protected leucine is mixed with the coupling reagent before adding the negamycin intermediate.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Evaluate Base and Reaction Temperature:

    • Base: N,N-diisopropylethylamine (DIPEA) is a common, non-nucleophilic base for peptide coupling. Ensure it is freshly distilled.

    • Temperature: While room temperature is standard, some difficult couplings benefit from cooling to 0°C to minimize side reactions, or gentle heating to overcome activation barriers.

  • Assess Purification Method:

    • Ensure your HPLC method is optimized for the separation of this compound from unreacted starting materials and coupling byproducts.

    • Consider alternative purification techniques like ion-exchange chromatography if RP-HPLC is not providing adequate separation.

Problem 2: Difficulty in Purification - Co-elution of Impurities

This guide addresses challenges in obtaining pure this compound after synthesis.

Logical Relationship Diagram

G start Co-elution of Impurities modify_gradient Modify HPLC Gradient start->modify_gradient change_modifier Change Mobile Phase Modifier modify_gradient->change_modifier No Improvement pure_product Pure this compound modify_gradient->pure_product Resolution Achieved change_column Use a Different Stationary Phase change_modifier->change_column No Improvement change_modifier->pure_product Resolution Achieved orthogonal_purification Employ Orthogonal Purification Method change_column->orthogonal_purification No Improvement change_column->pure_product Resolution Achieved orthogonal_purification->pure_product Purity Achieved

Caption: Decision tree for troubleshooting purification issues.

Detailed Steps:

  • Modify HPLC Gradient:

    • A shallower gradient (e.g., a smaller increase in the percentage of organic solvent over a longer time) can improve the resolution between closely eluting peaks.

    • Experiment with isocratic elution for a portion of the run to further separate the product from a specific impurity.

  • Change Mobile Phase Modifier:

    • If using TFA, consider switching to formic acid. This can alter the selectivity of the separation and may resolve co-eluting peaks.

  • Use a Different Stationary Phase:

    • If a C18 column is not providing adequate separation, a column with a different stationary phase, such as C8 or a phenyl-hexyl column, may offer different selectivity and better resolution.

  • Employ an Orthogonal Purification Method:

    • If RP-HPLC alone is insufficient, consider a two-step purification strategy. For example, an initial purification by ion-exchange chromatography followed by a final polishing step with RP-HPLC.

Experimental Protocols

While a specific detailed protocol for this compound is not publicly available, the following represents a generalized and rational approach for the final coupling step based on established peptide synthesis methodologies.

Protocol: Synthesis of this compound via Peptide Coupling

  • Materials:

    • Negamycin core (with free primary amine)

    • N-α-Fmoc-L-leucine

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Piperidine (B6355638)

    • Diethyl ether

    • RP-HPLC purification system

  • Procedure:

    • Step 1: Coupling Reaction

      • Dissolve N-α-Fmoc-L-leucine (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

      • Add DIPEA (2.4 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.

      • Add a solution of the negamycin core (1.0 eq) in anhydrous DMF to the activated leucine mixture.

      • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Step 2: Work-up and Fmoc-Deprotection

      • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Dissolve the crude Fmoc-protected this compound in a 20% solution of piperidine in DMF.

      • Stir for 30 minutes at room temperature to remove the Fmoc group.

      • Concentrate the reaction mixture and precipitate the crude this compound by adding cold diethyl ether.

    • Step 3: Purification

      • Purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

      • Collect fractions containing the pure product and lyophilize to obtain this compound as a white solid.

Data Presentation

Table 1: Comparison of Reported Overall Yields for (+)-Negamycin Synthesis

Synthetic RouteStarting MaterialNumber of StepsOverall Yield (%)Reference
Asymmetric Synthesis via Oxazine IntermediateCommercially available oxazinone1125(Jain & Williams, 2002)[1]
Isoxazolidine (B1194047) Allylation RouteEpichlorohydrin10Not explicitly stated(Bates et al., Org. Biomol. Chem., 2014)[7]

Note: The yield of the final leucine coupling to form this compound will be an additional step that will affect the final overall yield. Careful optimization of this step is critical.

References

Troubleshooting inconsistent results in Leucylnegamycin MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucylnegamycin. The following information is designed to help address common issues and ensure consistent and reliable Minimum Inhibitory Concentration (MIC) testing results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of the natural pseudodipeptide antibiotic, negamycin. Negamycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the bacterial ribosome, specifically to helix 34 of the 16S rRNA, which is part of the 30S subunit. This binding interferes with the decoding process and inhibits the translocation of tRNA, leading to miscoding and ultimately, bacterial cell death.

Q2: What are the known physicochemical properties of this compound and its parent compound, negamycin?

This compound has a molecular weight of 361.44 g/mol . Its parent compound, negamycin, is soluble in water and DMSO, but insoluble in hexane. Given its peptide-like structure, this compound is also expected to be soluble in aqueous solutions. However, the stability of peptide-based compounds in solution can be a concern. For instance, negamycin's activity can be influenced by the composition of the growth media, with the presence of other peptides potentially reducing its efficacy. Conversely, the presence of calcium has been shown to improve the activity of negamycin.

Q3: Are there any specific considerations for handling and storing this compound?

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for this compound can arise from a variety of factors related to the experimental setup and procedure. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: No bacterial growth in the positive control wells.
Possible Cause Recommended Action
Inactive or non-viable inoculum Ensure that a fresh, pure culture of the test organism is used. Subculture the organism from a frozen stock onto an appropriate agar (B569324) medium and incubate to obtain well-isolated colonies before preparing the inoculum.
Incorrect inoculum preparation Verify that the inoculum density is standardized correctly, typically to a 0.5 McFarland standard.
Contaminated growth medium Use pre-tested, sterile Mueller-Hinton Broth (MHB). Visually inspect the broth for any signs of contamination before use.
Problem 2: Bacterial growth in the negative control (sterility) wells.
Possible Cause Recommended Action
Contaminated growth medium Discard the current batch of MHB and use a new, sterile batch.
Contamination during plate preparation Ensure aseptic technique is strictly followed during all steps of the MIC plate preparation.
Contaminated this compound stock solution Filter-sterilize the stock solution before preparing dilutions.
Problem 3: MIC values are consistently higher or lower than expected.
Possible Cause Recommended Action
Incorrect this compound concentration Verify the initial concentration of the this compound stock solution. If possible, confirm the concentration using a suitable analytical method. Ensure accurate serial dilutions.
Binding of this compound to plasticware Due to its peptide-like nature, this compound may bind to standard polystyrene microplates. Use polypropylene (B1209903) 96-well plates to minimize binding.
Degradation of this compound Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inoculum density too high or too low A higher than standard inoculum can lead to falsely elevated MICs, while a lower density can result in falsely low MICs. Ensure the inoculum is standardized to a 0.5 McFarland standard.
Media composition affecting activity The presence of other peptides in the media can compete with this compound for uptake by the bacteria. If using a complex medium, consider switching to a minimal medium to assess the impact of media components. The presence of cations like calcium can enhance activity.
Problem 4: Inconsistent MICs between replicates or experiments.
Possible Cause Recommended Action
Inconsistent inoculum preparation Prepare a fresh inoculum for each experiment and ensure it is well-mixed before dispensing into the microplate wells.
Edge effects in the microplate Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile water or broth and do not use them for experimental samples.
Variability in reading the MIC endpoint The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a consistent light source and background to read the plates. For subtle growth, a plate reader can provide a more objective measure of turbidity.
This compound precipitation Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation is observed, the solubility of the compound in the test medium may be a limiting factor. Consider using a different solvent for the stock solution or adjusting the pH of the medium if appropriate.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard methods with specific considerations for peptide-like antibiotics.

Materials:

  • This compound powder

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, polypropylene 96-well plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test organism grown on an appropriate agar medium

  • 0.9% sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile, low-protein binding pipette tips

  • Bovine Serum Albumin (BSA) solution (optional, to prevent binding)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to a final concentration of 10 mg/mL.

    • Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of MIC Plate:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the polypropylene 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.

    • To minimize binding, it can be beneficial to prepare the dilutions in CAMHB supplemented with a low concentration of BSA (e.g., 0.02%).

    • Include a positive control well (inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Visualizations

Leucylnegamycin_MOA This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell Ribosome 70S Ribosome BacterialCell->Ribosome Targets ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action of this compound.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results CheckControls Check Controls: - Positive Growth? - Negative Sterile? Start->CheckControls InoculumIssue Troubleshoot Inoculum - Viability - Density CheckControls->InoculumIssue No MediaIssue Troubleshoot Media - Sterility - Composition CheckControls->MediaIssue Contaminated CheckMICValues Are MICs consistently high or low? CheckControls->CheckMICValues Yes InoculumIssue->Start MediaIssue->Start ConcentrationIssue Verify Drug Concentration and Dilutions CheckMICValues->ConcentrationIssue Yes BindingIssue Address Plastic Binding - Use Polypropylene Plates - Add BSA (optional) CheckMICValues->BindingIssue Yes CheckVariability Are MICs variable between replicates? CheckMICValues->CheckVariability No ConcentrationIssue->Start BindingIssue->Start TechniqueIssue Refine Technique - Consistent Inoculation - Mitigate Edge Effects CheckVariability->TechniqueIssue Yes ReadingIssue Standardize Reading - Consistent Lighting - Use Plate Reader CheckVariability->ReadingIssue Yes End Consistent Results CheckVariability->End No TechniqueIssue->Start ReadingIssue->Start

Addressing potential cross-reactivity in Leucylnegamycin immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-reactivity and other issues encountered during Leucylnegamycin immunoassay experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is an immunoassay for it necessary?

This compound is an antibiotic compound.[1] Immunoassays for this compound are essential for its detection and quantification in various samples during drug development and research, enabling pharmacokinetic/pharmacodynamic (PK/PD) studies, formulation analysis, and quality control.

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity is a form of interference where the antibodies in the immunoassay bind to molecules other than this compound.[2] This occurs when these other molecules have a similar structure or share common epitopes (the part of the antigen that the antibody recognizes).[2][3][4] Such interference can lead to inaccurate, often falsely elevated, results.[3][4]

Q3: What are the common causes of cross-reactivity in a this compound immunoassay?

The primary causes of cross-reactivity include:

  • Structural Analogs: Molecules with a chemical structure similar to this compound.

  • Metabolites: Metabolic byproducts of this compound that may retain key structural features.

  • Related Compounds: Other antibiotics or compounds present in the sample matrix that share similar functional groups or shapes.[3][5]

Q4: How can I determine if my this compound immunoassay is experiencing cross-reactivity?

A spike and recovery experiment is a key method to assess for matrix effects and potential cross-reactivity.[2] Additionally, testing structurally similar compounds and observing their impact on the assay signal can confirm cross-reactivity. A significant signal from a sample known not to contain this compound but containing a suspected cross-reactant is a strong indicator.

Troubleshooting Guides

Issue 1: Falsely High this compound Concentrations Detected

Question: My assay is showing higher than expected concentrations of this compound in my samples. Could this be due to cross-reactivity, and how can I resolve it?

Answer: Falsely elevated results are a common symptom of cross-reactivity.[3][4] Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Identify Potential Cross-Reactants Review the literature and any available information on this compound's metabolism and structurally related compounds. Create a list of potential molecules that could be interfering with your assay.

Step 2: Perform a Cross-Reactivity Study Test the potential cross-reactants in your immunoassay. This is typically done using a competitive ELISA format.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is well-suited for detecting small molecules like this compound.[6][7][8]

Objective: To determine the percentage of cross-reactivity of potential interfering compounds with the this compound antibody.

Materials:

  • Microplate pre-coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Anti-Leucylnegamycin antibody.

  • Enzyme-conjugated secondary antibody.

  • This compound standard.

  • Suspected cross-reactant compounds.

  • Wash buffer, blocking buffer, and substrate solution.

Methodology:

  • Preparation: Prepare serial dilutions of the this compound standard and the suspected cross-reactant compounds.

  • Competition: Add the standards and test compounds to the wells of the microplate. Then, add a fixed concentration of the anti-Leucylnegamycin antibody to each well. Incubate to allow the free this compound or cross-reactant to compete with the coated this compound for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and compounds.

  • Detection: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.

  • Signal Generation: After another wash step, add the substrate. The enzyme will convert the substrate into a colored product.

  • Measurement: Read the absorbance using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound or the cross-reacting substance in the sample.[9]

Data Analysis: Calculate the concentration of each compound that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Step 3: Data Interpretation and Mitigation Strategies

Summarize your findings in a table to easily compare the cross-reactivity of different compounds.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
Metabolite A5020%
Analog B2005%
Unrelated Compound C>1000<1%

Based on the results, consider the following mitigation strategies:

  • Antibody Selection: If cross-reactivity is high with a polyclonal antibody, switching to a more specific monoclonal antibody may resolve the issue.[10][11] Monoclonal antibodies recognize a single epitope, which can increase specificity.[10]

  • Assay Optimization: Adjusting incubation times and temperatures can favor the binding of the higher-affinity target analyte (this compound) over lower-affinity cross-reactants.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance, potentially below the level of detection, without significantly impacting the analyte measurement if the analyte concentration is high enough.[2][10][11]

  • Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove cross-reacting molecules before running the immunoassay.

Issue 2: High Signal Variability Between Replicates

Question: I am observing significant variability in the signal for my replicate samples. What could be the cause, and what steps can I take to improve consistency?

Answer: High variability can stem from several factors, including procedural errors and non-specific binding.

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents.

  • Check for Inadequate Washing: Insufficient washing can leave behind unbound reagents, leading to a high background signal and variability.[7] Ensure all wells are washed thoroughly and consistently between steps.

  • Use Blocking Agents: Non-specific binding of antibodies to the microplate surface can cause erratic signals. Use a high-quality blocking buffer to saturate any unbound sites on the plate.[2]

  • Optimize Antibody Concentrations: Using an excessive amount of antibody can lead to non-specific binding and increased variability.[7] Titrate your primary and secondary antibodies to determine the optimal concentrations.

Visual Guides

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Preparation cluster_incubation Competitive Binding cluster_detection Detection Plate Microplate Coated with This compound-BSA Incubation Incubate Sample and Antibody in Coated Well Plate->Incubation Sample Sample/Standard (Contains Free this compound) Sample->Incubation Antibody Anti-Leucylnegamycin Antibody Antibody->Incubation Wash1 Wash Incubation->Wash1 Competition Occurs SecondaryAb Add Enzyme-Linked Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read Color Development

Caption: Workflow of a competitive ELISA for this compound detection.

Troubleshooting Logic for High Background Signal

High_Background_Troubleshooting Start High Background Signal Observed CheckWashing Review Washing Protocol (Thoroughness, Volume, Reps) Start->CheckWashing CheckBlocking Evaluate Blocking Buffer (Type, Concentration, Incubation Time) CheckWashing->CheckBlocking Issue Persists Resolved Problem Resolved CheckWashing->Resolved Improved CheckAntibody Assess Antibody Concentration (Primary and Secondary) CheckBlocking->CheckAntibody Issue Persists CheckBlocking->Resolved Improved CheckAntibody->Resolved Issue Persists? Contact Technical Support CheckAntibody->Resolved Improved

Caption: A logical workflow for troubleshooting high background signals.

Signaling Pathway of Cross-Reactivity

Cross_Reactivity_Pathway cluster_assay Immunoassay Components Antibody Anti-Leucylnegamycin Antibody Signal Measured Signal Antibody->Signal Generates Signal This compound This compound (Target Analyte) This compound->Antibody Specific Binding (High Affinity) CrossReactant Cross-Reactant (e.g., Metabolite) CrossReactant->Antibody Non-Specific Binding (Lower Affinity)

Caption: Diagram illustrating specific and non-specific antibody binding.

References

Strategies for scaling up Leucylnegamycin production for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Leucylnegamycin for preclinical studies. Given that this compound is a novel compound with limited publicly available data, this guide is based on established principles and best practices for the fermentation and purification of similar natural products, particularly those produced by Streptomyces species.

Troubleshooting Guides

This section addresses common issues that may arise during the fermentation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Titer - Inappropriate fermentation medium composition. - Suboptimal physical fermentation parameters (pH, temperature, aeration, agitation).[1][2] - Contamination of the culture.[3] - Strain instability or degradation.- Screen different carbon and nitrogen sources. - Optimize fermentation parameters using a design of experiments (DoE) approach. - Ensure strict aseptic techniques during all stages.[4] - Use a fresh culture from a validated stock.
Inconsistent Batch-to-Batch Yield - Variability in raw materials. - Inconsistent inoculum preparation. - Poor process control during fermentation.- Use high-quality, consistent sources for media components. - Standardize the inoculum preparation procedure (age, size, etc.).[1] - Implement robust monitoring and control of key fermentation parameters.
Difficulty in Purifying this compound - Co-elution with structurally similar impurities. - Degradation of the compound during purification. - Low concentration in the fermentation broth.[5]- Employ orthogonal chromatographic techniques (e.g., ion exchange followed by reverse phase). - Work at low temperatures and use appropriate pH buffers. - Concentrate the crude extract before purification.
Foaming in the Bioreactor - High protein content in the medium. - High agitation rates.- Add an appropriate antifoaming agent. - Optimize the agitation and aeration rates.
Mycelial Pelleting or Clumping - Shear stress from agitation. - Composition of the fermentation medium.- Adjust the agitation speed. - Modify the medium composition, for example, by adding divalent cations.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for this compound production?

A1: The critical parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources, salts), pH, temperature, dissolved oxygen levels, and agitation speed.[1][2] A systematic approach, such as response surface methodology, can be effective in identifying the optimal conditions for maximizing yield.[2]

Q2: How can I monitor this compound production during fermentation?

A2: this compound concentration can be monitored by taking periodic samples from the fermenter and analyzing them using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). This will allow you to track the production kinetics and determine the optimal harvest time.

Q3: What are the common methods for extracting this compound from the fermentation broth?

A3: A common method for extracting natural products from microbial cultures involves separating the biomass from the supernatant by centrifugation or filtration.[5] The target compound can then be extracted from the supernatant using liquid-liquid extraction with a suitable organic solvent or by using solid-phase extraction (SPE).

Q4: What are the major challenges in scaling up natural product fermentation from the lab to preclinical scale?

A4: Key challenges include maintaining consistency in yield and product quality, ensuring sterility, managing the increased demand for utilities (e.g., aeration, cooling), and the potential for changes in microbial physiology due to altered environmental conditions in larger bioreactors.[6][7]

Q5: How do I choose the right purification strategy for this compound?

A5: The choice of purification strategy will depend on the physicochemical properties of this compound (e.g., polarity, charge, molecular weight). A multi-step approach is often necessary, combining different chromatographic techniques such as ion-exchange, size-exclusion, and reverse-phase chromatography to achieve the high purity required for preclinical studies.[8][9]

Data Presentation

Table 1: Hypothetical Fermentation Parameter Optimization for this compound Production

This table presents a hypothetical example of a one-factor-at-a-time (OFAT) optimization of key fermentation parameters for this compound production by a Streptomyces species. The baseline condition is assumed to be a standard Streptomyces fermentation medium at 28°C, pH 7.0, with an agitation of 200 rpm.

Parameter Range Tested Optimal Value Resulting this compound Titer (mg/L)
Temperature (°C) 25, 28, 30, 32, 3530150
pH 6.0, 6.5, 7.0, 7.5, 8.07.5180
Inoculum Size (% v/v) 2, 4, 6, 8, 106210
Glucose (g/L) 10, 20, 30, 40, 5040250
Soybean Meal (g/L) 5, 10, 15, 20, 2520280

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production in a 5L Bioreactor

  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of the this compound-producing strain into 50 mL of seed medium in a 250 mL baffled flask.

    • Incubate at 30°C and 200 rpm for 48-72 hours until a dense culture is obtained.

  • Bioreactor Preparation and Sterilization:

    • Prepare 4L of production medium in a 5L bioreactor.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Sterilize the bioreactor and medium in place.

  • Inoculation and Fermentation:

    • Aseptically transfer the seed culture (6% v/v) into the sterilized bioreactor.

    • Maintain the fermentation parameters at their optimal values (e.g., 30°C, pH 7.5, DO setpoint of 30%).

    • Control foaming with the addition of a sterile antifoam agent as needed.

  • Monitoring and Harvesting:

    • Take samples aseptically every 12 hours to monitor cell growth (OD600), substrate consumption, and this compound production (by HPLC).

    • Harvest the fermentation broth when the this compound titer reaches its maximum, typically in the stationary phase.

Protocol 2: General Purification of this compound

  • Extraction:

    • Separate the biomass from the fermentation broth by centrifugation at 10,000 x g for 20 minutes.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice.

    • Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Initial Chromatographic Separation (Ion Exchange):

    • Dissolve the crude extract in a suitable buffer and load it onto a cation exchange column.

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound compounds with a salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and analyze for the presence of this compound by HPLC.

  • Intermediate Purification (Size Exclusion Chromatography):

    • Pool the this compound-containing fractions and concentrate them.

    • Load the concentrated sample onto a size exclusion column to separate based on molecular weight.

    • Collect fractions and analyze for the presence of this compound.

  • Final Polishing (Reverse-Phase HPLC):

    • Pool the fractions containing this compound and perform a final purification step using preparative reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA).

    • Collect the pure this compound peak, confirm its purity by analytical HPLC and mass spectrometry, and lyophilize to obtain a stable powder.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation Scale-Up cluster_downstream Downstream Processing cluster_preclinical Preclinical Studies strain_improvement Strain Improvement media_optimization Media Optimization strain_improvement->media_optimization process_optimization Process Parameter Optimization media_optimization->process_optimization lab_scale Lab Scale (Flasks) process_optimization->lab_scale bench_scale Bench Scale (1-10L) lab_scale->bench_scale pilot_scale Pilot Scale (100-1000L) bench_scale->pilot_scale extraction Extraction pilot_scale->extraction purification Multi-step Purification extraction->purification formulation Formulation purification->formulation in_vitro In Vitro Studies formulation->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo toxicology Toxicology in_vivo->toxicology

Caption: Workflow for Scaling Up this compound Production.

biosynthetic_pathway cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) leucine L-Leucine adenylation Adenylation (Activation of Leucine) leucine->adenylation negamycin_core Negamycin Core Precursor condensation Condensation (Peptide Bond Formation) negamycin_core->condensation thiolation Thiolation (Tethering to PCP) adenylation->thiolation thiolation->condensation release Release (Thioesterase) condensation->release This compound This compound release->this compound This compound

Caption: Hypothetical Biosynthetic Pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Leucylnegamycin and Negamycin's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of Leucylnegamycin and its parent compound, negamycin (B1678013). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of their distinct mechanisms of action.

Executive Summary

Negamycin demonstrates notable antibacterial activity, particularly against Gram-negative bacteria, by inhibiting protein synthesis through ribosomal binding. In contrast, its derivative, this compound, and its close analogues like Leucyl-3-epi-deoxynegamycin, exhibit a significant loss of antibacterial function. Instead, these modified compounds have been repurposed for their potent "readthrough" activity in eukaryotic cells, offering therapeutic potential for genetic diseases caused by nonsense mutations. This guide delineates these differences through a direct comparison of their antibacterial potency, mechanisms of action, and the experimental methods used for their evaluation.

I. Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the MIC values for negamycin against several key bacterial pathogens. Data for this compound's direct antibacterial activity is sparse, with studies on its close analogue, Leucyl-3-epi-deoxynegamycin, consistently reporting a lack of antimicrobial effect.

CompoundBacterial StrainGrowth MediumMIC (µg/mL)
Negamycin Escherichia coli BW25113M9 Broth4[1]
Escherichia coli BW25113Mueller-Hinton Broth (MHB)≥64[1]
Escherichia coli ATCC25922-32[2]
Pseudomonas aeruginosa PAO1-32 - 64[1]
Staphylococcus aureus ATCC 29213->64[1]
Leucyl-3-epi-deoxynegamycin Various-No Antimicrobial Activity[3]

Key Observation: The antibacterial activity of negamycin is highly dependent on the composition of the growth medium, with significantly higher potency observed in minimal media (M9) compared to rich media (MHB).[1] This suggests that components in rich media may interfere with the uptake or action of negamycin. Conversely, this compound and its analogues are reported to be devoid of antibacterial properties.[3]

II. Experimental Protocols

The data presented above is primarily generated using the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted protocol in microbiology.

Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other specified growth media

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Stock solutions of the antimicrobial agents (Negamycin, this compound) of known concentration.

  • Incubator set at 35-37°C.

  • Plate reader or visual assessment for turbidity.

Procedure:

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared directly in the microtiter plate wells using the broth medium. This creates a gradient of drug concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Controls:

    • Growth Control: A well containing only the broth medium and the bacterial inoculum, with no antimicrobial agent.

    • Sterility Control: A well containing only the sterile broth medium to check for contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: Following incubation, the wells are examined for turbidity (visible bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

III. Mechanisms of Action: A Comparative Overview

The divergent functionalities of negamycin and this compound stem from their different molecular targets and mechanisms of action.

Negamycin: Inhibition of Bacterial Protein Synthesis

Negamycin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2] It binds to the small ribosomal subunit (30S) in a region that overlaps with the tetracycline (B611298) binding site.[2] This binding interferes with the decoding process and translocation, leading to the inhibition of peptide chain elongation and ultimately, cell death.[2]

Negamycin_Mechanism cluster_bacterium Bacterial Cell Negamycin Negamycin Ribosome Ribosome Negamycin->Ribosome Binds to 30S subunit Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell_Death Protein_Synthesis->Cell_Death Leads to

Negamycin's antibacterial mechanism of action.
This compound: Eukaryotic Ribosomal Readthrough

In contrast to negamycin, this compound and its analogues do not exhibit significant antibacterial activity because they are poor inhibitors of the prokaryotic (bacterial) ribosome. Instead, they have been found to promote the readthrough of premature termination codons (PTCs) or nonsense mutations in eukaryotic ribosomes. This "readthrough" activity allows the ribosome to ignore the erroneous stop signal and continue synthesizing a full-length, functional protein. This has significant therapeutic implications for genetic disorders like Duchenne muscular dystrophy, which are caused by such nonsense mutations.

Leucylnegamycin_Mechanism cluster_eukaryote Eukaryotic Cell This compound This compound Eukaryotic_Ribosome Eukaryotic_Ribosome This compound->Eukaryotic_Ribosome Interacts with PTC Premature Stop Codon Eukaryotic_Ribosome->PTC Promotes readthrough of Functional_Protein Functional_Protein PTC->Functional_Protein Allows synthesis of

This compound's eukaryotic readthrough mechanism.

IV. Conclusion

The comparison between negamycin and this compound offers a compelling case study in drug development and structure-activity relationships. While negamycin is a moderately potent antibacterial agent that inhibits bacterial protein synthesis, the addition of a leucine (B10760876) moiety in this compound abrogates this activity. This structural modification, however, confers a new and valuable function: the ability to suppress nonsense mutations in eukaryotic systems. This clear divergence in activity underscores the importance of targeted chemical modifications in tailoring drug function for specific therapeutic applications, shifting from antibacterial treatment to gene-based disease therapy.

References

Leucylnegamycin vs. Tetracycline: A Comparative Analysis of Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of leucylnegamycin and tetracycline (B611298), two antibiotics that target the bacterial ribosome. While both compounds inhibit protein synthesis, their specific interactions with the ribosome and the resulting downstream effects differ significantly. This analysis is supported by experimental data and detailed methodologies for key assays.

Note on this compound Data: Publicly available research specifically on this compound is limited. Therefore, this guide utilizes data from its parent compound, negamycin (B1678013), as a close structural and functional analog. The core mechanism of action is expected to be highly similar.

At a Glance: Key Mechanistic Differences

FeatureThis compound (inferred from Negamycin)Tetracycline
Primary Target 30S Ribosomal Subunit30S Ribosomal Subunit
Binding Site Overlaps with the tetracycline binding site near helix 34 (h34) of the 16S rRNA.[1]Binds to the 30S subunit, sterically blocking the A-site.[1]
Effect on tRNA Stabilizes the binding of aminoacyl-tRNA to the A-site, including near-cognate tRNAs.[1][2]Sterically hinders the binding of aminoacyl-tRNA to the A-site.[1]
Primary Mechanism of Inhibition Induces miscoding and inhibits translocation of the ribosome along the mRNA.[1][2]Prevents the addition of new amino acids to the growing peptide chain by blocking tRNA access.[3]
Resistance Mechanisms Not susceptible to TetM-mediated resistance.[1]Susceptible to efflux pumps and ribosomal protection proteins (e.g., TetM).

Mechanism of Action: A Deeper Dive

Both this compound and tetracycline derive their antibacterial properties from their ability to interfere with protein synthesis, a fundamental process for bacterial survival. Their target is the 30S subunit of the bacterial ribosome, the smaller of the two ribosomal subunits responsible for decoding mRNA.

Tetracycline's mechanism is well-established. It binds to a specific site on the 30S subunit, physically obstructing the entry of aminoacyl-tRNA into the A-site (aminoacyl site) of the ribosome. This steric hindrance prevents the codon-anticodon interaction necessary for the incorporation of the correct amino acid into the growing polypeptide chain, effectively stalling protein synthesis.

This compound , based on studies of negamycin, also binds to the 30S subunit in a region that overlaps with the tetracycline binding site.[1] However, instead of blocking tRNA binding, it has the opposite effect. Negamycin has been shown to stabilize the binding of aminoacyl-tRNA in the A-site.[2] This stabilization is not limited to the correct (cognate) tRNA; it also promotes the binding of incorrect (near-cognate) tRNAs.[1] This leads to two primary inhibitory consequences:

  • Miscoding: The stabilization of near-cognate tRNAs results in the incorporation of incorrect amino acids into the polypeptide chain, leading to the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: By tightly binding the tRNA in the A-site, negamycin hinders the subsequent step of translocation, where the ribosome is supposed to move along the mRNA to the next codon.[1]

This fundamental difference in their interaction with tRNA at the ribosomal A-site is a key distinguishing feature between the two antibiotics.

Visualizing the Mechanisms of Action

cluster_0 Tetracycline Mechanism cluster_1 This compound Mechanism 30S_Subunit_T 30S Ribosomal Subunit A_Site_T A-Site Protein_Synthesis_Blocked_T Protein Synthesis Blocked A_Site_T->Protein_Synthesis_Blocked_T Tetracycline Tetracycline Tetracycline->A_Site_T Binds to and blocks A-site aa_tRNA_T Aminoacyl-tRNA aa_tRNA_T->A_Site_T Binding prevented 30S_Subunit_L 30S Ribosomal Subunit A_Site_L A-Site Miscoding Miscoding A_Site_L->Miscoding Translocation_Inhibition Translocation Inhibition A_Site_L->Translocation_Inhibition This compound This compound This compound->A_Site_L Binds near A-site aa_tRNA_L Aminoacyl-tRNA (Cognate & Near-Cognate) aa_tRNA_L->A_Site_L Binding stabilized

Caption: Comparative mechanisms of action of Tetracycline and this compound.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of negamycin (as a proxy for this compound) and tetracycline against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismNegamycin MIC (µg/mL)Tetracycline MIC (µg/mL)Reference
Escherichia coli16Varies by strain[4]
Klebsiella pneumoniaeVaries by strainVaries by strain[5]
Pseudomonas aeruginosaVaries by strainVaries by strain[5]
Staphylococcus aureusVaries by strainVaries by strain[6]

Note: MIC values for tetracycline can vary widely depending on the specific strain and the presence of resistance genes. The data for negamycin also shows variability, and derivatization of the negamycin scaffold can lead to improved potency. For instance, N6-(3-aminopropyl)-negamycin showed a 4-fold improvement in antibacterial activity against key bacterial pathogens compared to the parent compound.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

a. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial stock solutions (this compound and Tetracycline)

  • Spectrophotometer

b. Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of each antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilutions of Antibiotics in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

a. Materials:

  • E. coli S30 cell-free extract

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • ATP and GTP

  • Reaction buffer

  • This compound and Tetracycline stock solutions

  • Trichloroacetic acid (TCA)

  • Scintillation counter

b. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, ATP, GTP, and mRNA template.

  • Add Inhibitors: Add varying concentrations of this compound or tetracycline to the reaction tubes. Include a no-inhibitor control.

  • Initiate Reaction: Start the translation reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Precipitate Protein: Stop the reaction by adding TCA. This will precipitate the newly synthesized proteins.

  • Wash and Measure Radioactivity: Wash the protein precipitate to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of protein synthesized. Calculate the percentage of inhibition for each antibiotic concentration relative to the no-inhibitor control.

Start Start Setup Set up in vitro translation reaction (S30 extract, mRNA, amino acids, etc.) Start->Setup Add_Inhibitors Add varying concentrations of This compound or Tetracycline Setup->Add_Inhibitors Incubate Incubate at 37°C Add_Inhibitors->Incubate Precipitate Stop reaction and precipitate protein with TCA Incubate->Precipitate Measure Wash and measure radioactivity of precipitated protein Precipitate->Measure Analyze Calculate % inhibition Measure->Analyze End End Analyze->End

References

A Head-to-Head Battle: Leucylnegamycin's Precursor, Negamycin, Shows Promise Against Tetracycline-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing fight against antimicrobial resistance, new therapeutic avenues are critical. This guide provides a comparative analysis of the efficacy of negamycin (B1678013), the parent compound of Leucylnegamycin, against tetracycline-resistant bacterial strains. While this compound itself has been primarily explored for applications in genetic diseases, its core structure, embodied in negamycin, demonstrates significant antibacterial activity, even in the face of established tetracycline (B611298) resistance mechanisms. This report synthesizes available data on their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Ribosomal Binders

Both tetracycline and negamycin exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, their precise interactions and the consequences for the bacterial cell differ.

Tetracycline binds to the 30S ribosomal subunit, physically obstructing the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect (inhibition of growth).

Negamycin also binds to the 30S ribosomal subunit, at a site that overlaps with the tetracycline binding site.[1][2] In fact, studies have shown that negamycin can displace tetracycline from the ribosome.[1] However, instead of simply blocking the A-site, negamycin's binding leads to miscoding, causing the ribosome to incorporate incorrect amino acids into the growing protein chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death (a bactericidal effect).[2]

Signaling Pathway of Protein Synthesis Inhibition

Protein Synthesis Inhibition cluster_ribosome 70S Ribosome 30S_Subunit 30S Subunit Protein Functional Protein 30S_Subunit->Protein Protein Synthesis NonFunctional_Protein Non-Functional Protein 30S_Subunit->NonFunctional_Protein Aberrant Protein Synthesis 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binds to A-site Tetracycline Tetracycline Tetracycline->30S_Subunit Binds & Blocks A-site Negamycin Negamycin Negamycin->30S_Subunit Binds & Induces Miscoding

Figure 1. Comparative mechanism of action of Tetracycline and Negamycin on the bacterial ribosome.

Comparative Efficacy Against Tetracycline-Resistant Strains

The key advantage of negamycin lies in its potential to circumvent common tetracycline resistance mechanisms. The two primary modes of tetracycline resistance are:

  • Efflux Pumps: These are membrane proteins (e.g., Tet(K)) that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Ribosomal Protection Proteins: These proteins (e.g., Tet(M)) bind to the ribosome and dislodge tetracycline, allowing protein synthesis to resume.

While direct comparative studies of negamycin against a wide range of tetracycline-resistant clinical isolates are still emerging, existing data suggests a significant efficacy advantage for negamycin.

AntibioticTargetMechanism of ActionEfficacy Against Tetracycline-Resistant Strains
Tetracycline 30S Ribosomal SubunitInhibits protein synthesis by blocking tRNA bindingLow; susceptible to efflux pumps and ribosomal protection proteins
Negamycin 30S Ribosomal SubunitInduces miscoding during protein synthesisHigh; binding site overlap with tetracycline but different inhibitory mechanism may overcome resistance

Table 1: High-Level Comparison of Tetracycline and Negamycin

A study investigating the antibacterial activity of negamycin reported Minimum Inhibitory Concentrations (MICs) against various bacterial strains. Notably, for Staphylococcus aureus ATCC 29213, a strain often used in susceptibility testing, the MIC of negamycin was reported to be >64 µg/mL in certain media.[2] It is important to note that the resistance profile of this specific strain to tetracycline was not detailed in this particular study, highlighting the need for further research with well-characterized tetracycline-resistant isolates.

Experimental Protocols

The evaluation of the antibacterial efficacy of both tetracycline and negamycin is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]

Broth Microdilution Protocol for MIC Determination

Broth Microdilution Workflow Start Start: Prepare Bacterial Inoculum Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics (Tetracycline & Negamycin) Start->Prepare_Antibiotics Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension and Antibiotic Dilutions Prepare_Antibiotics->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End: Record MIC Values Read_Results->End

Figure 2. General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[5][6] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4]

  • Preparation of Antibiotic Solutions: Stock solutions of tetracycline and negamycin are prepared and serially diluted in the broth medium to create a range of concentrations.

  • Inoculation of Microtiter Plates: A 96-well microtiter plate is used. Each well in a row receives a decreasing concentration of a single antibiotic. The prepared bacterial inoculum is then added to each well.[6] Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[3]

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[3][4]

Conclusion and Future Directions

The available evidence strongly suggests that negamycin, the active antibacterial precursor to this compound, holds significant potential as a therapeutic agent against tetracycline-resistant bacteria. Its unique mechanism of action, which induces miscoding rather than simply blocking protein synthesis, provides a compelling rationale for its efficacy in overcoming common tetracycline resistance mechanisms.

To fully realize the clinical potential of negamycin and its derivatives, further research is essential. Specifically, comprehensive studies directly comparing the MICs of negamycin and tetracycline against a broad panel of clinical isolates with well-characterized tetracycline resistance genes (e.g., tet(K), tet(M)) are urgently needed. Such data will be instrumental in guiding the development of this promising class of antibiotics and providing new hope in the battle against drug-resistant infections.

References

A Comparative Analysis of Leucylnegamycin and Linezolid Ribosome Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ribosome binding mechanisms of two distinct antibiotics: Leucylnegamycin and linezolid (B1675486). Understanding the nuanced interactions of these compounds with their ribosomal targets is crucial for the development of novel antibacterial agents and for overcoming emerging resistance mechanisms. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the binding mechanisms.

Executive Summary

This compound, an analogue of the natural product negamycin, and linezolid, a synthetic oxazolidinone, both inhibit bacterial protein synthesis by targeting the ribosome. However, their mechanisms of action are fundamentally different. This compound primarily binds to the small ribosomal subunit (30S) and interferes with the decoding and translocation steps of elongation. In contrast, linezolid binds to the large ribosomal subunit (50S) and uniquely inhibits the initiation phase of protein synthesis. These distinct binding sites and mechanisms result in different spectrums of activity and potential for cross-resistance.

Ribosome Binding and Mechanism of Action

This compound

This compound, like its parent compound negamycin, targets the 30S ribosomal subunit . Structural studies have revealed that its primary binding site is located in the vicinity of helix 34 (h34) of the 16S rRNA , near the decoding center. This strategic positioning allows it to interfere with two critical processes in protein synthesis:

  • Decoding: By interacting with both the 16S rRNA and the A-site tRNA, this compound can disrupt the accurate reading of the mRNA codon.

  • Translocation: The binding of this compound can impede the movement of the tRNAs and mRNA through the ribosome, effectively stalling protein elongation.

Negamycin has been shown to bind to multiple sites on both the 30S and 50S subunits, but genetic and structural data point to the h34 site on the 30S subunit as the primary determinant of its antibacterial activity.

Linezolid

Linezolid is a member of the oxazolidinone class of antibiotics and was the first to be clinically approved. It has a unique mechanism of action that involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC) . Specifically, it interacts with the 23S rRNA, preventing the formation of a functional 70S initiation complex .[1][2] This inhibition of the very first step of protein synthesis is a key feature that distinguishes linezolid from many other protein synthesis inhibitors.

The binding of linezolid induces a specific conformational change in the 23S rRNA, particularly in nucleotide U2585, which is crucial for the proper positioning of the initiator tRNA.[3] By locking U2585 in a non-productive conformation, linezolid effectively blocks the formation of the first peptide bond.

Quantitative Analysis of Ribosome Binding

Parameter This compound (Negamycin) Linezolid Reference
Primary Ribosomal Target 30S Subunit (16S rRNA, helix 34)50S Subunit (23S rRNA, Peptidyl Transferase Center)
Mechanism of Action Inhibition of decoding and translocationInhibition of 70S initiation complex formation[1][2]
IC50 (in vitro translation) Not explicitly found for this compound. Negamycin has a comparatively high IC50 in tetracycline (B611298) binding competition assays (64 µM), suggesting a different binding mode.[4]0.3 µg/ml in S. aureus cell-free translation assay.[5]
Key Ribosomal Interactions Interacts with 16S rRNA (h34) and A-site tRNA.Interacts with 23S rRNA nucleotides G2061, A2451, C2452, A2503, U2504, G2505, U2506, and U2585.[3]

Visualization of Ribosome Binding

This compound Ribosome Binding Pathway

Leucylnegamycin_Binding cluster_ribosome Bacterial Ribosome (70S) cluster_inhibition Inhibition 30S 30S Subunit Decoding_Error Decoding Error 30S->Decoding_Error Translocation_Block Translocation Block 30S->Translocation_Block 50S 50S Subunit This compound This compound This compound->30S Binds to h34 of 16S rRNA A_site_tRNA A-site tRNA A_site_tRNA->30S mRNA mRNA mRNA->30S

Caption: this compound binds to the 30S subunit, leading to decoding errors and translocation blockage.

Linezolid Ribosome Binding Pathway

Linezolid_Binding cluster_initiation_complex Pre-initiation Components Linezolid Linezolid 50S_Subunit 50S Subunit Linezolid->50S_Subunit Binds to PTC on 23S rRNA Inhibited_70S_Complex Formation of 70S Initiation Complex Blocked 50S_Subunit->Inhibited_70S_Complex 30S_Subunit 30S Subunit 30S_Subunit->Inhibited_70S_Complex Initiation_Factors Initiation Factors mRNA mRNA fMet-tRNA fMet-tRNA

References

Investigating Cross-Resistance Between Leucylnegamycin and Aminoglycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of leucylnegamycin and traditional aminoglycoside antibiotics, with a focus on the potential for cross-resistance. While direct experimental data on this compound cross-resistance is limited in publicly available literature, this document synthesizes information on the mechanisms of action of its parent compound, negamycin (B1678013), and well-characterized aminoglycoside resistance pathways to provide a predictive framework and detailed experimental protocols for investigation.

Introduction: this compound and its Relationship to Aminoglycosides

This compound is a derivative of negamycin, a dipeptide-like antibiotic.[1][2] Like aminoglycosides, negamycin's primary target is the bacterial ribosome, leading to the inhibition of protein synthesis.[3][4] However, it is crucial to note that negamycin and its derivatives are structurally distinct from classical aminoglycosides such as kanamycin, gentamicin, and tobramycin.

Aminoglycosides are a broad class of antibiotics characterized by an amino-modified glycoside structure.[5] They are well-established as potent inhibitors of bacterial protein synthesis.[6]

The key question for researchers is whether the mechanisms that confer resistance to traditional aminoglycosides could also render bacteria resistant to this compound. Understanding this potential for cross-resistance is critical for the development and clinical positioning of this compound or related compounds.

Mechanism of Action: A Tale of Two Binders

While both drug classes target the ribosome, their specific interactions differ, which has significant implications for cross-resistance.

  • Aminoglycosides: These antibiotics primarily bind to the A-site of the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the decoding process, leading to mistranslation of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[4]

  • Negamycin (and by extension, this compound): Negamycin also binds to the 16S rRNA of the small ribosomal subunit but at a site that partially overlaps with the tetracycline (B611298) binding site in helix 34.[7] Its mechanism involves inducing translational stalling and miscoding.[3][7] This distinct binding site suggests that some common aminoglycoside resistance mechanisms may not affect negamycin's activity.

Aminoglycoside Resistance Mechanisms and Potential for Cross-Resistance

Bacteria have evolved several mechanisms to resist the effects of aminoglycosides. The potential for these mechanisms to confer cross-resistance to this compound is explored below.

Aminoglycoside Resistance MechanismDescriptionPotential for Cross-Resistance with this compound
Enzymatic Modification Aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to the ribosome.[3][8]Low. AMEs are highly specific to the chemical structures of aminoglycosides. Given that this compound is structurally distinct, it is unlikely to be a substrate for these enzymes.
Ribosomal Alterations (Target Modification) Mutations in ribosomal proteins or, more commonly, methylation of the 16S rRNA by methyltransferases can reduce the binding affinity of aminoglycosides to their target.[3][4]Moderate to High. Since both this compound and aminoglycosides bind to the 16S rRNA, modifications in this region could potentially affect the binding of both types of antibiotics. Resistance mutations near the negamycin binding site on the 16S rRNA have been identified.[7] Therefore, specific 16S rRNA methyltransferases that modify nucleotides in or near the binding sites of both drug classes could confer cross-resistance.
Decreased Permeability Changes in the bacterial cell wall or outer membrane can limit the uptake of aminoglycosides into the cell.[9]Possible. If this compound utilizes similar entry pathways into the bacterial cell as aminoglycosides, alterations in membrane permeability could lead to cross-resistance. Negamycin has been shown to cross the cytoplasmic membrane via multiple routes, including peptide transporters.[9]
Efflux Pumps Bacteria can acquire or upregulate efflux pumps that actively transport aminoglycosides out of the cell, preventing them from reaching their ribosomal target.[9]Possible. The susceptibility of this compound to bacterial efflux pumps is not well-documented. If it is a substrate for the same efflux pumps that transport aminoglycosides, then overexpression of these pumps could result in cross-resistance.

Experimental Protocols for Investigating Cross-Resistance

To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This is a foundational method for assessing antibiotic susceptibility.

Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the bacterial strain to be tested.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of this compound and a panel of comparator aminoglycosides (e.g., gentamicin, kanamycin, amikacin, tobramycin) in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol: Kirby-Bauer Disk Diffusion

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with known concentrations of this compound and the comparator aminoglycosides onto the surface of the agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of these zone diameters (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which may not yet exist for this compound. However, a comparison of zone sizes between wild-type and aminoglycoside-resistant strains will indicate cross-resistance.

Visualizing Experimental Workflows and Resistance Mechanisms

Experimental Workflow for Cross-Resistance Testing

experimental_workflow cluster_strains Bacterial Strains cluster_assays Susceptibility Assays cluster_results Data Analysis cluster_conclusion Conclusion wild_type Wild-Type Strain mic_testing MIC Determination (Broth Microdilution) wild_type->mic_testing disk_diffusion Disk Diffusion (Kirby-Bauer) wild_type->disk_diffusion resistant_strain Aminoglycoside-Resistant Strain resistant_strain->mic_testing resistant_strain->disk_diffusion compare_mic Compare MICs mic_testing->compare_mic compare_zones Compare Inhibition Zones disk_diffusion->compare_zones cross_resistance Determine Cross-Resistance compare_mic->cross_resistance compare_zones->cross_resistance

Caption: Workflow for assessing cross-resistance.

Signaling Pathway of Aminoglycoside Resistance

resistance_pathway cluster_drug Antibiotic Action cluster_target Bacterial Target cluster_resistance Resistance Mechanisms cluster_outcome Outcome aminoglycoside Aminoglycoside ribosome 16S rRNA on 30S Ribosome aminoglycoside->ribosome Binds enzymatic_mod Enzymatic Modification (AMEs) aminoglycoside->enzymatic_mod Targeted by efflux Efflux Pump aminoglycoside->efflux Exported by This compound This compound This compound->ribosome Binds This compound->efflux Potentially Exported by ribosomal_mod Ribosomal Modification (Methylation) ribosome->ribosomal_mod Modified by protein_synthesis_inhibited Protein Synthesis Inhibited ribosome->protein_synthesis_inhibited Leads to resistance Antibiotic Resistance enzymatic_mod->resistance ribosomal_mod->resistance efflux->resistance

Caption: Aminoglycoside resistance pathways.

Conclusion

The investigation of cross-resistance between this compound and traditional aminoglycosides is a critical step in evaluating its potential as a novel antibacterial agent. While its distinct mechanism of action suggests it may evade the most common form of aminoglycoside resistance—enzymatic modification—the potential for cross-resistance through target modification and other mechanisms warrants thorough experimental investigation. The protocols and frameworks provided in this guide offer a robust starting point for researchers to elucidate the resistance profile of this promising compound.

References

Investigating the Potential Synergy: A Comparative Guide to Leucylnegamycin and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibiotic combinations. This guide delves into the potential synergistic effects of Leucylnegamycin, a less-studied antibiotic, with the widely used β-lactam class of antibiotics.

Disclaimer: As of the latest literature review, no specific experimental data has been published on the synergistic effects of this compound in combination with β-lactam antibiotics. This guide, therefore, presents a hypothetical framework based on established methodologies for assessing antibiotic synergy. The experimental data and mechanisms outlined below are illustrative and intended to serve as a blueprint for future research in this promising area.

Hypothetical Synergistic Activity Data

The following tables represent hypothetical data from standard in vitro synergy testing methods. These are designed to illustrate how the synergistic effects of this compound and a representative β-lactam (e.g., Penicillin G) against a target organism (e.g., Staphylococcus aureus) would be presented.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Penicillin G against S. aureus

This compound Conc. (µg/mL)Penicillin G Conc. (µg/mL)Growth (+/-)
MIC alone: 8
40.25+
20.5-
11-
0.52+
MIC alone: 4
FICI 0.375 (Synergy)

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 is indicative of synergy.

Table 2: Hypothetical Time-Kill Assay Results for this compound and Penicillin G against S. aureus

Treatment0 hr (CFU/mL)2 hr (CFU/mL)4 hr (CFU/mL)8 hr (CFU/mL)24 hr (CFU/mL)
Growth Control5.1 x 10⁵8.2 x 10⁶3.5 x 10⁷9.1 x 10⁸2.3 x 10⁹
This compound (1/2 MIC)5.0 x 10⁵4.8 x 10⁵1.2 x 10⁶5.5 x 10⁷1.8 x 10⁹
Penicillin G (1/4 MIC)5.2 x 10⁵5.1 x 10⁵2.3 x 10⁵8.9 x 10⁶1.5 x 10⁹
Combination 5.1 x 10⁵ 2.3 x 10⁴ <10³ <10³ <10³

Note: Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Proposed Mechanism of Synergistic Action

While the precise mechanism of action for this compound is not yet fully elucidated, a plausible hypothesis for its synergy with β-lactams involves a multi-target assault on the bacterial cell. β-lactam antibiotics are well-known inhibitors of bacterial cell wall synthesis through their binding to penicillin-binding proteins (PBPs).[1][2][3] It is hypothesized that this compound may act on the bacterial cell membrane, increasing its permeability.[4] This disruption of the cell membrane would facilitate the entry of β-lactam antibiotics, allowing them to reach their PBP targets in the periplasmic space more effectively. This two-pronged attack, weakening the cell's outer defenses while simultaneously halting cell wall construction, could lead to enhanced bactericidal activity.

Synergy_Mechanism Hypothetical Synergistic Mechanism of this compound and β-Lactam Antibiotics This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Targets BetaLactam β-Lactam Antibiotic PBPs Penicillin-Binding Proteins (PBPs) BetaLactam->PBPs Inhibits MembranePermeability Increased Membrane Permeability CellMembrane->MembranePermeability Leads to MembranePermeability->BetaLactam Enhances entry of CellLysis Synergistic Cell Lysis MembranePermeability->CellLysis Contributes to CellWallSynthesis Cell Wall Synthesis PBPs->CellWallSynthesis Required for CellWallSynthesis->CellLysis Inhibition leads to

Hypothetical synergistic mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess antibiotic synergy in vitro.[1][2][5]

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the selected β-lactam antibiotic in an appropriate solvent.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serially dilute this compound along the y-axis (rows) and the β-lactam along the x-axis (columns). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each antibiotic alone as controls, as well as a growth control well without any antibiotics. Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: After incubation, visually inspect the wells for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of β-lactam in combination / MIC of β-lactam alone). Interpret the results as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.[2]

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Stock_A Prepare this compound Stock Solution Dilution Create 2D Serial Dilutions in 96-Well Plate Stock_A->Dilution Stock_B Prepare β-Lactam Stock Solution Stock_B->Dilution Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Plate with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MICs of Single Agents & Combinations Incubation->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpretation Interpret Synergy, Additivity, or Antagonism Calc_FICI->Interpretation

Checkerboard assay workflow.
Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[3][6]

  • Preparation of Cultures: Grow the test organism in a suitable broth medium to the early to mid-logarithmic phase of growth.

  • Preparation of Test Tubes: Prepare tubes containing fresh broth with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a sub-inhibitory concentration, e.g., 1/2 MIC)

    • β-lactam alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)

    • Combination of this compound and the β-lactam at the same sub-inhibitory concentrations.

  • Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in the CFU/mL by the combination compared with the most active single agent at 24 hours. A ≥ 3-log10 decrease from the initial inoculum is considered bactericidal activity.[4]

Conclusion and Future Directions

While this guide provides a hypothetical framework, it underscores the potential for synergistic interactions between this compound and β-lactam antibiotics. The proposed combination warrants further investigation through rigorous in vitro and in vivo studies. Future research should focus on elucidating the precise mechanism of action of this compound and confirming its synergistic potential against a broad range of clinically relevant bacterial pathogens. Such studies could pave the way for new therapeutic strategies to combat antibiotic resistance.

References

Evaluating the Post-Antibiotic Effect of Leucylnegamycin: A Comparative Analysis with Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available data on the post-antibiotic effect (PAE) of Leucylnegamycin. This guide provides a comparative analysis of the PAE of other well-characterized protein synthesis inhibitors—linezolid (B1675486), clindamycin, and doxycycline (B596269)—to offer a relevant framework for researchers. The information presented for these comparator drugs is based on published experimental data.

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a brief exposure to an antimicrobial agent. A prolonged PAE allows for less frequent dosing intervals, which can enhance patient compliance and reduce the risk of toxicity. This compound, a derivative of the natural product negamycin, is known to target the bacterial ribosome and inhibit protein synthesis. While specific data on its PAE is not yet available, understanding the PAE of other protein synthesis inhibitors can provide valuable insights into its potential clinical efficacy.

This guide presents a comparative overview of the in vitro PAE of linezolid, clindamycin, and doxycycline against clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols and visualizations are provided to support further research in this area.

Comparative Post-Antibiotic Effect (PAE) Data

The following tables summarize the in vitro PAE of linezolid, clindamycin, and doxycycline against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It is important to note that the PAE is dependent on several factors, including the bacterial strain, antibiotic concentration, and duration of exposure.

Antibiotic Bacterial Strain Concentration (x MIC) Exposure Time (hours) Post-Antibiotic Effect (hours) Reference
Linezolid Staphylococcus aureus110 - 1.7[1]
410.5 - 2.4[1][2][3]
MRSA1012.5[4]
Clindamycin Staphylococcus aureus1 mg/L10.4 - 3.9
4 mg/L12.4
4 mg/L35.9
MRSA1012.5 - 3.75[4]
Doxycycline MRSA1012.5 - 3.5[4]

Table 1: Post-Antibiotic Effect against Staphylococcus aureus

Antibiotic Bacterial Strain Concentration (x MIC) Exposure Time (hours) Post-Antibiotic Effect (hours) Reference
Linezolid Streptococcus pneumoniae0.5 - 641up to 3.0[5][6]
Clindamycin Streptococcus pneumoniaeVariousNot SpecifiedData not specifically available; however, it is used to treat S. pneumoniae infections.[7][8]
Doxycycline Streptococcus pneumoniaeVariousNot SpecifiedData not specifically available; however, it is indicated for upper respiratory infections caused by S. pneumoniae.[9][10]

Table 2: Post-Antibiotic Effect against Streptococcus pneumoniae

Antibiotic Bacterial Strain Concentration (x MIC) Exposure Time (hours) Post-Antibiotic Effect (hours) Reference
Linezolid Escherichia coliNot ApplicableNot ApplicableNo significant PAE is expected as linezolid has limited activity against most strains of E. coli.
Clindamycin Escherichia coli>256 mg/L (MIC)Not ApplicableClindamycin is generally not effective against E. coli due to the outer membrane of Gram-negative bacteria, which prevents the drug from reaching its ribosomal target.[11][12]
Doxycycline Escherichia coliVariousNot SpecifiedThe effectiveness of doxycycline against E. coli is variable, and specific PAE data is limited. It is sometimes used in combination therapies against multidrug-resistant strains.[13][14][15][16]

Table 3: Post-Antibiotic Effect against Escherichia coli

Experimental Protocols

In Vitro Post-Antibiotic Effect (PAE) Determination

This protocol outlines a standard method for determining the in vitro PAE of an antimicrobial agent.

1. Bacterial Strain Preparation:

  • Select the desired bacterial strains for testing. This should include reference strains (e.g., from ATCC) and clinically relevant isolates, including antibiotic-resistant strains.[17]

  • Grow the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria) at 37°C.

  • Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum in the logarithmic growth phase (approximately 10^6 CFU/mL).

2. Antibiotic Exposure:

  • Determine the Minimum Inhibitory Concentration (MIC) of the test antibiotic for each bacterial strain using a standardized method (e.g., broth microdilution).

  • In separate tubes, expose the logarithmic phase bacterial cultures to the antibiotic at a defined concentration, typically a multiple of the MIC (e.g., 1x, 4x, or 10x MIC).[1][4]

  • Include a control tube with no antibiotic.

  • Incubate all tubes at 37°C for a specified period, usually 1 to 2 hours.[1][4]

3. Antibiotic Removal:

  • After the exposure period, rapidly remove the antibiotic from the culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed, antibiotic-free broth.[17]

  • Alternatively, the bacteria can be centrifuged, the antibiotic-containing supernatant removed, and the bacterial pellet resuspended in fresh broth. This washing step can be repeated to ensure complete removal of the drug.[18][19]

4. Regrowth Monitoring:

  • Incubate the diluted or washed cultures (both the antibiotic-exposed and the control) at 37°C.

  • At regular intervals (e.g., every hour), take samples from each tube to determine the bacterial concentration (CFU/mL) by plating serial dilutions on appropriate agar (B569324) plates.

  • Alternatively, bacterial growth can be monitored spectrophotometrically by measuring the optical density (e.g., at 600 nm) over time.[19][20]

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.[17]

    • C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL from the count at the same initial time point as the treated culture.[17]

Visualizations

Signaling Pathways and Experimental Workflows

PAE_Workflow cluster_prep Preparation cluster_removal Removal cluster_regrowth Regrowth & Analysis start Bacterial Culture (Logarithmic Phase) mic Determine MIC start->mic expose Expose Bacteria to Antibiotic (e.g., 1-2 hours) mic->expose control Control Culture (No Antibiotic) mic->control remove Remove Antibiotic (Dilution or Centrifugation) expose->remove monitor Monitor Bacterial Growth (CFU counts or OD) remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate

Caption: Experimental workflow for determining the in vitro Post-Antibiotic Effect (PAE).

Protein_Synthesis_Inhibition cluster_inhibitors Protein Synthesis Inhibitors ribosome 50S Subunit 30S Subunit protein Functional Proteins ribosome->protein Protein Synthesis This compound This compound (Negamycin class) This compound->ribosome:f0 Binds to 50S and 30S subunits, interferes with translocation linezolid Linezolid linezolid->ribosome:f0 Binds to 50S subunit, prevents initiation complex formation clindamycin Clindamycin clindamycin->ribosome:f0 Binds to 50S subunit, inhibits peptide bond formation and translocation doxycycline Doxycycline doxycycline->ribosome:f1 Binds to 30S subunit, blocks tRNA binding to A-site

Caption: Mechanism of action of this compound and comparator protein synthesis inhibitors.

References

In Vitro Resistance Evolution: A Comparative Analysis of Leucylnegamycin and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the propensity for resistance development to the novel antibiotic Leucylnegamycin compared to established protein synthesis inhibitors, including linezolid, clindamycin, and macrolides. This guide provides a data-driven comparison of resistance frequencies and the dynamics of resistance evolution observed in vitro.

The emergence of antibiotic resistance is a critical challenge in modern medicine, necessitating a thorough evaluation of the potential for resistance development to new antimicrobial agents. This guide offers a comparative analysis of the in vitro evolution of resistance to this compound, a leucyl-tRNA synthetase (LeuRS) inhibitor, versus other clinically important antibiotics that also target protein synthesis: linezolid, clindamycin, and macrolides. The data presented herein is crucial for researchers, scientists, and drug development professionals in understanding the resistance profiles of these compounds.

Comparative Analysis of Resistance Frequencies

The propensity of bacteria to develop resistance to an antibiotic can be quantified by determining the spontaneous mutation frequency. The following table summarizes the available data on the frequency of spontaneous resistance to this compound (represented by the LeuRS inhibitor AN3365) and comparator antibiotics. It is important to note that this data is compiled from different studies and direct head-to-head comparative experiments for all compounds were not available.

Antibiotic ClassAntibioticOrganism(s)Spontaneous Resistance FrequencyCitation(s)
Leucyl-tRNA Synthetase Inhibitor This compound (AN3365)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae1 x 10⁻⁷ to 8 x 10⁻⁷[1]
E. coli, P. aeruginosa, K. pneumoniae0.76 x 10⁻⁸ to 2.6 x 10⁻⁷[1]
Oxazolidinone LinezolidEnterococcus faecalisLow, but develops more rapidly than in E. faecium[2]
Staphylococcus aureus< 10⁻⁹ to 10⁻¹¹ (at ≥2x MIC)
Lincosamide ClindamycinStaphylococcus aureus (ermC)1.7 x 10⁻⁶ to 4.4 x 10⁻⁸
Staphylococcus aureus (ermA)3.4 x 10⁻⁸ ± 2.4 x 10⁻⁸
Streptococcus pyogenes10⁻⁷ (with erm(TR)), 10⁻⁹ (susceptible strain)[3]
Macrolide ErythromycinMycoplasma pneumoniaeDevelopment observed after 23-50 passages[4]
AzithromycinMycoplasma pneumoniaeDevelopment observed after 23-50 passages[4]

Dynamics of In Vitro Resistance Evolution by Serial Passage

Serial passage studies, where bacteria are repeatedly exposed to sub-inhibitory concentrations of an antibiotic, provide insights into the rate and magnitude of resistance development. The table below outlines the fold-change in Minimum Inhibitory Concentration (MIC) observed for various antibiotics after a specified number of passages.

Antibiotic ClassAntibioticOrganism(s)Number of PassagesFold Increase in MICCitation(s)
Leucyl-tRNA Synthetase Inhibitor This compound (AN3365)Not explicitly found in serial passage studies, but rapid resistance development noted in clinical trials.--[1]
Oxazolidinone LinezolidEnterococcus faecalis128 to 32-fold[2]
Enterococcus faecium122 to 4-fold[2]
Lincosamide ClindamycinMycoplasma pneumoniae23-50Data not specified in fold-increase
Macrolide ErythromycinMycoplasma pneumoniae5>10,667-fold[4]
AzithromycinMycoplasma pneumoniae2>333-fold[4]
RoxithromycinMycoplasma pneumoniae2>10,667-fold[4]
JosamycinMycoplasma pneumoniae21,333-fold[4]
MidecamycinMycoplasma pneumoniae742,667-fold[4]

Experimental Protocols

Determination of Spontaneous Mutation Frequency

The frequency of spontaneous mutations conferring resistance is determined by plating a large, known number of bacterial cells onto agar (B569324) plates containing the antibiotic at a concentration that inhibits the growth of the wild-type strain (typically 2x to 4x the MIC).

  • Bacterial Culture Preparation: A single colony of the test organism is inoculated into antibiotic-free broth and grown overnight to stationary phase.

  • Cell Enumeration: The total number of viable cells (CFU/mL) in the overnight culture is determined by serial dilution and plating on antibiotic-free agar.

  • Selection of Resistant Mutants: A large volume of the undiluted culture is plated onto agar plates containing the selective concentration of the antibiotic.

  • Incubation: Plates are incubated for 24-48 hours, or longer, depending on the organism's growth rate.

  • Calculation of Mutation Frequency: The number of colonies that grow on the antibiotic-containing plates is counted. The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

In Vitro Resistance Evolution by Serial Passage

This method is used to select for and characterize the development of resistance over time through multi-step mutations.

  • Baseline MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the antibiotic for the susceptible parent strain is determined using standard broth microdilution or agar dilution methods.

  • Serial Passage:

    • A series of tubes or microplate wells containing a two-fold dilution series of the antibiotic in broth is prepared.

    • The tubes/wells are inoculated with a standardized bacterial suspension.

    • Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • An aliquot of the bacterial culture from the well at the highest concentration permitting growth (typically 0.5x MIC) is used to inoculate a fresh series of antibiotic dilutions.

  • Iteration: This process is repeated for a defined number of passages (e.g., 12, 20, or 30 days).

  • MIC Monitoring: The MIC is determined at each passage to monitor the change in susceptibility over time.

  • Characterization of Resistant Mutants: At the end of the experiment, isolates from the final passage are often subjected to further analysis, including sequencing of potential resistance genes to identify mutations.[2][5][6]

Mechanism of Action and Resistance Pathways

Understanding the mechanism of action of an antibiotic is crucial to comprehending its potential resistance pathways.

This compound (AN3365): Inhibition of Leucyl-tRNA Synthetase and the Stringent Response

This compound inhibits bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[1][7] This inhibition leads to an accumulation of uncharged tRNA, which triggers a bacterial stress pathway known as the stringent response .[8][9] The stringent response is a global reprogramming of bacterial metabolism that halts rapid growth and diverts resources towards survival under nutrient-limiting conditions. Resistance to LeuRS inhibitors typically arises from mutations in the leuS gene, which encodes the LeuRS enzyme.[10][11] These mutations can alter the drug-binding site, reducing the inhibitory effect of the antibiotic.

Leucylnegamycin_Mechanism cluster_bacterium Bacterial Cell This compound This compound (AN3365) LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits Leucyl_tRNA_Leu Leucyl-tRNA-Leu (charged) LeuRS->Leucyl_tRNA_Leu Charges tRNA Stringent_Response Stringent Response (Growth Arrest) LeuRS->Stringent_Response Accumulation of uncharged tRNA leads to tRNA_Leu tRNA-Leu (uncharged) tRNA_Leu->LeuRS Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

Mechanism of action of this compound.

Linezolid, Clindamycin, and Macrolides: Targeting the Ribosome

Linezolid, clindamycin, and macrolides all inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome. However, they bind to different, albeit overlapping, sites and have distinct mechanisms of action and resistance.

  • Linezolid: Binds to the 23S rRNA of the 50S subunit, preventing the formation of the initiation complex. Resistance primarily arises from point mutations in the 23S rRNA gene or in ribosomal proteins L3 and L4.

  • Clindamycin and Macrolides: Bind to the 23S rRNA in the peptide exit tunnel, leading to premature dissociation of the peptidyl-tRNA. Resistance can occur through several mechanisms, including target site modification (methylation of the 23S rRNA by erm genes), mutations in the 23S rRNA or ribosomal proteins L4 and L22, and active efflux of the drug.

Experimental_Workflow cluster_workflow In Vitro Resistance Evolution Workflow Start Start with Susceptible Bacterial Strain MIC0 Determine Initial MIC (MIC Day 0) Start->MIC0 Passage Inoculate into Broth with Sub-inhibitory Antibiotic (e.g., 0.5x MIC) MIC0->Passage Incubate Incubate (e.g., 24h) Passage->Incubate MIC_n Determine MIC (MIC Day 'n') Incubate->MIC_n Transfer Transfer Aliquot from Well with Growth at Highest Concentration MIC_n->Transfer Repeat Repeat for 'x' Passages Transfer->Repeat Continue Passaging Repeat->Passage Next Passage End Characterize Resistant Isolate (e.g., Sequencing) Repeat->End End of Study

Serial passage experimental workflow.

Conclusion

References

A Comparative Analysis of the Cytotoxic Effects of Leucylnegamycin and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of Leucylnegamycin and other prominent protein synthesis inhibitors. Due to the limited publicly available cytotoxicity data for this compound, this guide incorporates data on its close analog, Nagilactone C, to provide a substantive comparison. The information is presented to aid in research and drug development efforts targeting protein synthesis.

Introduction to Protein Synthesis Inhibitors and Cytotoxicity

Protein synthesis is a fundamental cellular process, and its inhibition is a key mechanism of action for many antimicrobial and anticancer agents. By disrupting the production of essential proteins, these inhibitors can induce cell cycle arrest and apoptosis. The cytotoxic effect of these compounds is a critical parameter in assessing their therapeutic potential and off-target toxicity. This guide focuses on comparing the cytotoxic profiles of this compound and other well-characterized protein synthesis inhibitors, including Cycloheximide, Puromycin, and Anisomycin.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for various protein synthesis inhibitors across different mammalian cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific cell line used, exposure time, and the cytotoxicity assay employed.

InhibitorCell LineAssayIC50 / CC50 (µM)Reference
Nagilactone C (analog of this compound)HT-1080 (Fibrosarcoma)Not Specified~3-6[1][2]
Colon 26-L5 (Carcinoma)Not Specified~3-6[1][2]
MDA-MB-231 (Breast Cancer)Not Specified~3-5[1][2]
AGS (Gastric Cancer)Not Specified~3-5[1][2]
HeLa (Cervical Cancer)Not Specified~3-5[1][2]
DLD-1 (Colon Cancer)Not SpecifiedMore active than against KB[1]
KB (Oral Epidermoid Carcinoma)Not SpecifiedLess active than against DLD-1[1]
A2780 (Ovarian Cancer)Not Specified~2-10[1]
HEY (Ovarian Cancer)Not Specified>10[1]
Cycloheximide HepG2 (Liver Carcinoma)MTTCC50: 0.57 ± 0.51[1]
Primary Rat HepatocytesMTTCC50: 0.68 ± 1.3[1]
Puromycin HepG2 (Liver Carcinoma)MTTCC50: 1.3 ± 0.064[1]
Primary Rat HepatocytesMTTCC50: 1.6 ± 1.0[1]
NIH/3T3 (Fibroblast)Impedance-basedIC50: 3.96[3]
Anisomycin U251 (Glioblastoma)Not SpecifiedIC50 (48h): 0.233[2]
U87 (Glioblastoma)Not SpecifiedIC50 (48h): 0.192[2]
HEK293 (Embryonic Kidney)Not SpecifiedIC50: 0.02[2]

Note: IC50 refers to the concentration that inhibits a specific function (like protein synthesis or cell growth) by 50%, while CC50 is the concentration that reduces cell viability by 50%. The specific function measured for IC50 values may vary between studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

ProteinSynthesisInhibition cluster_ribosome Ribosome Ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide Peptide bond formation mRNA mRNA mRNA->Ribosome Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters Inhibitor Protein Synthesis Inhibitor Inhibitor->Ribosome Targets

Caption: General mechanism of protein synthesis and inhibitor action.

CytotoxicityWorkflow Start Start Cell_Culture Seed cells in multi-well plates Start->Cell_Culture Treatment Add varying concentrations of inhibitors Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Assay Measurement Measure signal (e.g., absorbance) Assay->Measurement Analysis Calculate IC50/CC50 values Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for assessing cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • Protein synthesis inhibitors (e.g., this compound, Cycloheximide)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the protein synthesis inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the inhibitors).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 value using non-linear regression analysis.

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-leucine, into newly synthesized proteins.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • Leucine-free culture medium

  • Protein synthesis inhibitors

  • [³H]-Leucine

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Scintillation cocktail

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and grow to the desired confluency.

  • Inhibitor Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add leucine-free medium containing the desired concentrations of the protein synthesis inhibitors. Incubate for a short period (e.g., 30-60 minutes) to allow the inhibitors to take effect.

  • Radiolabeling: Add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL. Incubate for 1-4 hours at 37°C.

  • Cell Lysis and Precipitation: Terminate the incubation by placing the plate on ice and aspirating the medium. Wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.

  • Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 10% TCA to remove any unincorporated [³H]-leucine.

  • Solubilization: Dissolve the protein precipitate by adding 500 µL of 0.1 M NaOH to each well and incubating at 37°C for 30 minutes.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated [³H]-leucine (counts per minute, CPM) is proportional to the rate of protein synthesis. Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This guide provides a comparative framework for understanding the cytotoxicity of this compound and other protein synthesis inhibitors. While direct comparative data for this compound is scarce, the information on its analog Nagilactone C suggests a cytotoxic profile in the low micromolar range against various cancer cell lines. This is comparable to the cytotoxicity observed for other well-established protein synthesis inhibitors like Puromycin and Anisomycin. The provided experimental protocols offer standardized methods for researchers to conduct their own comparative cytotoxicity and protein synthesis inhibition studies. Future head-to-head studies including this compound are warranted to more definitively place its cytotoxic potential within the landscape of protein synthesis inhibitors.

References

Benchmarking the In Vivo Efficacy of Leucylnegamycin Against Current Clinical Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Leucylnegamycin, a derivative of the natural antibiotic negamycin (B1678013), represents a promising novel candidate in the fight against these challenging pathogens. This guide provides a comprehensive in vivo benchmark of this compound's efficacy, leveraging data from its parent compound negamycin, against a panel of clinically significant antibiotics: linezolid (B1675486), vancomycin (B549263), ceftriaxone, and daptomycin. The data presented herein is intended to inform preclinical and clinical research strategies by offering a comparative analysis of antibacterial potency in established murine infection models.

Negamycin, a pseudodipeptide, exhibits broad-spectrum activity by inhibiting bacterial protein synthesis.[1][2] It has demonstrated efficacy in animal models against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus.[3] This guide will compare the available in vivo data for negamycin and its derivatives to the established efficacy of current standard-of-care antibiotics against critical pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Vancomycin-Resistant Enterococci (VRE).

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of negamycin (as a proxy for this compound) and key clinical antibiotics in various murine infection models. It is important to note that direct head-to-head comparative studies of this compound are not yet available in the public domain. The data for negamycin is more limited and, in some cases, qualitative. This comparison is therefore based on data from separate studies and should be interpreted with this limitation in mind.

Table 1: In Vivo Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticAnimal ModelDosing RegimenEfficacy EndpointOutcomeCitation(s)
Negamycin Analogue Murine Septicemia Model (E. coli)N-methyl negamycin analogueED5016.3 mg/kg[4]
Linezolid Murine Thigh Infection100 mg/kg, bid>1 log10 CFU reductionEffective[5]
Linezolid Murine Peritonitis Model35 mg/kg every 5 hoursBacterial clearance and survivalComparable to vancomycin, higher blood sterilization rates[6][7]
Vancomycin Murine Thigh Infection1200 mg/kg/dayBacterial load reductionEffective[8]
Vancomycin Murine Spine Implant Infection4 mg (human equivalent of 1g)Bacterial load reductionSignificantly lower bacterial load compared to control[9]
Daptomycin Murine Hematogenous Pulmonary InfectionNot specifiedSurvival and bacterial load reductionImproved survival and decreased abscesses/bacteria in lungs[10]

Table 2: In Vivo Efficacy Against Streptococcus pneumoniae

AntibioticAnimal ModelDosing RegimenEfficacy EndpointOutcomeCitation(s)
Negamycin Systemic Infection ModelsNot specifiedCure of infectionEffective (Qualitative)[3]
Ceftriaxone Murine Gonorrhea Model5 mg/kgBacterial clearance100% clearance within 48 hours[11]
Ceftriaxone Murine Pneumonia ModelNot specifiedBacterial clearanceHigh antibacterial efficiency[12]
Linezolid Murine Thigh Infection22.2 - 97.1 mg/kg/24hStatic doseEffective[13]
Daptomycin Murine Thigh Infection0.20 - 400 mg/kg/dayBacteriostatic effectPeak/MIC ratio of 12-36 achieved bacteriostatic effect[14]

Table 3: In Vivo Efficacy Against Vancomycin-Resistant Enterococci (VRE)

AntibioticAnimal ModelDosing RegimenEfficacy EndpointOutcomeCitation(s)
Negamycin Systemic Infection ModelsNot specifiedCure of infectionEffective (Qualitative)[3]
Daptomycin Murine Thigh Infection0.20 - 400 mg/kg/dayBacteriostatic effectAUC/MIC ratio of 0.94-1.67 achieved bacteriostatic effect[14]
Linezolid Not specifiedNot specifiedNot specifiedNot specified
Vancomycin Murine Thigh InfectionNot specifiedfAUC/MIC for stasisfAUC/MIC of 52.8 required for stasis against E. faecium[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for common murine infection models used in the evaluation of antibiotics.

Murine Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antibiotics against localized soft tissue infections.

  • Animal Model: Female ICR (CD-1) or BALB/c mice, typically 6-8 weeks old.

  • Immunosuppression: Mice are often rendered neutropenic to ensure robust bacterial growth. This is commonly achieved by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[13][16]

  • Infection: A logarithmic-phase culture of the test bacterium (e.g., S. aureus, S. pneumoniae, E. faecium) is prepared. A volume of approximately 0.1 mL containing a specified inoculum (e.g., 10^6 - 10^7 CFU/mL) is injected into the posterior thigh muscle of each mouse.[13][14]

  • Treatment: Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). The test antibiotic is administered via a specified route (e.g., subcutaneous, intraperitoneal, or oral) at various dose levels and frequencies.[13][14]

  • Efficacy Evaluation: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized. The thigh muscles are aseptically excised, homogenized, and serially diluted for bacterial enumeration (CFU counting). The efficacy is typically reported as the log10 reduction in CFU per gram of tissue compared to untreated controls.[13][14]

Murine Peritonitis/Sepsis Model

This model evaluates the efficacy of antibiotics against systemic infections.

  • Animal Model: Female BALB/c or ICR mice, typically 6-8 weeks old.

  • Infection: A bacterial suspension is injected intraperitoneally (IP). The inoculum size is critical and is often predetermined to achieve a specific lethal dose (e.g., LD50). Adjuvants like mucin may be co-injected to enhance virulence.[6][7]

  • Treatment: Antibiotic administration is initiated at a specific time after infection via a designated route.

  • Efficacy Evaluation: The primary endpoint is typically survival over a set period (e.g., 7 days). Secondary endpoints can include bacterial counts in peritoneal fluid or blood at earlier time points.[6][7]

Murine Pneumonia Model

This model is used to assess antibiotic efficacy in respiratory tract infections.

  • Animal Model: Female BALB/c or C57BL/6 mice.

  • Infection: Mice are anesthetized, and a defined inoculum of the pathogen (e.g., S. pneumoniae) is delivered directly to the lungs via intranasal or intratracheal instillation.[12]

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection.

  • Efficacy Evaluation: Endpoints include survival, bacterial load in the lungs (CFU/g), and histological analysis of lung tissue.[12]

Mechanism of Action and Experimental Workflow

To visualize the underlying biological and experimental processes, the following diagrams are provided.

cluster_ribosome Bacterial Ribosome 30S 30S Subunit ProteinSynthesis Protein Synthesis 30S->ProteinSynthesis Inhibits Miscoding Induces Miscoding 30S->Miscoding Causes 50S 50S Subunit This compound This compound This compound->30S Binds to 30S subunit CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to Miscoding->CellDeath Contributes to

Caption: Mechanism of action of this compound.

Start Start: Animal Acclimation & Immunosuppression (optional) Infection Bacterial Infection (Thigh, Peritoneal, or Lung) Start->Infection Treatment Antibiotic Administration (this compound vs. Comparators) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (CFU Enumeration, Histology) Monitoring->Endpoint Data Data Analysis & Comparison Endpoint->Data

References

Comparative Analysis of Leucylnegamycin's Impact on the Bacterial Proteome: A Comparison with Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic impact of Leucylnegamycin, a potent inhibitor of leucyl-tRNA synthetase (LeuRS), against the well-characterized protein synthesis inhibitor, Tetracycline. Due to the limited availability of specific quantitative proteomic data for this compound, this guide presents a representative analysis based on its known mechanism of action and typical bacterial responses to LeuRS inhibition. The comparative data for Tetracycline is drawn from established literature on its effects on the bacterial proteome.

Introduction to this compound and its Mechanism of Action

This compound belongs to a class of antibiotics that target aminoacyl-tRNA synthetases (aaRS), essential enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis. Specifically, this compound inhibits leucyl-tRNA synthetase (LeuRS), thereby preventing the attachment of leucine (B10760876) to its tRNA.[1][2] This leads to a depletion of leucyl-tRNA, causing ribosomes to stall at leucine codons and ultimately resulting in the cessation of protein synthesis and bacterial cell death.[2] This targeted mechanism offers the potential for high selectivity against bacterial LeuRS over its human counterpart.[1]

Tetracycline, in contrast, inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[3] This broader mechanism of action affects the incorporation of all amino acids into the growing polypeptide chain.

Quantitative Proteomic Analysis: this compound vs. Tetracycline

The following table summarizes the expected quantitative changes in key protein functional groups in a model bacterium such as Staphylococcus aureus following treatment with sub-lethal concentrations of this compound and Tetracycline. The data for this compound is illustrative, based on its mechanism, while the Tetracycline data reflects generally observed trends.

Protein Functional CategoryThis compound (Illustrative Fold Change)Tetracycline (Observed Fold Change)Rationale for Proteomic Shift
Aminoacyl-tRNA Synthetases
Leucyl-tRNA synthetase (LeuS)↑ (1.5 - 2.0)↔ (No significant change)Upregulation is a common compensatory response to the direct inhibition of an enzyme.
Other aaRS↔ / ↑↔ / ↑General stress response may lead to a slight upregulation of other synthetases.
Ribosomal Proteins ↑ (1.5 - 2.5)↑ (2.0 - 3.0)Both antibiotics cause ribosomal stalling, leading to a compensatory upregulation of ribosomal protein synthesis to produce more ribosomes.
Translation Elongation Factors
Elongation factor Tu (EF-Tu)↑ (1.5 - 2.0)↑ (1.5 - 2.5)Increased levels of elongation factors can help to overcome ribosome stalling.
Elongation factor G (EF-G)↑ (1.5 - 2.0)↑ (1.5 - 2.5)Similar to EF-Tu, increased EF-G can facilitate ribosome translocation.
Stress Response Proteins
Chaperones (e.g., DnaK, GroEL)↑ (2.0 - 3.0)↑ (2.0 - 3.5)Inhibition of protein synthesis can lead to the accumulation of misfolded or unfolded proteins, triggering the heat shock response.
Proteases (e.g., ClpP)↑ (1.5 - 2.5)↑ (1.5 - 2.5)Upregulation of proteases helps to clear aggregated and misfolded proteins.
Metabolic Pathways
Amino Acid Biosynthesis↓ (0.5 - 0.7)↓ (0.4 - 0.6)A general downregulation of metabolic pathways is often observed as the cell conserves energy under stress.
Glycolysis/TCA Cycle↓ (0.6 - 0.8)↓ (0.5 - 0.7)Reduced energy demand due to inhibited protein synthesis leads to a decrease in central carbon metabolism enzymes.
Cell Wall Biosynthesis ↔ / ↓↔ / ↓While not a direct target, a general slowdown in growth can lead to a decrease in cell wall synthesis proteins.

Experimental Protocols

A robust comparative proteomic analysis is crucial to validate the effects of novel antibiotics. The following outlines a standard workflow for such an investigation.

1. Bacterial Culture and Antibiotic Treatment:

  • Staphylococcus aureus (e.g., strain ATCC 29213) is cultured in a suitable medium like Tryptic Soy Broth (TSB) to mid-logarithmic phase (OD600 ≈ 0.5).

  • The culture is then divided into three groups: untreated control, this compound-treated, and Tetracycline-treated.

  • Antibiotics are added at a sub-lethal concentration (e.g., 0.5 x MIC) to induce a proteomic response without causing immediate cell death.

  • Cultures are incubated for a defined period (e.g., 2 hours) under the same growth conditions.

2. Protein Extraction and Quantification:

  • Bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).

  • Cell lysis is performed using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

  • The total protein concentration of the lysate is determined using a standard assay such as the Bradford or BCA assay.

3. Protein Digestion and Peptide Labeling (for Mass Spectrometry):

  • Proteins are denatured, reduced, and alkylated.

  • Digestion into peptides is carried out using a sequence-specific protease, typically trypsin.

  • For quantitative analysis, peptides from each condition can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).

  • The mass spectrometer acquires MS1 spectra for peptide precursor ions and MS2 spectra for fragment ions.

5. Data Analysis:

  • The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

  • The relative abundance of proteins between the different conditions is determined based on the reporter ion intensities from the isobaric tags.

  • Statistical analysis is performed to identify proteins with significantly altered expression levels.

  • Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is used to identify the biological processes and pathways affected by the antibiotics.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the cellular response to this compound and the experimental process, the following diagrams are provided.

Leucylnegamycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound Leucylnegamycin_in This compound This compound->Leucylnegamycin_in Uptake LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucylnegamycin_in->LeuRS Inhibits Leucyl_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leucyl_tRNA_Leu Charges tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Protein_synthesis Protein Synthesis (Elongation) Ribosome->Protein_synthesis Stress_response Stress Response (e.g., Heat Shock) Protein_synthesis->Stress_response Stalling induces

Caption: this compound's mechanism of action and downstream effects.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Analysis Culture Bacterial Culture (+/- Antibiotic) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Quantify Protein Quantification Lysis->Quantify Digest Protein Digestion (Trypsin) Quantify->Digest Label Peptide Labeling (TMT/iTRAQ) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Search Database Search & Protein Identification LCMS->Search Quant Relative Protein Quantification Search->Quant Bioinfo Bioinformatic Analysis (GO, KEGG) Quant->Bioinfo

Caption: Experimental workflow for comparative proteomics.

Conclusion

This compound, as a targeted inhibitor of LeuRS, is expected to induce a distinct proteomic signature compared to broad-spectrum protein synthesis inhibitors like Tetracycline. The primary response is anticipated to be a compensatory upregulation of its direct target, LeuRS, alongside a more general stress response characteristic of protein synthesis inhibition. This includes the upregulation of ribosomal proteins, translation factors, and protein quality control machinery. A comprehensive quantitative proteomic analysis, following the detailed protocol provided, is essential to fully elucidate the specific cellular pathways affected by this compound and to validate its mechanism of action. Such data is invaluable for the development of novel and effective antimicrobial agents.

References

Leucylnegamycin: A Comparative Analysis of Efficacy Against Clinically Relevant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Leucylnegamycin and its parent compound, negamycin (B1678013), against key clinically relevant bacterial isolates. The performance is benchmarked against established antibiotics, including vancomycin (B549263), linezolid, daptomycin (B549167), ceftazidime (B193861), and ciprofloxacin. This analysis is supported by a summary of available experimental data on minimum inhibitory concentrations (MICs), detailed experimental protocols for susceptibility testing, and visualizations of the mechanism of action and experimental workflows.

Executive Summary

This compound, a derivative of the natural antibiotic negamycin, is being investigated for its potential to address the growing threat of antibiotic resistance. Negamycin has demonstrated activity against both Gram-positive and Gram-negative bacteria. This guide consolidates available in vitro data to offer a comparative perspective on its potential efficacy. While specific data for this compound is limited in publicly available literature, data for its parent compound, negamycin, provides valuable insights into its potential antibacterial spectrum.

Comparative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of comparator antibiotics against common Gram-positive and Gram-negative pathogens. These values, sourced from various studies, provide a baseline for evaluating the potential of this compound. It is important to note that direct comparative studies involving this compound are not yet widely available. The data for negamycin is included as a proxy to indicate the potential spectrum of activity.

Table 1: Comparative in vitro Activity (MIC in µg/mL) Against Gram-Positive Isolates

AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Streptococcus pneumoniae (Penicillin-Resistant)
Negamycin Data not availableData not availableData not available
Vancomycin 1 - 2[1][2]>64[1]0.5[1]
Linezolid 1 - 4[2]Data not available1.5[3]
Daptomycin 1[1]2[1]1[1]

Table 2: Comparative in vitro Activity (MIC in µg/mL) Against Gram-Negative Isolates

AntibioticPseudomonas aeruginosaEscherichia coli
Negamycin Data not availableData not available
Ceftazidime 0.5[4]0.5[4]
Ciprofloxacin 1[5]0.782–0.899[6]

Note: The provided MIC values are generally the MIC90 (the concentration required to inhibit 90% of isolates) where available.

Mechanism of Action

Negamycin, the parent compound of this compound, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the bacterial ribosome, leading to mistranslation of mRNA and ultimately cell death. This mechanism is distinct from many other classes of antibiotics, suggesting a potential for efficacy against strains resistant to other drugs.

cluster_bacterium Bacterial Cell Bacterial Ribosome Bacterial Ribosome Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Essential for Bacterial Ribosome->Protein Synthesis Inhibits Cell Death Cell Death Protein Synthesis->Cell Death Leads to This compound This compound This compound->Bacterial Ribosome Binds to

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test antibiotic (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions of the antibiotic are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

b. Agar Dilution Method

This method is often considered a reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.

cluster_workflow MIC Determination Workflow start Start prep_antibiotic Prepare Antibiotic Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates/Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

General workflow for MIC determination.

Discussion and Future Directions

The available data on negamycin suggests a broad spectrum of activity that could be promising for its derivative, this compound. However, the lack of specific in vitro susceptibility data for this compound against a wide range of contemporary, clinically relevant, and resistant bacterial isolates is a significant knowledge gap.

To fully validate the efficacy of this compound, further research is imperative. This should include:

  • Comprehensive MIC testing: Head-to-head comparative studies generating MIC50 and MIC90 values for this compound against a large panel of recent clinical isolates, including multidrug-resistant strains of S. aureus, E. faecalis, S. pneumoniae, P. aeruginosa, E. coli, and other key pathogens.

  • Time-kill kinetic studies: To understand the bactericidal or bacteriostatic nature of this compound against various pathogens.

  • In vivo efficacy studies: Animal models of infection are crucial to translate in vitro findings into potential clinical utility.

  • Mechanism of resistance studies: Investigating the potential for resistance development to this compound.

The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to design and execute studies that will rigorously evaluate the potential of this compound as a novel antibacterial agent.

References

Safety Operating Guide

Prudent Disposal of Leucylnegamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Leucylnegamycin is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides a framework for the safe handling and disposal of this compound based on general best practices for antibiotic and chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the handling of any physiologically active substance warrants caution.[1]

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact. Gloves must be inspected prior to use.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use only under a chemical fume hood.[3]To avoid inhalation of dusts or aerosols.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust when handling the solid form of the compound.[1][2] In case of accidental contact, follow standard first aid procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.[3]

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of antibiotic waste, such as this compound, requires careful consideration to prevent the development of antibiotic-resistant bacteria and environmental contamination.[4] Antibiotic solutions and contaminated materials are generally treated as hazardous chemical waste.[4]

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes, and gloves), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Stock Solutions: Concentrated stock solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for chemical waste.[4] Do not dispose of stock solutions down the drain.[5]

    • Used Media: Cell culture media containing this compound should be treated as chemical waste.[4] Collect it in a labeled, leak-proof container. Autoclaving may not be sufficient to degrade all antibiotics, so it is best to manage it as chemical waste unless your institution's Environmental Health and Safety (EHS) office specifies otherwise.[4]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the contents, including the name "this compound" and any other components of the waste stream.

  • Store waste containers in a designated, secure area away from general laboratory traffic until they can be collected by your institution's EHS or a licensed waste disposal contractor.

3. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's official hazardous waste management program. This ensures compliance with all local, state, and federal regulations.

  • Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Stream start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid liquid_type Determine Liquid Type liquid_waste->liquid_type stock_solution Stock Solution liquid_type->stock_solution Concentrated used_media Used Media liquid_type->used_media Dilute collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container stock_solution->collect_liquid used_media->collect_liquid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste dispose Dispose via Institutional Hazardous Waste Program store_waste->dispose

Caption: Workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for any chemical you are working with. If you have any questions, contact your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Logistical Information for Handling Leucylnegamycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Leucylnegamycin is not publicly available. This guidance is based on best practices for handling peptide antibiotics and other potentially hazardous research compounds. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[1] Given that the toxicological properties of this compound are not well-documented, a conservative approach to PPE is recommended.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or latex gloves. Consider double-gloving.Prevents skin contact and absorption.[2]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashes.[2]Protects eyes and face from accidental splashes of liquids or contact with airborne particles.[2]
Lab Coat/Gown A long-sleeved lab coat or a disposable gown made of a low-linting material like Tyvek®.Protects skin and personal clothing from contamination.[3] Gowns should be changed regularly, especially after a spill.[3]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the lyophilized (powder) form to prevent inhalation of volatile particles.[1]

Operational Plan

A structured operational plan ensures both the safety of laboratory personnel and the integrity of the research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage. If compromised, do not open and consult with your institution's EHS office.

  • Short-Term Storage: For short-term storage, lyophilized this compound can be kept at 4°C.[4]

  • Long-Term Storage: For long-term preservation, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[2][3] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture contamination.[2][3]

Handling and Preparation of Solutions
  • Engineering Controls: All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]

  • Weighing: Use a dedicated, clean spatula and weighing paper. Handle the lyophilized powder gently to avoid creating airborne dust.

  • Dissolving: There is no universal solvent for all peptides.[2] Refer to the manufacturer's instructions for the appropriate solvent. When dissolving, add the solvent to the peptide slowly to prevent splashing. If the peptide is difficult to dissolve, sonication may be helpful.[6]

  • Solution Storage: Peptide solutions are less stable than their lyophilized form.[1] For short-term storage, solutions can be kept at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Personal Protection: Before cleaning, don the appropriate PPE, including respiratory protection.

  • Cleanup:

    • Powder: Gently cover the spill with damp paper towels to avoid generating dust. Carefully wipe up the material and place it in a sealed container for hazardous waste.

    • Liquid: Absorb the spill with an inert material (e.g., chemical absorbent pads, vermiculite) and place it in a sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent solution.[5]

Disposal Plan

All materials contaminated with this compound should be treated as hazardous chemical waste.[7]

  • Solid Waste: This includes used gloves, gowns, weighing paper, pipette tips, and empty vials. Collect all solid waste in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour antibiotic solutions down the drain.[7][8]

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[7]

Experimental Workflow for Handling this compound

Leucylnegamycin_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Post-Experiment Receive Receive and Inspect Store Store at appropriate temperature (-20°C or colder for long-term) Receive->Store Warm Equilibrate to Room Temp in Desiccator Store->Warm Don_PPE Don Full PPE Warm->Don_PPE Weigh Weigh Lyophilized Powder Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose Dispose of Waste (Hazardous Chemical Waste) Decontaminate->Dispose Doff_PPE Doff and Dispose of PPE Dispose->Doff_PPE

Caption: A procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.